molecular formula C12H22N2O2 B567897 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1251002-00-2

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B567897
CAS No.: 1251002-00-2
M. Wt: 226.32
InChI Key: VOOWCGDOUHRBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWCGDOUHRBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719144
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251002-00-2
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique spirocyclic scaffold in their synthetic and therapeutic programs.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of contemporary drug design, there is a continuous drive to explore novel chemical space beyond flat, aromatic structures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a range of advantages, including improved target selectivity, enhanced metabolic stability, and favorable physicochemical properties. This compound embodies these desirable characteristics, making it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide will delve into the chemical properties, synthesis, and applications of this important compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 1251002-00-2[2]
Appearance Pale-yellow to yellow-brown liquid[3]
Boiling Point 326.1°C at 760 mmHg (Predicted)[3]
Storage 2-8°C, protected from light, inert gas[3]
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): Based on the structure and data for the isomeric compound tert-butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate, the following proton signals are anticipated (in CDCl₃):

  • A singlet around 1.47 ppm corresponding to the nine protons of the tert-butyl group.

  • A series of multiplets in the range of 1.5-1.9 ppm and 3.0-3.6 ppm corresponding to the methylene protons of the azetidine and piperidine rings.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted chemical shifts for the carbon atoms would include:

  • A signal around 28 ppm for the methyl carbons of the tert-butyl group.

  • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

  • Signals in the range of 30-60 ppm for the carbons of the spirocyclic rings.

  • A signal around 155 ppm for the carbonyl carbon of the carbamate group.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C-H stretching (alkane): ~2850-2970 cm⁻¹

  • C=O stretching (carbamate): ~1680-1700 cm⁻¹

  • N-H stretching (secondary amine): ~3300-3500 cm⁻¹ (if the free amine is present)

  • C-N stretching : ~1000-1200 cm⁻¹

Mass Spectrometry (MS): The expected exact mass for the molecular ion [M+H]⁺ would be approximately 227.1754 g/mol .

Synthesis and Reaction Mechanisms

A representative synthetic approach is outlined below, based on methodologies for similar structures.[4][5]

Synthesis_Workflow A Starting Materials (e.g., Dielectrophile and Diamine Precursors) B Cyclization Reaction to form Spirocyclic Core A->B Multi-step sequence C Intermediate: 1,6-Diazaspiro[3.5]nonane B->C D Boc Protection (Di-tert-butyl dicarbonate, Base) C->D E Final Product: This compound D->E

Figure 1: Generalized Synthetic Workflow. This diagram illustrates a potential pathway for the synthesis of the target compound, starting from readily available precursors.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of the 1,6-Diazaspiro[3.5]nonane core. This step typically involves a multi-step sequence, potentially starting from commercially available materials to construct the azetidine and piperidine rings around a central quaternary carbon. This could involve reactions such as Michael additions, cyclizations, and reductions.[5]

Step 2: Boc Protection of the Piperidine Nitrogen.

  • To a solution of 1,6-diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane) at 0°C, add a base such as triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound.

Causality in Experimental Choices: The use of a bulky protecting group like Boc (tert-butoxycarbonyl) is a strategic choice. The steric hindrance of the tert-butyl group often directs the protection to the less sterically hindered nitrogen atom, which in this case would likely be the piperidine nitrogen. The Boc group is also favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, providing synthetic flexibility for subsequent modifications.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a chemical curiosity; it is a valuable building block with direct applications in the development of novel therapeutics. Its utility stems from the unique properties of the diazaspiro[3.5]nonane scaffold.

Role as a PROTAC Linker

One of the most significant applications of this compound is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker (e.g., Diazaspiro[3.5]nonane) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ubiquitination Ubiquitination Target_Protein->Ubiquitination Forms Ternary Complex E3_Ligase->Ubiquitination Forms Ternary Complex Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation Proteasome->Degradation

Figure 2: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule, utilizing a linker such as a diazaspiro[3.5]nonane derivative, brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

The diazaspiro[3.5]nonane scaffold provides a rigid and defined three-dimensional structure to the linker, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This rigidity can lead to improved degradation efficiency and selectivity.

A Bioisostere for Piperidine

The 1,6-diazaspiro[3.5]nonane moiety can also be considered a bioisostere of piperidine, a common motif in many approved drugs. Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound to improve its pharmacological properties without significantly changing its binding affinity for the target. Replacing a piperidine ring with a diazaspiro[3.5]nonane can alter properties such as solubility, lipophilicity, and metabolic stability, potentially leading to a more drug-like molecule.

Conclusion and Future Perspectives

This compound is a prime example of a modern building block that addresses the need for greater three-dimensionality in drug candidates. Its utility as a rigid linker in PROTACs and as a bioisostere for common heterocyclic motifs underscores its importance in contemporary medicinal chemistry. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this diazaspiro[3.5]nonane derivative is expected to grow. Further research into novel synthetic routes and the exploration of its incorporation into a wider range of therapeutic agents will undoubtedly solidify its place in the medicinal chemist's toolbox.

References

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/53484530
  • J&K Scientific. (n.d.). tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | 1251005-45-4. Retrieved from

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Retrieved from patents.google.
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from

  • CP Lab Safety. (n.d.). tert-butyl 1, 6-diazaspiro[3.5]nonane-1-carboxylate, min 97%, 250 mg. Retrieved from

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Retrieved from patents.google.
  • Benchchem. (n.d.). This compound. Retrieved from

  • MedChemExpress. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | PROTAC Linker. Retrieved from

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/23282935
  • MedChemExpress. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | PROTAC Linker. Retrieved from

  • Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. Retrieved from

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from

  • ChemShuttle. (n.d.). tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. Retrieved from

  • ChemicalBook. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate(896464-16-7) 1 H NMR. Retrieved from

  • CymitQuimica. (n.d.). tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. Retrieved from

  • MySkinRecipes. (n.d.). tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. Retrieved from

  • Chem-Space. (n.d.). 1251005-45-4 | TERT-BUTYL 1,6-DIAZASPIRO[3.5]NONANE-1-CARBOXYLATE. Retrieved from

  • ChemicalBook. (n.d.). tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate(1159982-50-9) 1 H NMR. Retrieved from

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from

  • PubMed Central. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Retrieved from

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from

  • ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from

  • NIST WebBook. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Retrieved from webbook.nist.gov/cgi/cbook.cgi?ID=C82304663&Mask=200
  • ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -. Retrieved from www.researchgate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7. Retrieved from

  • PubChem. (n.d.). Tert-butyl 1,6-diazaspiro[3.6]decane-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/129964138
  • ChemScene. (n.d.). 1216936-29-6 | tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. Retrieved from

  • ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(1227382-01-5) 1H NMR spectrum. Retrieved from

  • MedChemExpress. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | PROTAC Linker. Retrieved from

  • MedChemExpress. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | PROTAC Linker. Retrieved from

  • ResearchGate. (n.d.). (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from

  • BLDpharm. (n.d.). 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1). Retrieved from

  • NIST WebBook. (n.d.). 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione. Retrieved from webbook.nist.gov/cgi/cbook.cgi?ID=C82304663&Type=Notes?ID=C82304663&Type=Notes

Sources

A Technical Guide to the Structure Elucidation of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal reasoning behind experimental choices and data interpretation. We detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally confirm the molecular structure. Each section includes field-proven experimental protocols, data interpretation frameworks, and visual diagrams to ensure clarity and reproducibility.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single common atom, are of immense interest in drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, enabling novel interactions with biological targets. This compound is a versatile scaffold that combines an azetidine ring and a piperidine ring. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at the azetidine nitrogen.[1] Accurate and unambiguous confirmation of its structure is the foundational first step for its use in complex synthetic pathways. This guide establishes a self-validating system of analytical techniques to achieve this confirmation.[2]

Molecular Structure Overview

The target molecule, this compound, has the molecular formula C₁₂H₂₂N₂O₂. The core structure consists of a central quaternary carbon (C5, the spirocenter) connecting a four-membered azetidine ring and a six-membered piperidine ring. The nitrogen of the piperidine ring (N6) is protected by a Boc group, while the nitrogen of the azetidine ring (N1) is a secondary amine.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 A Sample of Tert-butyl 1,6-diazaspiro [3.5]nonane-6-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) A->NMR MS Mass Spectrometry (HRMS, MS/MS) A->MS IR Infrared Spectroscopy (ATR-IR) A->IR NMR_Data H & C Framework Connectivity NMR->NMR_Data MS_Data Elemental Formula Key Fragments MS->MS_Data IR_Data Functional Groups (C=O, N-H) IR->IR_Data B Final Structure Confirmation NMR_Data->B MS_Data->B IR_Data->B

Figure 2: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle of NMR in Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. [3]It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this molecule, NMR is critical to confirm the connectivity of the two rings and the placement of the Boc group.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides the first definitive evidence of structure. The most diagnostic signal is a large, sharp singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group. [4]The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the nitrogen.

Proton Assignment (See Fig. 1) Predicted δ (ppm) Multiplicity Integration Rationale
H13, H14, H15 (Boc)~1.45Singlet (s)9HNine equivalent protons of the tert-butyl group. [4]
H8~1.70Triplet (t)2HPiperidine protons, coupled to H7 and H9.
H7, H9~2.60Triplet (t)4HPiperidine protons adjacent to the spirocenter (C7) and Boc-protected nitrogen (C9). Shifted downfield by adjacent heteroatoms.
H2, H4~3.05Triplet (t)4HAzetidine protons adjacent to the free amine (N1).
H3~1.90Quintet (p)2HAzetidine protons coupled to four neighboring protons on C2 and C4.
N1-H~2.10Broad Singlet (br s)1HSecondary amine proton; signal may be broad and its position can vary with concentration and solvent.

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary slightly based on solvent and experimental conditions. [5][6]

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to molecular symmetry, 8 distinct signals are expected. Key signals include the carbamate carbonyl, the quaternary spirocenter, and the carbons of the Boc group.

Carbon Assignment (See Fig. 1) Predicted δ (ppm) Rationale
C13, C14, C15 (Boc CH₃)~28.5Equivalent methyl carbons of the tert-butyl group.
C8~35.0Piperidine ring carbon.
C7, C9~48.0Carbons adjacent to nitrogen in the piperidine ring.
C2, C4~50.0Carbons adjacent to nitrogen in the azetidine ring.
C3~18.0Azetidine ring carbon.
C5 (Spirocenter)~60.0Quaternary spiro carbon, a key structural feature.
Cq (Boc Quaternary)~79.5Quaternary carbon of the Boc group. [5]
C10 (Carbonyl)~155.0Carbonyl carbon of the Boc-carbamate group.
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If the N-H proton signal is of particular interest, DMSO-d₆ can be used to slow exchange and produce a sharper signal.

  • Internal Standard: Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) as the primary internal reference. [7]4. Data Acquisition: Acquire ¹H NMR data using a 400 MHz or higher spectrometer. A standard pulse program (e.g., 'zg30') is sufficient. Acquire ¹³C NMR data using a proton-decoupled pulse sequence.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis to the residual solvent signal. Integrate all signals in the ¹H spectrum.

Mass Spectrometry (MS) Analysis

Principle of High-Resolution MS (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. [2]High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement. This allows for the determination of the elemental formula of the molecule, serving as a critical validation point. [8]

HRMS Data and Elemental Composition Confirmation

The elemental composition is confirmed by comparing the measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Parameter Value
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight (Monoisotopic)226.1681 Da
Ion Species[M+H]⁺
Calculated Exact Mass227.1754 Da
Measured Exact Mass (Hypothetical)227.1751 Da
Mass Error< 5 ppm

A measured mass within 5 ppm of the calculated mass provides strong confidence in the proposed elemental formula.

Tandem MS (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and inducing fragmentation to produce daughter ions. The fragmentation pattern of the Boc group is well-characterized and provides definitive structural evidence. The most common fragmentation pathways involve the loss of isobutylene (C₄H₈) or the entire tert-butoxy group. [9][10]

G Parent [M+H]⁺ m/z = 227.1754 Frag1 [M+H - C₄H₈]⁺ m/z = 171.1128 Parent->Frag1 - 56.0626 Da (isobutylene) Frag2 [M+H - C₅H₈O₂]⁺ m/z = 127.1230 Frag1->Frag2 - 44.0098 Da (CO₂)

Figure 3: Key fragmentation pathway for Boc-protected 1,6-diazaspiro[3.5]nonane.
Standard Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the two nitrogen atoms are readily protonated.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Full Scan MS: Acquire a full scan spectrum to identify the protonated parent molecule [M+H]⁺ and confirm its accurate mass.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the m/z of the parent ion (227.1754) as the precursor. Set collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting daughter ions. Soft ionization techniques should be used to minimize in-source fragmentation. [11]

Infrared (IR) Spectroscopy Analysis

Principle of IR in Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. [12]It is an excellent technique for rapidly identifying the presence of key functional groups.

IR Spectral Interpretation

For this compound, the key absorptions will confirm the N-H of the secondary amine and the C=O of the carbamate.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3350 - 3250 (medium, sharp)Secondary Amine (Azetidine)
C-H Stretch (sp³)2975 - 2850 (strong)Aliphatic C-H
C=O Stretch1700 - 1670 (strong)Carbamate (Boc group)
C-N Stretch1250 - 1180 (medium)Amine/Carbamate

The presence of a strong absorption band around 1690 cm⁻¹ is definitive proof of the carbamate carbonyl, while a peak in the 3300 cm⁻¹ region confirms the secondary amine, distinguishing this isomer from one where both nitrogens might be substituted. [5]

Standard Protocol for ATR-IR Data Acquisition
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: Corroboration of Spectroscopic Data

The structural elucidation of this compound is achieved through the logical and synergistic interpretation of multiple spectroscopic techniques.

  • NMR spectroscopy establishes the complete C-H framework, confirming the presence of the azetidine and piperidine rings, the spirocyclic center, and the characteristic tert-butyl group.

  • High-Resolution Mass Spectrometry validates the elemental formula (C₁₂H₂₂N₂O₂) with high accuracy and shows a fragmentation pattern perfectly consistent with the loss of the Boc protecting group.

  • Infrared Spectroscopy provides rapid and definitive confirmation of the essential carbamate (C=O) and secondary amine (N-H) functional groups.

Together, these self-validating analyses provide an unambiguous and definitive confirmation of the molecular structure, enabling its confident use in research and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23282935, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 1, 6-diazaspiro[3.5]nonane-1-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • Ghosh, P., et al. (2015). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Retrieved from [Link]

  • Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to CAS 1630906-45-4: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Linkers in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins.[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system. A PROTAC simultaneously binds to a protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. In this context, rigid spirocyclic linkers have gained prominence, and the compound identified by CAS number 1630906-45-4, tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate, has emerged as a valuable building block in the synthesis of these advanced degraders.

This technical guide provides a comprehensive overview of the properties and applications of CAS 1630906-45-4, offering insights into its role in the design and synthesis of PROTACs with a focus on its contribution to the development of potent and selective protein degraders.

Physicochemical Properties and Synthesis of CAS 1630906-45-4

This compound hemioxalate is a white solid at room temperature. Its unique spirocyclic structure imparts a degree of conformational rigidity that is highly desirable in PROTAC linker design.

PropertyValue
CAS Number 1630906-45-4
IUPAC Name This compound; oxalic acid
Molecular Formula C₂₆H₄₆N₄O₈
Molecular Weight 542.67 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

The synthesis of the diazaspiro[3.5]nonane core, while not publicly detailed for this specific CAS number, generally involves multi-step reaction sequences. A representative synthetic approach for a similar diazaspiro[3.5]nonane structure is outlined in the experimental protocols section. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for controlled, stepwise functionalization, a key feature for its use as a PROTAC linker building block.

Mechanism of Action: The Role of Rigid Linkers in PROTAC Efficacy

The efficacy of a PROTAC is intrinsically linked to the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The linker's length, composition, and rigidity are critical parameters that govern the geometry and thermodynamics of this complex.

The diazaspiro[3.5]nonane moiety of CAS 1630906-45-4 provides a rigid scaffold for the PROTAC linker. This rigidity can:

  • Pre-organize the PROTAC conformation: A rigid linker can reduce the entropic penalty of forming the ternary complex by limiting the number of possible conformations, thereby favoring a productive binding orientation.

  • Optimize intermolecular interactions: The fixed spatial arrangement of the target-binding and E3 ligase-binding moieties can lead to more favorable protein-protein interactions within the ternary complex, enhancing its stability.

  • Improve selectivity: By enforcing a specific geometry, rigid linkers can contribute to the selective degradation of the target protein over other structurally similar proteins.

The general mechanism of action for a PROTAC utilizing a spirocyclic linker derived from CAS 1630906-45-4 is depicted below:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with spirocyclic linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., AR, BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of action of a PROTAC with a spirocyclic linker.

Applications and Case Studies: Targeting Androgen Receptor and BRD4 in Cancer

While specific PROTACs incorporating CAS 1630906-45-4 are not extensively detailed in publicly available literature, the use of closely related diazaspiro[3.5]nonane linkers in the development of potent protein degraders for cancer therapy provides strong evidence for its utility. The primary applications of such building blocks are in the synthesis of PROTACs targeting proteins implicated in cancer, such as the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).[2]

Case Study: Androgen Receptor (AR) Degraders for Prostate Cancer

The Androgen Receptor is a key driver of prostate cancer progression.[1] PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional AR antagonists.[3][4] The incorporation of rigid, spirocyclic linkers, such as those derived from diazaspiro[3.5]nonane building blocks, has been a strategy to enhance the potency and selectivity of these AR degraders.[1]

Case Study: BRD4 Degraders in Hematological Malignancies

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins and is a key regulator of oncogene expression.[2] PROTACs targeting BRD4 have demonstrated significant anti-tumor activity in various cancer models.[2] The optimization of the linker, including the use of rigid spirocyclic moieties, is crucial for achieving potent and selective BRD4 degradation.[2]

Experimental Protocols: Synthesis of a PROTAC Linker Building Block

The following is a representative, generalized protocol for the synthesis of a diazaspiro[3.5]nonane core structure, which is the foundation of CAS 1630906-45-4. This protocol is for illustrative purposes and may require optimization for specific applications.

Synthesis of a Boc-protected Diazaspiro[3.5]nonane Intermediate

  • Step 1: Cyclobutane Formation: Start with a suitable commercially available cyclobutane derivative, for example, a 1,1-dicarboxylic acid ester.

  • Step 2: Reduction: Reduce the ester groups to primary alcohols using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Step 3: Tosylation: Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Step 4: Spirocyclization: React the ditosylate with a Boc-protected diamine, such as Boc-1,3-diaminopropane, in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the spirocyclization.

  • Step 5: Purification: Purify the resulting Boc-protected diazaspiro[3.5]nonane intermediate using column chromatography on silica gel.

Synthesis_Workflow Start Cyclobutane Derivative Step1 Reduction (e.g., LiAlH4) Start->Step1 Step2 Tosylation (e.g., TsCl, Pyridine) Step1->Step2 Step3 Spirocyclization (e.g., Boc-diamine, NaH) Step2->Step3 End Boc-protected Diazaspiro[3.5]nonane Step3->End

Caption: Generalized synthetic workflow for a diazaspiro[3.5]nonane core.

Conclusion and Future Perspectives

CAS 1630906-45-4, this compound hemioxalate, represents a key building block for the synthesis of advanced PROTACs. Its rigid spirocyclic core is a valuable component in the design of linkers that can enhance the potency, selectivity, and overall efficacy of targeted protein degraders. As the field of TPD continues to evolve, the demand for sophisticated linker technologies is expected to grow. The strategic use of rigid building blocks like CAS 1630906-45-4 will be instrumental in the development of next-generation protein degraders with improved therapeutic profiles for the treatment of cancer and other diseases.

References

  • Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. PMC. [Link]

  • PROTACs for BRDs proteins in cancer therapy: a review. PMC. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Publications. [Link]

  • Photo-Activated PROTACs for Targeted BRD4 Degradation and Synergistic Photodynamic Therapy in Bladder Cancer. PubMed. [Link]

  • Targeting androgen receptor degradation with PROTACs from bench to bedside. PubMed. [Link]

Sources

The Rising Therapeutic Potential of 1,6-Diazaspiro[3.5]nonane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent rigidity and defined exit vectors provide a unique platform for the design of selective and potent therapeutic agents. Among these, the 1,6-diazaspiro[3.5]nonane scaffold has garnered significant attention, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of 1,6-diazaspiro[3.5]nonane derivatives, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting the Undruggable

The dysregulation of cellular signaling pathways is a hallmark of cancer. The 1,6-diazaspiro[3.5]nonane scaffold has been instrumental in the development of inhibitors for challenging oncogenic targets, most notably the KRAS G12C mutant protein.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein is a key player in cellular proliferation and differentiation.[1] Mutations in the RAS gene are drivers in numerous human cancers, yet the protein has long been considered "undruggable" due to its smooth surface and high affinity for GTP. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has opened new avenues for therapeutic intervention.[1]

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C.[1] The diazaspiro moiety plays a crucial role in positioning the acryloyl warhead to form a covalent bond with the mutant cysteine residue, thereby locking the protein in an inactive state. X-ray crystallography has confirmed that these derivatives bind within the switch-II pocket of KRAS G12C.[1]

KRAS_Inhibition cluster_0 KRAS G12C Signaling Pathway cluster_1 Inhibition by 1,6-Diazaspiro[3.5]nonane Derivative Active KRAS (GTP-bound) Active KRAS (GTP-bound) Inactive KRAS (GDP-bound) Inactive KRAS (GDP-bound) Active KRAS (GTP-bound)->Inactive KRAS (GDP-bound) Downstream Signaling Downstream Signaling Active KRAS (GTP-bound)->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Diazaspiro_Derivative 1,6-Diazaspiro[3.5]nonane Derivative Diazaspiro_Derivative->Active KRAS (GTP-bound) Binds to Switch-II Pocket Covalent Bond Forms Covalent Bond with Cysteine 12

Mechanism of KRAS G12C inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic optimization of the 1,6-diazaspiro[3.5]nonane scaffold has led to the identification of potent and metabolically stable KRAS G12C inhibitors. Key modifications include the acryloyl amine moiety, which is essential for covalent binding, and substitutions on the quinazoline ring system, which enhance binding affinity and pharmacokinetic properties. For instance, compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one) demonstrated high metabolic stability and dose-dependent antitumor effects in a xenograft mouse model.[1]

CompoundTargetIC50 (nM)Cell LineAntitumor Activity (in vivo)Reference
7b KRAS G12CPotentNCI-H1373Dose-dependent[1]
19 MelanomaGI50 = 3.3 x 10⁻⁸ MMALME-3MNot Reported[2]

Neuroprotective Effects: Modulating Sigma Receptors

Neurodegenerative diseases pose a significant challenge to global health. The unique structural features of diazaspiro[3.5]nonane derivatives make them promising candidates for targeting receptors implicated in neuroprotection, such as the sigma-1 receptor.

Mechanism of Action: Sigma-1 Receptor Antagonism

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and neuronal survival.[3][4][5] Sigma-1 receptor antagonists have been shown to enhance the analgesic effects of opioids and rescue analgesic tolerance, suggesting their potential in pain management and neuroprotection.[6]

Derivatives of 2,6-diazaspiro[3.4]octan-7-one, a structurally related scaffold, have been developed as potent sigma-1 receptor antagonists.[6] These compounds are designed based on the co-crystal structure of the sigma-1 receptor with a known ligand. The diazaspiro core provides a rigid framework for orienting substituents to achieve high binding affinity and selectivity. By antagonizing the sigma-1 receptor, these compounds can modulate downstream signaling pathways involved in neuronal survival and plasticity.

Sigma1R_Neuroprotection cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Signaling Oxidative Stress Oxidative Stress Sigma1R Sigma-1 Receptor Oxidative Stress->Sigma1R ER Stress ER Stress ER Stress->Sigma1R Excitotoxicity Excitotoxicity Excitotoxicity->Sigma1R Downstream Pathways Modulation of Ca2+ signaling, Bcl-2 expression Sigma1R->Downstream Pathways Regulates Diazaspiro_Antagonist Diazaspiro[3.5]nonane Antagonist Diazaspiro_Antagonist->Sigma1R Blocks Neuroprotection Neuronal Survival and Plasticity Downstream Pathways->Neuroprotection Promotes

Neuroprotective mechanism via Sigma-1R.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Diazaspiro[3.5]nonane derivatives have shown promise as both antibacterial and antifungal agents.

Mechanism of Action: Chitin Synthase Inhibition

Chitin is an essential component of the fungal cell wall, and its synthesis is a key target for antifungal drug development. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin synthase.[7] The diazaspiro scaffold serves as a core structure for the attachment of various functional groups that interact with the active site of the enzyme.

CompoundTargetIC50 (mM)Antifungal ActivityReference
4j Chitin Synthase0.12Synergistic with fluconazole[7]
4e Chitin Synthase0.13Synergistic with fluconazole[7]

Furthermore, some spiropiperidinyl-1,2,4-triazolidin-3-thiones have demonstrated potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various Candida and Aspergillus species.[8] The exact mechanism of action for these compounds is still under investigation but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Experimental Protocols

General Synthesis of the 1,6-Diazaspiro[3.5]nonane Core

The synthesis of the 1,6-diazaspiro[3.5]nonane core can be achieved through a multi-step process, often involving a Dieckmann condensation followed by decarboxylation to form the spirocyclic ketone.

Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

  • Resin Swelling and Amine Coupling: Swell a suitable solid support resin (e.g., Rink amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF). Couple the first amino acid, which will form part of the piperidine ring, using standard peptide coupling reagents such as HATU and DIEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the coupled amino acid using a solution of 20% piperidine in DMF.

  • Cyclobutane Carboxylic Acid Coupling: Couple 3-(methoxycarbonyl)cyclobutanecarboxylic acid to the free amine on the resin using HATU and DIEA.

  • Dieckmann Condensation: Treat the resin-bound intermediate with a strong base, such as potassium tert-butoxide, in anhydrous tetrahydrofuran (THF) at elevated temperature to induce the intramolecular Dieckmann condensation, forming the spirocyclic β-keto ester.

  • Decarboxylation: Heat the resin in a mixture of dimethyl sulfoxide (DMSO) and water to effect decarboxylation, yielding the desired 7-azaspiro[3.5]nonan-1-one core attached to the resin.

  • Cleavage from Resin: Cleave the final product from the solid support using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start Start Resin_Swelling 1. Resin Swelling & Amine Coupling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Cyclobutane_Coupling 3. Cyclobutane Carboxylic Acid Coupling Fmoc_Deprotection->Cyclobutane_Coupling Dieckmann_Condensation 4. Dieckmann Condensation Cyclobutane_Coupling->Dieckmann_Condensation Decarboxylation 5. Decarboxylation Dieckmann_Condensation->Decarboxylation Cleavage 6. Cleavage from Resin Decarboxylation->Cleavage Purification 7. HPLC Purification Cleavage->Purification End Final Product Purification->End

Solid-phase synthesis workflow.

In Vitro Biological Assays

Anticancer Activity (MTT Assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,6-diazaspiro[3.5]nonane derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity (Broth Microdilution Assay):

  • Prepare serial dilutions of the 1,6-diazaspiro[3.5]nonane derivatives in a suitable broth medium in 96-well plates.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubate the plates under appropriate conditions (temperature, time).

  • Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 1,6-diazaspiro[3.5]nonane scaffold represents a versatile and promising platform for the development of novel therapeutics. Its unique three-dimensional structure has enabled the design of potent and selective inhibitors for challenging drug targets in oncology and neurodegenerative diseases, as well as novel antimicrobial agents. Future research in this area should focus on expanding the diversity of 1,6-diazaspiro[3.5]nonane derivatives through innovative synthetic strategies. Further elucidation of their mechanisms of action and in-depth structure-activity relationship studies will be crucial for optimizing their therapeutic potential and advancing these promising compounds into clinical development.

References

  • Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Imaizumi, T., Akaiwa, M., Abe, T., Nigawara, T., Koike, T., Satake, Y., ... & Kuramoto, K. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Kourrich, S. (2014). Sigma receptors as potential therapeutic targets for neuroprotection. European Journal of Pharmacology, 743, 34-41. [Link]

  • Science.gov. (n.d.). antibacterial antifungal activity: Topics by Science.gov. [Link]

  • Tan, M. L., Oon, C. E., & Sulaiman, N. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(23), 4268. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2013). Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. Medicinal Chemistry Research, 22(12), 5877-5885. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Structure-activity relationship of anticancer drug candidate quinones. [Link]

  • Matsumoto, R. R., & Poupaert, J. H. (2014). Sigma receptors as potential therapeutic targets for neuroprotection. European journal of pharmacology, 743, 34-41. [Link]

  • ResearchGate. (2022). Antibacterial activity of compounds 1-6 (minimum inhibitory concentration, mg/ml). [Link]

  • Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Li, Y., et al. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5931. [Link]

  • Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021). Selected Fungal Natural Products with Antimicrobial Properties. Molecules, 26(11), 3235. [Link]

  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219-225. [Link]

  • Morak-Młodawska, B., et al. (2022). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. Molecules, 27(23), 8206. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(8), 1832-1847. [Link]

  • Su, T. P., et al. (2018). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 19(11), 3326. [Link]

  • Kourrich, S., Su, T. P., Hayashi, T., & Tsai, S. Y. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuropharmacology, 3, 25. [Link]

  • Li, Q., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Pinney, K. G., et al. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(12), 2201-2209. [Link]

Sources

Whitepaper: The Spirocyclic Advantage in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of Spirocyclic Scaffolds in Medicinal Chemistry

Executive Summary

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have transitioned from a structural curiosity to a privileged motif in medicinal chemistry. Their inherent three-dimensionality offers a compelling solution to the limitations of traditional "flatland" aromatic compounds. The introduction of a spiro center into a molecule provides a powerful tool for medicinal chemists to escape planarity, rigidly control the conformation of pharmacophoric elements, and fine-tune physicochemical properties.[1][2] This often translates into significant improvements in potency, selectivity, and pharmacokinetic profiles, such as enhanced metabolic stability and aqueous solubility.[3][4] This guide provides a detailed exploration of the strategic advantages of spirocyclic scaffolds, their application in drug design, key synthetic considerations, and their role in shaping the next generation of therapeutics.

Introduction: The Imperative for Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by compounds rich in sp2-hybridized carbons, often leading to flat, aromatic structures. While synthetically accessible, this "flatland" chemistry frequently yields molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover, and can lead to promiscuous binding at off-target sites.

A landmark analysis introduced the concept of the fraction of sp3-hybridized carbons (Fsp3), defined as the number of sp3 carbons divided by the total carbon count.[5] It was observed that the mean Fsp3 value increases as compounds progress from discovery through clinical development, suggesting that higher three-dimensionality correlates with a greater probability of clinical success.[3][5] Spirocyclic scaffolds are an exceptional tool for increasing Fsp3, offering a rigid and spatially defined framework to build upon.[3][6] They enable the precise projection of functional groups into the three-dimensional space of a biological target's binding site, a feat difficult to achieve with planar systems.[7]

The Spirocyclic Scaffold: A Structural Definition

According to IUPAC, a spirocycle is a bicyclic or polycyclic organic compound in which two or more rings are linked by a single, common atom, known as the spiro atom.[6] This unique structural feature imparts significant rigidity and a distinct three-dimensional geometry.

G cluster_0 Planar Aromatic Scaffold (Low Fsp3) cluster_1 Spirocyclic Scaffold (High Fsp3) a Benzene Ring Poor Solubility\nOff-Target Effects\nMetabolic Liability Poor Solubility Off-Target Effects Metabolic Liability b Spiro[3.3]heptane Improved Solubility\nEnhanced Selectivity\nConformational Rigidity Improved Solubility Enhanced Selectivity Conformational Rigidity

Caption: "Escape from Flatland": Comparing a 2D planar scaffold with a 3D spirocyclic scaffold.

The Spirocyclic Advantage: Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of a spirocyclic moiety is a strategic decision aimed at optimizing multiple molecular properties simultaneously.

Conformational Rigidity and Potency Enhancement

The rigid nature of spirocyclic systems reduces the number of rotatable bonds in a molecule.[2][3] This pre-organizes the molecule into a specific, bioactive conformation, minimizing the entropic penalty upon binding to its target.[8][9] By locking the spatial orientation of key pharmacophoric groups, spirocycles can significantly enhance binding affinity and, consequently, potency.[3][10] For example, during the optimization of SHP2 inhibitors, researchers introduced a spirocycle to maintain the precise orientation of a primary amine group, preserving critical hydrogen bond interactions and improving cellular efficacy.[3]

Physicochemical Property Modulation

The shift from planar, sp2-rich structures to sp3-rich spirocycles has a profound impact on a compound's physicochemical profile.

  • Solubility: Increasing the Fsp3 character generally correlates with improved aqueous solubility, a critical parameter for drug absorption and distribution.[2][7]

  • Lipophilicity (LogP/LogD): Spirocycles offer a method to fine-tune lipophilicity. In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles successfully lowered LogD values, a key step in optimizing the drug candidate.[3]

  • Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are less susceptible to metabolic attack by cytochrome P450 enzymes. This can be used to block known "metabolic soft spots" in a lead compound, thereby increasing its half-life and bioavailability.[2][4]

Improved Selectivity

The well-defined three-dimensional structure of spirocycles can lead to more specific interactions with the intended target, reducing off-target binding and associated toxicity.[8] A compelling example is the modification of the PARP inhibitor Olaparib. Replacing its piperazine ring with a diazaspiro[3.3]heptane resulted in a 2-fold reduction in potency but a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced cytotoxicity.[3]

Strategic Applications in Drug Discovery

Spirocycles are not merely building blocks; they are strategic tools for lead optimization and for creating novel chemical entities.

Bioisosteric Replacement

Bioisosterism, the practice of substituting one functional group for another with similar biological activity, is a cornerstone of medicinal chemistry.[11] Spirocyclic scaffolds serve as excellent non-classical bioisosteres for more common motifs like gem-dimethyl groups, tert-butyl groups, or other cyclic systems, offering a path to improved properties while retaining biological function.[12][13][14] The recently approved menin-MLL inhibitor, revumenib, was developed from a fragment hit containing a piperazine; its optimization to a 2,7-diazaspiro[3.5]nonane was critical for achieving the ideal vector for a key binding interaction and high affinity.[15]

Table 1: Example of Physicochemical Property Modulation via Spirocyclic Replacement

Original MoietySpirocyclic ReplacementKey Property ImprovementReference Compound Class
MorpholineAzaspirocycleLowered LogD, improved metabolic stabilityMCHr1 Antagonists[3]
PiperazineDiazaspiro[3.3]heptaneSignificantly increased target selectivityPARP Inhibitors[3]
AlkeneSpirocyclopropaneImproved solubility and metabolic stabilityPLK4 Inhibitors[4]
Scaffold Hopping and Intellectual Property

Scaffold hopping involves replacing the core structure of a molecule with a chemically distinct scaffold while preserving its biological activity.[11] This is a powerful strategy for escaping crowded patent space and discovering novel drug candidates with superior properties.[7] The inherent structural novelty of many spirocyclic systems makes them ideal candidates for scaffold hopping, enabling access to uncharted chemical space and securing robust intellectual property.[9]

G A Lead Compound Identified B Assess Properties (Potency, ADME, IP) A->B C Optimization Needed? B->C D Consider Spirocyclic Scaffold Hopping or Bioisosteric Replacement C->D Yes H Program End C->H No E Synthesize & Screen Spiro-Analogues D->E F Evaluate Properties E->F F->C Further Refinement G Optimized Lead F->G Goals Met

Caption: A logical workflow for incorporating spirocycles in a lead optimization program.

Case Studies: Spirocyclic Scaffolds in Approved Drugs

The utility of spirocyclic scaffolds is validated by their presence in numerous marketed drugs across various therapeutic areas.[1][16]

Table 2: Examples of Approved Drugs Featuring Spirocyclic Scaffolds

DrugTherapeutic AreaRole of Spirocyclic Scaffold
Griseofulvin AntifungalA naturally occurring spirocycle, one of the earliest examples of a spirocyclic drug.[16]
Spironolactone Diuretic / AntihypertensiveThe steroidal backbone incorporates a spiro-fused lactone essential for its mineralocorticoid receptor antagonism.[17]
Irbesartan AntihypertensiveThe spiro-cyclopentane ring connected to an imidazolidinone core is crucial for its potent and selective AT1 receptor blockade.[16]
Ledipasvir Antiviral (Hepatitis C)A peripheral spirocyclopropane was introduced late in optimization to improve physicochemical properties.[7]
Revumenib Oncology (Leukemia)The central 2,7-diazaspiro[3.5]nonane provides the optimal geometry for a cation-π interaction that drives binding affinity to menin.[15]

Experimental Protocol: Synthesis of a Key Spirocyclic Building Block

While the synthesis of complex spirocycles can be challenging, numerous methodologies have been developed.[5][18][19] The following protocol outlines a representative synthesis of a key spirocyclic intermediate used in the preparation of the antipsychotic drug Fluspirilene, based on a Strecker reaction.[16]

Protocol: Synthesis of 1-benzyl-4-phenyl-4-piperidinecarbonitrile

Objective: To synthesize the core spirocyclic precursor for Fluspirilene.

Materials:

  • 1-benzyl piperidin-4-one

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • Solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 1-benzyl piperidin-4-one (1.0 eq) and the chosen solvent (DCM).

  • Imine Formation: Add aniline (1.0 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Cyanation: Cool the reaction mixture to 0°C using an ice bath. Slowly add trimethylsilyl cyanide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, TLC, or LC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired spirocyclic nitrile intermediate.

G A 1-benzyl piperidin-4-one + Aniline B Imine Formation (in DCM) A->B C Add TMSCN (Strecker Reaction) B->C D Aqueous Workup & Extraction C->D E Purification (Column Chromatography) D->E F 1-benzyl-4-phenyl-4- piperidinecarbonitrile E->F

Caption: Simplified workflow for the synthesis of a key spirocyclic intermediate.

Future Perspectives and Conclusion

The role of spirocyclic scaffolds in medicinal chemistry is poised for continued growth.[18][20] Advances in synthetic organic chemistry and the increasing commercial availability of diverse spirocyclic building blocks are making these motifs more accessible to drug discovery programs.[10][15] Coupled with the power of computational chemistry for in silico design and screening, we can expect to see even more sophisticated and tailored spirocyclic structures entering clinical development.[20]

References

  • BLDpharm. (2021-12-01). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.

  • Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.

  • Karpenko, I. V., & Chebanov, V. A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules.

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.

  • Voss, F., et al. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. The Royal Society of Chemistry.

  • Van der Eycken, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.

  • Peršuri, A., et al. (2020). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing.

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.

  • BenchChem. (2025). The Spiro Advantage: A Technical Review of Spirocyclic Compounds in Medicinal and Materials Chemistry. BenchChem.

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery.

  • Roe, W. E., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Queen's University Belfast.

  • Asano, T., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][3][18]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.

  • Van der Eycken, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate.

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem.

  • D'Souza, D. M., & Müller, T. J. J. (2017). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate.

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter.

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL™.

  • Ganguly, S., et al. (2020). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate.

  • King, A. R., et al. (2019). Examples of spirocycle‐containing marketed drugs. ResearchGate.

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics.

  • Roe, W. E., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications.

  • Hossain, M., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. RSC Medicinal Chemistry.

Sources

An In-Depth Technical Guide to Diazaspirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The paradigm in modern drug discovery is undergoing a significant spatial shift, moving away from planar, aromatic compounds towards molecules with greater three-dimensionality. This evolution is driven by the pursuit of drug candidates with superior physicochemical and pharmacokinetic profiles, ultimately enhancing clinical success rates. Diazaspirocycles, a class of saturated heterocyclic scaffolds featuring two nitrogen-containing rings joined by a single spiro-carbon, have emerged as a particularly valuable motif in this "escape from flatland." Their rigid, well-defined three-dimensional architecture offers medicinal chemists a powerful tool to overcome common drug development hurdles such as poor solubility, metabolic instability, and off-target activity. This guide provides an in-depth exploration of the strategic application of diazaspirocycles, covering their physicochemical advantages, core synthetic strategies, and impactful case studies in medicinal chemistry, including their role as advanced bioisosteres.

The Rationale for Three-Dimensionality: Why Diazaspirocycles?

For decades, medicinal chemistry has often favored flat, aromatic ring systems due to their synthetic accessibility. However, an increasing body of evidence demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule correlates with improved clinical outcomes.[1] Spirocyclic systems, and diazaspirocycles in particular, are inherently three-dimensional due to their quaternary spiro-carbon center.[2] This structural feature imparts several key advantages over traditional, non-spirocyclic heterocyclic counterparts like piperazines and morpholines.

Superior Physicochemical and Pharmacokinetic Properties

The introduction of a diazaspirocyclic core can profoundly and beneficially modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary causality behind these improvements lies in the disruption of planarity and the introduction of a more complex, rigid structure.

  • Enhanced Solubility and Reduced Lipophilicity: It may seem counterintuitive that adding a carbon atom during a piperazine-to-azaspiro[3.3]heptane switch could lower lipophilicity (logD). However, this is often the case and can be rationalized by the increased basicity of the spirocyclic nitrogen atoms, which leads to a higher proportion of the protonated, more soluble form at physiological pH.[3]

  • Improved Metabolic Stability: The rigid spirocyclic framework can sterically shield metabolically labile sites from degradative enzymes like Cytochrome P450s.[4][5] Furthermore, the replacement of motifs commonly recognized by these enzymes can mitigate early drug clearance.

  • Conformational Rigidity: Unlike flexible acyclic or monocyclic systems, the spirocyclic scaffold locks the substituents in well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.[6]

The table below summarizes the typical property shifts observed when replacing a common piperazine moiety with a diazaspiro[3.3]heptane.

PropertyTypical ObservationRationale
Lipophilicity (logD7.4) Decrease (-0.15 to -0.80)[3]Increased basicity of nitrogen atoms leads to higher protonation state.
Aqueous Solubility IncreaseLower lipophilicity and higher polarity contribute to better solvation.
Metabolic Stability IncreaseSteric shielding of metabolic soft spots; scaffold is less recognized by metabolic enzymes.[4][5]
Receptor Binding Affinity Potential IncreaseRigid conformation reduces entropic penalty of binding.[6]
Target Selectivity Potential IncreasePrecise vectoral orientation of substituents can favor binding to the desired target over off-targets.
Navigating Novel Chemical Space

Diazaspirocycles represent a relatively underexplored area of chemical space, offering significant opportunities for developing novel intellectual property (IP).[6] By moving away from heavily utilized scaffolds, researchers can identify new lead compounds with unique structure-activity relationships (SAR) and potentially first-in-class mechanisms of action.

Core Synthetic Strategies for Diazaspirocycles

The synthetic challenge associated with spirocycles has historically limited their widespread use.[6] However, recent advancements have made these valuable scaffolds more accessible. The choice of synthetic route is dictated by the desired ring sizes and substitution patterns.

G cluster_product Diazaspirocycle Core Ketones Cyclic Ketones (e.g., N-Boc-4-piperidone) Mannich Mannich Reaction Ketones->Mannich Malonates Malonic Esters Malonates->Mannich Alkenes Exocyclic Alkenes Cycloaddition [2+2] Cycloaddition Alkenes->Cycloaddition RingExpansion Ring-Expansion Mannich->RingExpansion Product Protected Diazaspirocycle (e.g., Boc-1,7-diazaspiro[3.5]nonane) Cycloaddition->Product RingExpansion->Product RCM Ring-Closing Metathesis G cluster_A Traditional Scaffold cluster_B Bioisosteric Replacement Piperazine Piperazine (Planar, Flexible) Prop_Pip • High logP • Metabolic Liability (N-dealkylation) • Flexible Conformation Piperazine->Prop_Pip Diazaspiro 2,6-Diazaspiro[3.3]heptane (3D, Rigid) Prop_Dsp • Lower logP • Improved Metabolic Stability • Fixed Conformation Diazaspiro->Prop_Dsp Lead Lead Compound Lead->Piperazine Contains Scaffold Opt Optimized Candidate Lead->Opt Bioisosteric Switch Opt->Diazaspiro Contains Scaffold

Sources

The Strategic Role of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate has emerged as a pivotal structural motif in contemporary medicinal chemistry. While not possessing an intrinsic mechanism of action in the traditional pharmacological sense, its significance lies in its application as a sophisticated building block for novel therapeutics. This technical guide elucidates the role of this spirocyclic diamine, focusing on its synthesis, its critical function as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), and the broader utility of the diazaspiro[3.5]nonane scaffold in the development of bioactive agents such as GPR119 agonists. We will delve into the synthetic methodologies, the rationale for its use in advanced therapeutic modalities, and provide exemplary protocols for its incorporation into drug discovery workflows.

Introduction: A Spirocyclic Scaffold for Advanced Therapeutics

In the landscape of modern drug discovery, the architectural design of a molecule is as crucial as its pharmacophore. The spatial arrangement of functional groups, the rigidity of the molecular backbone, and the overall physicochemical properties are paramount in determining the efficacy, selectivity, and pharmacokinetic profile of a drug candidate. It is in this context that rigid, three-dimensional scaffolds have become increasingly valuable. This compound is a prime example of such a scaffold.

This guide will explore the multifaceted role of this compound, not as a standalone therapeutic, but as a key enabler of innovative therapeutic strategies. We will examine its synthesis and, most importantly, its application as a linker in PROTACs, a revolutionary class of drugs that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Furthermore, we will discuss how the closely related diazaspiro[3.5]nonane core has been successfully employed in the creation of GPR119 agonists, highlighting the versatility of this structural class in targeting diverse biological pathways.[2]

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread application in drug discovery. Several synthetic routes have been developed, with patent literature providing detailed methodologies. One common approach involves a multi-step synthesis that can be adapted for large-scale production.[3][4]

A representative synthetic scheme is outlined below. The process often starts from readily available materials and proceeds through a series of reactions to construct the spirocyclic core, followed by the introduction of the Boc protecting group.

cluster_0 Synthesis of Intermediate VI cluster_1 Epoxidation and Ring Enlargement Compound II Compound II NaH_THF NaH, THF Compound II->NaH_THF Compound V Compound V Compound V->NaH_THF Intermediate VI Intermediate VI NaH_THF->Intermediate VI mCPBA_DCM mCPBA, DCM Intermediate VI->mCPBA_DCM Final Product This compound mCPBA_DCM->Final Product cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Complex POI Protein of Interest (POI) POI->Ternary Complex E3 Ligase E3 Ubiquitin Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC.

The Critical Role of the Linker

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy. [5]Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC. [6]

Advantages of the Spirocyclic Diaza[3.5]nonane Linker

The use of rigid linkers, such as those based on the diazaspiro[3.5]nonane scaffold, offers several advantages in PROTAC design:

  • Conformational Rigidity: Spirocyclic systems reduce the number of rotatable bonds, pre-organizing the PROTAC into a conformation favorable for ternary complex formation and reducing the entropic penalty of binding. [5]* Improved Physicochemical Properties: Compared to flexible polyethylene glycol (PEG) or alkyl linkers, rigid scaffolds can help to minimize hydrophobic collapse and improve properties like solubility and cell permeability. [7][8]* Novel IP Space: The use of unique, three-dimensional linkers can help to generate novel intellectual property. [7] this compound provides a rigid, three-dimensional scaffold that can be strategically incorporated into the linker of a PROTAC to optimize its performance. [9][10][11]

The Broader Utility of the Diazaspiro[3.5]nonane Scaffold: GPR119 Agonists

The versatility of the diazaspiro[3.5]nonane scaffold extends beyond its use in PROTACs. Derivatives of the closely related 7-azaspiro[3.5]nonane have been developed as potent agonists of the G protein-coupled receptor 119 (GPR119). [2] GPR119 is a promising therapeutic target for type 2 diabetes. [12]It is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). [13]The rigid 7-azaspiro[3.5]nonane core helps to optimally position the pharmacophoric elements for binding to the GPR119 receptor, leading to enhanced potency. [14]

cluster_0 GPR119 Signaling Pathway Agonist GPR119 Agonist (e.g., 7-azaspiro[3.5]nonane derivative) GPR119 GPR119 Receptor Agonist->GPR119 Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release

Caption: GPR119 signaling cascade initiated by an agonist. [13]

Experimental Protocols

Synthesis of this compound

The following is a representative protocol based on patent literature. [3][4]Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Step 1: Synthesis of Intermediate VI

  • To a solution of Compound V in tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of Compound II in THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate VI.

Step 2: Synthesis of this compound

  • Dissolve Intermediate VI in dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (mCPBA) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Conceptual Workflow for PROTAC Synthesis

The following outlines a general workflow for incorporating this compound into a PROTAC.

  • Deprotection: Remove the Boc protecting group from this compound using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the free diamine.

  • First Coupling: React the deprotected diamine with a carboxylic acid-functionalized ligand for the E3 ligase (e.g., a derivative of thalidomide or VHL ligand) under standard amide coupling conditions (e.g., HATU, DIPEA in DMF). Purify the resulting intermediate.

  • Second Coupling: React the remaining free amine of the diazaspiro[3.5]nonane intermediate with a carboxylic acid-functionalized ligand for the protein of interest (POI) using similar amide coupling conditions.

  • Final Purification: Purify the final PROTAC product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Data Presentation

PropertyValue
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Appearance White to off-white solid
Primary Application Linker in PROTAC synthesis, Building block for medicinal chemistry
Key Structural Feature Rigid spirocyclic diamine

Conclusion

This compound is a testament to the principle that a molecule's value in drug discovery is not always defined by its own biological activity. Its true "mechanism of action" is that of a strategic enabler, providing a rigid and structurally defined scaffold that empowers medicinal chemists to design and synthesize advanced therapeutics with enhanced properties. Its application as a linker in PROTACs is a prime example of its utility in next-generation drug design, where the precise control of molecular architecture is paramount for achieving the desired therapeutic outcome. As the field of targeted protein degradation and other advanced therapeutic modalities continues to evolve, the demand for sophisticated and versatile building blocks like this compound will undoubtedly continue to grow.

References

  • Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorg Med Chem. 2018;26(8):1832-1847. doi:10.1016/j.bmc.2018.02.032
  • Xie Y, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduct Target Ther. 2023;8(1):138. doi:10.1038/s41392-023-01399-6
  • SpiroChem. Expertise of the month: PROTACS and Molecular Glues. SpiroChem. Published May 31, 2022. Accessed January 15, 2026. [Link]

  • Yang JW, Pan SC, List B. Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Org Synth. 2009;86:91. doi:10.15227/orgsyn.086.0091
  • Matsuda D, et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. ResearchGate. Published February 20, 2018. Accessed January 15, 2026. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Published October 23, 2024. Accessed January 15, 2026. [Link]

  • Iris Biotech. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Iris Biotech. Accessed January 15, 2026. [Link]

  • Fitzpatrick LE, et al. Current strategies for the design of PROTAC linkers: a critical review. J Med Chem. 2020;63(18):10263-10284. doi:10.1021/acs.jmedchem.0c00778
  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Accessed January 15, 2026.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Accessed January 15, 2026.
  • Alam O, et al. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorg Chem. 2021;113:104998. doi:10.1016/j.bioorg.2021.104998
  • Anderson CD, et al. 2,6-Diazaspiro[3.3]heptanes. Org Lett. 2011;13(24):6584-6587. doi:10.1021/ol2028716
  • Brand M, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med Chem Lett. 2021;12(5):785-791. doi:10.1021/acsmedchemlett.1c00050
  • SpiroChem. Linker Design. SpiroChem. Accessed January 15, 2026. [Link]

  • Gois P, et al. Development of Diazaborines as ROS Sensitive Linkers for the Construction of Stimuli-Responsive Antibody Drug Conjugates. ChemRxiv. 2021. doi:10.26434/chemrxiv.14918115.v1

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Diazaspirocycles in Drug Discovery

Diazaspirocycles represent a class of privileged heterocyclic scaffolds characterized by two nitrogen-containing rings joined by a single, shared quaternary carbon atom—the spirocenter. Their rigid, three-dimensional architecture provides a unique conformational landscape that is increasingly exploited by medicinal chemists to achieve enhanced target selectivity, improved physicochemical properties, and novel intellectual property.[1][2] These structures are prevalent in natural products and have become foundational motifs in the development of therapeutics for a range of conditions, from obesity and pain to cancer and infectious diseases.[2][3][4]

The unambiguous structural elucidation of these complex molecules is the bedrock of their successful development. A mistake in assigning stereochemistry or connectivity can derail a research program, wasting invaluable time and resources. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of diazaspirocycles. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that combines Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build an unshakeable structural hypothesis.

Mass Spectrometry (MS): Defining the Molecular Blueprint

The first step in any structural elucidation puzzle is to determine the molecular formula. Mass spectrometry provides the molecular weight and, with high-resolution instrumentation, the precise elemental composition.

Ionization Techniques: The Choice Dictates the Data

The method of ionization is a critical experimental choice. For novel diazaspirocycles, a soft ionization technique is paramount to confidently identify the molecular ion.

  • Electrospray Ionization (ESI): ESI is the workhorse for most medicinal chemistry applications. It is a "soft" ionization technique that imparts minimal excess energy to the analyte, making it ideal for generating a protonated molecular ion ([M+H]⁺) with little to no fragmentation.[5][6] This provides a clear and accurate measurement of the molecular weight, which is the foundational piece of data.

  • Electron Impact (EI): In contrast, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often predictable fragmentation.[7][8] While this can create a valuable fingerprint for known compounds, it often obliterates the molecular ion of a novel, complex molecule, making it less suitable for initial analysis.

Field Insight: Always begin with ESI to secure the molecular weight. The resulting molecular ion peak is the anchor for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS): From Mass to Formula

HRMS provides mass measurements with exceptional accuracy (typically <5 ppm), allowing for the determination of a unique elemental composition.[9][10] This step transforms a simple mass value into a concrete molecular formula, drastically narrowing the list of possible structures.

Tandem Mass Spectrometry (MS/MS): Probing Connectivity

Once the molecular ion is identified, its structure can be probed using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and its fragments are analyzed.[11] The resulting fragmentation patterns, particularly cleavages of the spirocyclic rings, provide initial clues about the molecule's connectivity and stability.[9][12]

Experimental Protocol: HRMS Analysis via ESI
  • Sample Preparation: Dissolve the purified diazaspirocycle in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10-50 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters: Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow) to maximize the signal of the [M+H]⁺ ion and minimize in-source fragmentation.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range. Ensure the mass resolution is set to >10,000 (FWHM).

  • Formula Determination: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion, constraining the search with expected elements (C, H, N, O, etc.) and applying a low ppm error tolerance.

MS_Workflow cluster_0 Mass Spectrometry Analysis A Purified Diazaspirocycle B Electrospray Ionization (ESI) A->B C High-Resolution MS (Q-TOF/Orbitrap) B->C D Accurate Mass of [M+H]⁺ C->D F Tandem MS (MS/MS) C->F Isolate & Fragment [M+H]⁺ E Elemental Composition (Molecular Formula) D->E G Fragmentation Pattern F->G H Initial Structural Clues G->H

Caption: Workflow for determining molecular formula and initial connectivity using MS.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

With the molecular formula in hand, IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present.[13] This technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Diagnostic Absorptions for Diazaspirocycles

The IR spectrum gives immediate, confirmatory evidence for key structural features. For diazaspirocycles, the most informative regions are:

  • N-H Stretch: A sharp or broad peak in the 3300-3500 cm⁻¹ region is a clear indication of a secondary amine or amide. The absence of this peak strongly suggests both nitrogens are tertiary.

  • C-H Stretch: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while aromatic/vinylic C-H stretches appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption between 1650-1750 cm⁻¹ is an unmistakable sign of a carbonyl group, such as in a lactam-containing diazaspirocycle. Its exact frequency can provide clues about ring size and conjugation.

  • C-N Stretch: These absorptions typically appear in the 1000-1350 cm⁻¹ range and, while present, are often less diagnostic than the N-H or C=O stretches.

  • N=N Stretch: For compounds containing a diazo group, a characteristic band can be observed, often in the 1400-1600 cm⁻¹ range, though its position can be influenced by the molecular environment.[14][15][16]

Trustworthiness Check: If the molecular formula from HRMS contains oxygen, but no C=O or O-H stretch is observed in the IR spectrum, this suggests the presence of an ether or a spiroketal, guiding the subsequent NMR analysis.

Data Presentation: Characteristic IR Frequencies
Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H (Amine/Amide)3300 - 3500Medium-WeakOften broad for secondary amines.
C-H (sp³)2850 - 3000StrongIndicates aliphatic portions of the rings.
C-H (sp²)3000 - 3100Medium-WeakIndicates aromatic or vinylic protons.
C=O (Lactam)1650 - 1720Strong, SharpA key diagnostic peak.
C=N1640 - 1690Medium
N=N (Azo)1400 - 1630Medium-WeakPosition is highly variable.[15][16]
C-N1000 - 1350MediumIn the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry of a molecule.[17] A systematic, multi-dimensional approach is required to solve the complex spin systems typical of diazaspirocycles.

¹H NMR: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their connectivity to neighboring protons (J-coupling).[18] Protons on carbons adjacent to nitrogen are deshielded and typically appear between 2.5-4.0 ppm. The diastereotopic protons of methylene groups within the rigid spirocyclic rings often display complex splitting patterns.

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms.[19] The chemical shift of the spiro-carbon is particularly diagnostic, often appearing downfield. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential to differentiate between CH₃, CH₂, CH, and quaternary carbons, providing a complete inventory of the carbon framework.[18]

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are non-negotiable for the structural confirmation of diazaspirocycles. They correlate signals across the ¹H and ¹³C spectra to reveal the molecular connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[20] It allows for the tracing of proton-proton networks, effectively mapping out individual spin systems within the rings.[21]

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is a "cheat sheet" that directly links each proton to the carbon it is attached to.[22][23] It creates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating direct C-H bonds. This experiment validates the assignments from the 1D spectra and provides the basis for further analysis.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing the puzzle together. HMBC reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[20][23] Its power lies in its ability to connect disparate spin systems identified in the COSY. Correlations from protons to quaternary carbons (like the spirocenter or carbonyl carbons) are the key to assembling the complete molecular structure.

An Integrated NMR Protocol for Structure Elucidation
  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire DEPT-135: Differentiate carbon types (CH/CH₃ positive, CH₂ negative).

  • Acquire 2D COSY: Trace all ¹H-¹H coupling networks to define fragments of the molecule.

  • Acquire 2D HSQC: Correlate every proton with its directly attached carbon, assigning the chemical shifts for all protonated carbons.

  • Acquire 2D HMBC: Use long-range ¹H-¹³C correlations to connect the fragments from the COSY experiment. Critically, look for correlations to quaternary carbons identified in the ¹³C/DEPT spectra to establish the final connectivity around the spirocenter and other key junctions.

NMR_Strategy cluster_1 Integrated NMR Elucidation Strategy start Obtain High-Quality 1D Spectra (¹H, ¹³C, DEPT) cosy COSY (¹H-¹H Connectivity) start->cosy hsqc HSQC (Direct ¹H-¹³C Bonds) start->hsqc hmbc HMBC (Long-Range ¹H-¹³C Bonds) start->hmbc fragments Define Spin System Fragments cosy->fragments assign_ch Assign all C-H Pairs hsqc->assign_ch connect Connect Fragments via Quaternary Carbons (e.g., Spirocenter) hmbc->connect fragments->connect assign_ch->connect structure Final Validated Structure connect->structure

Caption: A logical workflow for diazaspirocycle structure elucidation using 2D NMR.

The Final Synthesis: A Self-Validating Conclusion

The true power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they form a self-validating system for structural proof.

  • MS proposes the formula. (e.g., C₁₅H₂₀N₂O)

  • IR confirms the functional groups. (e.g., Confirms C=O and N-H groups, consistent with a lactam).

  • NMR assembles the skeleton. (¹³C/DEPT confirms 15 carbons, including one C=O, and the rest aliphatic. ¹H, COSY, HSQC, and HMBC are then used to piece together the two rings around the spirocenter).

If the NMR-derived structure is inconsistent with the molecular formula from MS or the functional groups from IR, the analysis must be revisited. When all three techniques converge on a single, unambiguous structure, the assignment can be considered trustworthy and authoritative. This rigorous, integrated approach is essential for advancing diazaspirocyclic compounds through the drug development pipeline with confidence.

References

  • The covalently bound diazo group as an infrared probe for hydrogen bonding environments. Physical Chemistry Chemical Physics (RSC Publishing).
  • Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. PMC - NIH.
  • Infrared Spectra Prediction for Diazo Groups Utilizing a Machine Learning Approach with Structural
  • Synthesis and Characterization of New Diazo Derivatives, and Study of their Biological Activity. Impactfactor.
  • In Silico Identification and Characterization of Spiro[14][15][16]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. MDPI.

  • (a) IR difference spectrum after irradiation of diazo compound 22D in...
  • 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed.
  • Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH.
  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Studies on azaspiracid biotoxins. II.
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • HSQC and HMBC. NMR Core Facility - Columbia University.
  • Electrospray ioniz
  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Preprints.org.
  • What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange.
  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
  • How to Identify Functional Groups in FTIR Spectra.
  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed.
  • Mass Spectrometry Ionization Methods.
  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable saturated heterocyclic scaffold in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core makes it an attractive building block for introducing conformational constraint into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and expected outcomes. The methodologies described herein are designed to be robust and scalable for researchers in both academic and industrial settings.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves the construction of the spirocyclic core followed by the selective protection of one of the nitrogen atoms. The presented protocol is a multi-step synthesis that has been optimized for yield and purity.

The chosen synthetic pathway leverages readily available starting materials and employs well-established chemical transformations. The key steps include the formation of a piperidine ring, followed by the construction of the azetidine ring to form the spirocyclic core. Finally, a selective N-Boc protection is carried out to yield the target compound. This approach allows for good control over the stereochemistry and functionalization of the molecule.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Piperidine Ring Formation cluster_1 Azetidine Ring Construction cluster_2 Selective Protection A Starting Materials B Cyclization Reaction A->B C Intermediate Processing B->C D Intramolecular Cyclization C->D E N-Boc Protection D->E F Final Product E->F

Sources

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. Its widespread use stems from its stability under a variety of reaction conditions and its susceptibility to facile cleavage under acidic conditions. This guide provides a detailed technical overview and actionable protocols for the deprotection of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key step in accessing the versatile 1,6-diazaspiro[3.5]nonane scaffold. This spirocyclic diamine is of significant interest in drug discovery due to its rigid, three-dimensional structure which can impart favorable pharmacokinetic properties.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the reaction mechanism, a comparative analysis of common deprotection reagents, step-by-step protocols, and guidance on product isolation and characterization.

Chemical Rationale and Mechanistic Insight

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[2] The stability of the tert-butyl cation intermediate is the driving force for this transformation.

The key mechanistic steps are:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial protonation makes the carbonyl carbon more electrophilic.[2]

  • Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[2] It is crucial to ensure the reaction vessel is not sealed to allow for the safe release of CO2.[2]

  • Protonation of the Liberated Amine: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt. In the case of 1,6-diazaspiro[3.5]nonane, both nitrogen atoms will be protonated, yielding a dicationic salt.

Diagram of the Boc Deprotection Mechanism

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Amine Protonation Boc-Amine R-NH-Boc H+ H+ Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid -> Protonated_Boc->Carbamic_Acid tBu+ t-Bu+ Amine R-NH2 Carbamic_Acid->Amine - CO2 Carbamic_Acid->Amine Ammonium_Salt R-NH3+ Amine->Ammonium_Salt + H+ Amine->Ammonium_Salt

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Comparative Analysis of Deprotection Reagents

The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the desired final salt form. The two most common and effective reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent, typically dioxane.

ReagentAdvantagesDisadvantagesFinal Salt Form
Trifluoroacetic Acid (TFA) - Highly effective and fast reactions.[3] - Volatile, allowing for easy removal under reduced pressure.- Strongly corrosive and requires careful handling. - Can be expensive for large-scale synthesis. - May cause side reactions with sensitive functional groups.Bis(trifluoroacetate) salt
Hydrochloric Acid (HCl) in Dioxane - Cost-effective and readily available. - Often provides a crystalline dihydrochloride salt, which can be easier to handle and purify.[4]- Dioxane is a suspected carcinogen and requires appropriate handling. - Can be less volatile than TFA, making removal more challenging.Dihydrochloride salt

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound using either TFA or HCl in dioxane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is generally faster and employs a volatile acid, simplifying its removal.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) (10-20 eq) to the solution. A common ratio is a 1:1 mixture of DCM:TFA.[3] A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).

  • Precipitation: Dissolve the resulting oil or solid in a minimal amount of methanol or DCM. Add this solution dropwise to a stirred flask of cold diethyl ether to precipitate the 1,6-diazaspiro[3.5]nonane bis(trifluoroacetate) salt.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Workflow for TFA Deprotection

TFA Deprotection Workflow start Start: Boc-protected 1,6-diazaspiro[3.5]nonane dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (10-20 eq) cool->add_tfa react Stir at RT (1-3 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Rotary Evaporation (Co-evaporate with Toluene) monitor->evaporate Reaction Complete precipitate Precipitate from Cold Diethyl Ether evaporate->precipitate isolate Filter and Dry precipitate->isolate end_product Product: 1,6-diazaspiro[3.5]nonane bis(trifluoroacetate) salt isolate->end_product

Caption: Experimental workflow for TFA-mediated deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a cost-effective alternative and often yields a crystalline dihydrochloride salt that is easy to handle.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for dissolution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Suspension/Dissolution: In a round-bottom flask, add this compound (1.0 eq). If the substrate has poor solubility in the HCl/dioxane solution, a minimal amount of methanol can be added to aid dissolution.

  • Addition of HCl/Dioxane: To the stirred substrate, add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl).[4]

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The deprotected product, 1,6-diazaspiro[3.5]nonane dihydrochloride, will often precipitate out of the solution as a white solid.[4] Monitor the reaction by TLC or LC-MS.

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting material and byproducts.

  • Drying: Dry the solid under high vacuum to obtain the pure 1,6-diazaspiro[3.5]nonane dihydrochloride salt.

Product Characterization

The identity and purity of the deprotected 1,6-diazaspiro[3.5]nonane salt should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data for 1,6-Diazaspiro[3.5]nonane Dihydrochloride:

  • Appearance: White to off-white solid.

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₅N₂⁺ ([M+H]⁺): m/z 127.12. Found: 127.1.

    • δ 3.5-3.8 (m, 4H, -CH₂-N⁺H₂-)

    • δ 3.2-3.5 (m, 4H, -CH₂-N⁺H₂-)

    • δ 1.8-2.2 (m, 4H, -CH₂-C-CH₂-)

  • ¹³C NMR Spectroscopy (101 MHz, D₂O): Predicted chemical shifts are provided below.

    • δ 50-55 (-CH₂-N⁺H₂-)

    • δ 45-50 (-CH₂-N⁺H₂-)

    • δ 30-35 (Spiro C)

    • δ 25-30 (-CH₂-C-CH₂-)

Note on Characterization: The exact chemical shifts in NMR spectra can be influenced by the solvent, concentration, and pH. The provided data is for guidance, and researchers should interpret their own spectra in conjunction with mass spectrometry data for definitive characterization. The disappearance of the tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR) is a key indicator of a successful deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (mild heating, e.g., 40-50 °C, may be employed with caution), or the equivalents of acid.

  • Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic side chains if present in the molecule. The use of scavengers such as anisole or triethylsilane can mitigate this. For the specific case of 1,6-diazaspiro[3.5]nonane, this is not a concern.

  • Work-up for the Free Base: If the free diamine is required, the dihydrochloride or bis(trifluoroacetate) salt can be neutralized with a base such as sodium hydroxide or sodium bicarbonate in an aqueous solution, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. Be aware that the free diamine may have significant water solubility.

  • Safety: Both TFA and HCl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dioxane is a suspected carcinogen and should be handled with care.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation for accessing the valuable 1,6-diazaspiro[3.5]nonane scaffold. The choice between TFA and HCl in dioxane will depend on the specific requirements of the synthetic route, including scale, cost, and desired final salt form. By following the detailed protocols and considering the key mechanistic and practical insights provided in this guide, researchers can confidently and efficiently perform this deprotection, paving the way for further synthetic elaborations and the development of novel chemical entities.

References

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • ResearchGate. How can I deprotect esters using TFA?. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. [Link]

  • Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0321586). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Three-Dimensional Complexity of Spirocycles

Spirocyclic compounds, characterized by two rings sharing a single common atom, are of increasing importance in medicinal chemistry and drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved pharmacological properties such as target selectivity and metabolic stability.[1][2] However, this structural rigidity and complexity present significant analytical challenges. The precise determination of constitution, relative stereochemistry, and absolute configuration is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This comprehensive guide provides detailed application notes and protocols for the analytical techniques essential for the robust characterization of spirocyclic compounds. It is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of these unique molecular architectures. The following sections will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral Chromatography, offering field-proven insights to ensure data integrity and accelerate research.

I. Elucidating Connectivity and Relative Stereochemistry: A Deep Dive into 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of spirocyclic compounds. The rigid nature of the spirocyclic framework often leads to well-resolved signals, but also complex coupling networks that require advanced 2D NMR techniques for unambiguous assignment.

Causality Behind Experimental Choices

A combination of 2D NMR experiments is essential to build a complete picture of the spirocyclic core.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through two or three bonds (²JHH, ³JHH). This is fundamental for tracing out proton-proton networks within each ring of the spirocycle.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH). This experiment is crucial for assigning carbon resonances and confirming proton assignments.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is the key experiment for connecting different spin systems and establishing the overall connectivity of the molecule, including the crucial linkages across the spirocenter.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity (< 5 Å), irrespective of the number of bonds separating them.[7][8] This is indispensable for determining the relative stereochemistry of substituents on the spirocyclic framework.[9][10]

Logical Workflow for 2D NMR Analysis of Spirocyclic Compounds

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Elucidation A 1. Acquire 1D ¹H and ¹³C Spectra B 2. Acquire 2D COSY Spectrum A->B C 3. Acquire 2D HSQC Spectrum B->C D 4. Acquire 2D HMBC Spectrum C->D E 5. Acquire 2D NOESY/ROESY Spectrum D->E F 6. Assign Proton Spin Systems using COSY E->F G 7. Assign Carbons directly attached to Protons using HSQC F->G H 8. Establish Connectivity between Spin Systems using HMBC G->H I 9. Determine Relative Stereochemistry using NOESY/ROESY H->I J 10. Propose 2D Structure I->J K 11. Propose 3D Relative Stereostructure J->K

Caption: A systematic workflow for the structural elucidation of spirocyclic compounds using 2D NMR spectroscopy.

Detailed Protocol: 2D NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified spirocyclic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
  • Ensure the sample is free of particulate matter by filtering through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard 1D proton (¹H) NMR spectrum to assess sample purity and signal dispersion.
  • Acquire a 1D carbon (¹³C) NMR spectrum, and if necessary, a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Acquisition Parameters (General Guidance):

  • COSY: Use standard gradient-selected COSY (gCOSY) pulse sequences. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
  • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹JCH coupling constant to an average value of 145 Hz.
  • HMBC: Utilize a gradient-selected HMBC pulse sequence. The long-range coupling delay (ⁿJCH) is critical and should be optimized based on the expected couplings (typically 6-8 Hz).[6] Acquiring multiple HMBC spectra with different delays (e.g., 50 ms and 100 ms) can be beneficial.
  • NOESY/ROESY: For small to medium-sized molecules, ROESY often provides more reliable results by minimizing spin diffusion artifacts. A mixing time of 200-500 ms is a good starting point. For larger molecules, NOESY is generally preferred.

4. Data Processing and Interpretation:

  • Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.
  • COSY Analysis: Identify coupled protons by tracing vertical and horizontal lines from the diagonal peaks to off-diagonal cross-peaks.
  • HSQC Analysis: Correlate each proton signal to its directly attached carbon.
  • HMBC Analysis: Identify cross-peaks that connect protons to carbons two or three bonds away. Pay close attention to correlations to quaternary carbons, including the spirocenter, as these are critical for establishing the overall framework.
  • NOESY/ROESY Analysis: Look for cross-peaks between protons that are not scalar-coupled. The presence of a NOE/ROE indicates spatial proximity and is used to assign relative stereochemistry (e.g., cis vs. trans relationships of substituents on the rings).[11]
2D NMR Experiment Information Gained Key for Spirocycles
COSY ¹H-¹H correlations (2-3 bonds)Tracing proton networks within each ring.
HSQC ¹H-¹³C correlations (1 bond)Assigning protonated carbons.
HMBC ¹H-¹³C correlations (2-4 bonds)Establishing connectivity across the spirocenter and to quaternary carbons.
NOESY/ROESY ¹H-¹H correlations (through space)Determining the relative stereochemistry of substituents.

II. Confirming Molecular Weight and Probing Fragmentation: The Role of Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a spirocyclic compound and gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): A soft ionization technique ideal for most spirocyclic compounds, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal in-source fragmentation.[12][13] This allows for the unambiguous determination of the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Involves the isolation of the parent ion followed by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.[14] The fragmentation patterns of spirocyclic compounds can be complex but often reveal characteristic losses of substituents or ring cleavages that help to confirm the proposed structure. For example, studies on spirocyclic alkaloids have shown characteristic fragmentation pathways that are diagnostic of the core structure.[2][15][16]

Workflow for MS-based Structural Analysis

Caption: A streamlined workflow for the mass spectrometric analysis of spirocyclic compounds.

Detailed Protocol: HRMS and MS/MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent compatible with ESI (e.g., methanol, acetonitrile, or a mixture with water).
  • Acidic or basic modifiers (e.g., 0.1% formic acid or ammonium hydroxide) can be added to promote ionization.

2. HRMS (Full Scan) Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
  • Acquire a full scan mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
  • Ensure the mass analyzer is properly calibrated to achieve high mass accuracy (< 5 ppm).

3. Data Analysis (Elemental Composition):

  • Determine the accurate mass of the molecular ion.
  • Use the instrument's software to calculate possible elemental compositions that fit the measured mass within a specified tolerance.
  • The correct formula can usually be identified by considering the synthetic route and the ¹³C NMR data.

4. MS/MS Acquisition:

  • Perform a product ion scan by selecting the molecular ion of interest as the precursor ion.
  • Apply a range of collision energies to induce fragmentation. A stepped collision energy experiment can be useful to observe a wide range of fragment ions.

5. Fragmentation Pattern Interpretation:

  • Analyze the masses of the fragment ions and the corresponding neutral losses.
  • Propose fragmentation pathways that are consistent with the structure determined by NMR. Look for characteristic cleavages of the spirocyclic framework, which may involve retro-Diels-Alder reactions or other ring-opening mechanisms.[14]
  • Compare the observed fragmentation pattern with that of known related compounds if available.

III. Unambiguous Determination of Absolute Stereochemistry: X-ray Crystallography

While NMR can establish the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral spirocyclic compound.[17][18][19] This technique provides a three-dimensional model of the molecule as it exists in the crystalline state.

Causality Behind Experimental Choices

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality.[20] The choice of crystallization solvent and technique is therefore critical. For the determination of absolute configuration, the presence of a heavy atom in the molecule or the use of anomalous dispersion with copper radiation is often necessary. The Flack parameter is a key statistical value used to confidently assign the absolute stereochemistry.[18]

Protocol for Single-Crystal X-ray Diffraction

1. Crystallization:

  • The most critical and often challenging step. Screen a variety of solvents and solvent combinations for crystallization.
  • Common techniques include:
  • Slow evaporation of a saturated solution.
  • Vapor diffusion of a non-solvent into a solution of the compound.
  • Slow cooling of a saturated solution.
  • Start with a small amount of highly purified material (1-5 mg).

2. Crystal Mounting and Data Collection:

  • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
  • Mount the crystal on a goniometer head.
  • Collect diffraction data using a modern X-ray diffractometer, typically with Mo-Kα or Cu-Kα radiation. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.
  • Solve the crystal structure using direct methods or Patterson methods.
  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

4. Determination of Absolute Configuration:

  • If the crystal is non-centrosymmetric and the data are of sufficient quality, the absolute configuration can be determined.
  • This is typically achieved by analyzing the anomalous scattering effects. The Flack parameter should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.

IV. Separation of Enantiomers: Chiral Chromatography

For spirocyclic compounds that are chiral, the separation of enantiomers is essential for both analytical and preparative purposes. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose.[21]

Causality Behind Experimental Choices

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP).[22] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely used for a broad range of compounds.[23] The choice of mobile phase is also critical for achieving selectivity and resolution.[24] SFC is often advantageous for chiral separations due to its use of supercritical CO₂, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[1][25][26]

Workflow for Chiral Method Development

Caption: A systematic approach to chiral method development for spirocyclic compounds.

Detailed Protocol: Chiral HPLC/SFC Method Development

1. Initial Screening:

  • Select a set of 3-5 complementary chiral columns, typically including both cellulose- and amylose-based phases with different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).
  • Screen these columns with a set of standard mobile phases:
  • Normal Phase (HPLC): Hexane/Isopropanol or Hexane/Ethanol mixtures.
  • Reversed Phase (HPLC): Acetonitrile/Water or Methanol/Water with buffers.
  • Polar Organic Mode (HPLC): Acetonitrile or Methanol, often with acidic or basic additives.
  • SFC: Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol, isopropanol), often with an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).

2. Method Optimization:

  • Once a "hit" is identified (i.e., partial or complete separation), optimize the separation by systematically varying the mobile phase composition.
  • Mobile Phase Modifiers: Fine-tune the percentage of the organic modifier (co-solvent in SFC). Small changes can have a significant impact on selectivity.
  • Additives: For ionizable compounds, screen different acidic or basic additives and their concentrations.
  • Temperature: Vary the column temperature. Lower temperatures often increase selectivity but may lead to broader peaks.[20]
  • Flow Rate: Optimize the flow rate to achieve the best balance between resolution and analysis time.

3. Data Interpretation:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers. A resolution of >1.5 is generally desired for baseline separation.
Parameter Typical Starting Conditions Optimization Strategy
Chiral Stationary Phase Polysaccharide-based (Amylose, Cellulose)Screen a diverse set of CSPs.
Mobile Phase (HPLC-NP) Hexane/IPA (90/10)Vary alcohol content (5-40%).
Mobile Phase (SFC) CO₂/MeOH (80/20)Vary co-solvent and its percentage.
Additive 0.1% DEA (for bases), 0.1% TFA (for acids)Screen different additives and concentrations.
Temperature 25 °CInvestigate range of 10-40 °C.
Flow Rate 1.0 mL/min (HPLC), 3.0 mL/min (SFC)Optimize for best resolution and analysis time.

Conclusion

The structural characterization of spirocyclic compounds requires a multi-technique approach that leverages the strengths of NMR spectroscopy, mass spectrometry, X-ray crystallography, and chiral chromatography. By systematically applying the protocols and workflows outlined in this guide, researchers can confidently elucidate the complex three-dimensional structures of these important molecules, thereby accelerating the drug discovery and development process. The integration of these techniques provides a self-validating system, ensuring the highest level of scientific integrity in the characterization of novel spirocyclic entities.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

  • New insights into supercritical fluid chromatography for chiral separations. Analytical Methods. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. ResearchGate. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • NOESY Spectra. Chemistry LibreTexts. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • 2D NMR Spectroscopy for Organic Compounds. Scribd. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]

  • Stereochemistry | How to read NOESY spectrum? YouTube. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

  • Chiral Stationary Phases. Regis Technologies. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Journal of the Serbian Chemical Society. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ROESY correlations for determination of absolute stereochemistry. ResearchGate. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

  • Modern NMR techniques for structure elucidation. Magnetic Resonance in Chemistry. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Discovery. [Link]

  • Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. ResearchGate. [Link]

  • Electrospray ionization (ESI) tandem mass spectrometric analysis of meso-tetrakis(Heptafluoropropyl)porphyrin. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Application Notes and Protocols: Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate as a Novel Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike conventional small molecules that block a protein's function, TPD co-opts the cell's own machinery for waste disposal, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[3] This is primarily achieved through heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[4][5]

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5][6] The PROTAC acts as a molecular matchmaker, inducing proximity between the POI and the E3 ligase to form a ternary complex.[7][8][9] This proximity triggers the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[10][11] This catalytic mechanism allows for sub-stoichiometric drug concentrations to achieve profound and sustained protein knockdown.[11][12]

The Linker: More Than Just a String

While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's overall success.[9] Its composition, length, and rigidity profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of productive protein degradation.[12][13] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[9][13] Historically, flexible polyethylene glycol (PEG) or alkyl chains were the go-to choices for their synthetic tractability.[4][6] However, the field is rapidly evolving towards more sophisticated, rigid linkers that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex.[13][14]

Application Spotlight: The Spirocyclic Advantage of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Rigid linkers, such as those incorporating cyclic motifs, offer several advantages, including improved metabolic stability and the potential for enhanced cell permeability.[9][13] Spirocyclic scaffolds, in particular, are gaining attention as they introduce a three-dimensional architecture that can optimally orient the two binding ligands in space.[5][14]

This guide focuses on the application of This compound , a novel spirocyclic linker for PROTAC development. Its inherent rigidity is hypothesized to constrain the conformational flexibility of the PROTAC, potentially leading to more stable and productive ternary complexes. The diazaspiro[3.5]nonane core provides two distinct nitrogen atoms for orthogonal functionalization, allowing for a convergent and modular synthesis of the final PROTAC molecule.

Visualizing the PROTAC Mechanism and Workflow

To better understand the process, the following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for developing a PROTAC with the diazaspiro[3.5]nonane linker.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Released (Catalytic) Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits & Transfers Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Experimental_Workflow cluster_Synthesis Chemical Synthesis & Characterization cluster_Evaluation Biological Evaluation S1 Step 1: Functionalize Linker (Attach E3 Ligand) S2 Step 2: Deprotection S1->S2 S3 Step 3: Couple POI Ligand S2->S3 S4 Characterization (NMR, LC-MS, HRMS) S3->S4 B1 Western Blot (Target Degradation) S4->B1 Test Compound B2 qMS/Proteomics (Selectivity) S4->B2 Test Compound B3 Dose-Response (DC50 / Dmax) B1->B3 B2->B3 B4 Cell Viability Assay (Toxicity) B3->B4

Caption: General workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a BRD4-Degrading PROTAC using the Diazaspiro[3.5]nonane Linker

This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein for degradation by recruiting the VHL E3 ligase. The warhead is based on the known BRD4 inhibitor JQ1, and the anchor is a well-characterized VHL ligand.

Materials:

  • This compound

  • (S,R,S)-AHPC-C3-COOH (VHL Ligand with carboxylic acid handle)

  • JQ1-NH2 (JQ1 derivative with a primary amine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Anhydrous

  • Dimethylformamide (DMF), Anhydrous

  • Standard laboratory glassware and purification equipment (flash chromatography system, HPLC)

Step 1: Coupling of VHL Ligand to the Diazaspiro[3.5]nonane Linker

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add (S,R,S)-AHPC-C3-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

    • Scientist's Note: HATU is a highly efficient peptide coupling agent used to form the amide bond between the VHL ligand's carboxylic acid and one of the secondary amines on the spirocyclic linker. DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.

  • Workup and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the Boc-protected linker-VHL ligand conjugate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified product from Step 1 in DCM.

  • Addition of TFA: Add TFA (10-20% v/v) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Rationale: TFA is a strong acid used to cleave the tert-butyloxycarbonyl (Boc) protecting group, exposing the second secondary amine on the linker for the subsequent coupling reaction.

  • Workup: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling of BRD4 Ligand to Form the Final PROTAC

  • Reaction Setup: Dissolve the crude amine salt from Step 2 in anhydrous DMF.

  • Addition of Reagents: Add JQ1-NH2 (1.0 eq), HATU (1.2 eq), and DIPEA (4.0 eq).

    • Scientist's Note: An extra equivalent of DIPEA is added to neutralize the TFA salt of the amine.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours).

  • Workup and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup as described in Step 1. Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity compound.

Step 4: Characterization

  • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biological Evaluation of the Synthesized PROTAC

This section outlines the core assays required to validate the function of the newly synthesized PROTAC.

Cell Line:

  • Human leukemia cell line (e.g., MV4-11), which endogenously expresses high levels of BRD4.

A. Western Blot for Target Protein Degradation

This is the foundational assay to confirm that the PROTAC induces the degradation of the target protein.

Materials:

  • MV4-11 cells

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized PROTAC, JQ1, and DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 1000 nM). Include controls: DMSO (vehicle), JQ1 (warhead only), and a known BRD4 degrader (e.g., MZ1) as a positive control.

  • Incubation: Incubate the cells for a set period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

B. Quantitative Mass Spectrometry for Selectivity Profiling

This provides an unbiased, global view of the proteome to assess the selectivity of the PROTAC.

Procedure:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximum degradation (e.g., 10x DC₅₀) and a DMSO control for 24 hours.

  • Cell Lysis and Digestion: Lyse the cells, and digest the proteins into peptides using trypsin.

  • TMT Labeling (Optional but Recommended): Label the peptides from different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins across the samples. Plot the log₂ fold change of protein abundance in the PROTAC-treated sample versus the DMSO control.

    • Trustworthiness Check: A highly selective PROTAC will show a significant downregulation only for the target protein (BRD4) and potentially its direct binding partners, while the rest of the proteome remains largely unchanged.

C. Cell Viability Assay

This assay determines if the observed protein degradation translates into a functional cellular outcome, such as inhibition of proliferation or cell death.

Materials:

  • MV4-11 cells

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and controls.

  • Incubation: Incubate for an extended period (e.g., 72 hours) to allow for effects on cell proliferation.

  • Assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Summary

The data from these experiments allow for a comprehensive evaluation of the PROTAC's performance. The key parameters are summarized below.

ParameterAssayDescriptionDesired Outcome
DC₅₀ Western BlotConcentration of PROTAC required to degrade 50% of the target protein.Low nanomolar or sub-nanomolar range.
Dₘₐₓ Western BlotMaximum percentage of target protein degradation achieved.>90%
Selectivity qMS (Proteomics)The degree to which the PROTAC degrades the intended target over other proteins.High selectivity for the target protein (e.g., BRD4).
GI₅₀ Cell ViabilityConcentration of PROTAC that inhibits cell growth by 50%.Potent GI₅₀, correlating with DC₅₀.

Conclusion and Future Perspectives

The use of rigid, three-dimensional linkers like this compound represents a significant step forward in the rational design of PROTACs.[5][14] The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of novel degraders incorporating this scaffold. By systematically assessing degradation potency, selectivity, and cellular effects, researchers can effectively determine the utility of this linker class. Future work should focus on exploring different attachment points on the spirocyclic core and varying the linker length to further optimize PROTAC performance for a wide range of protein targets and E3 ligases. This continued exploration of "linkerology" is essential for unlocking the full therapeutic potential of targeted protein degradation.[15]

References

  • Schneekloth, A. R., Jr, Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: en route to chemical proteomics. Bioorganic & medicinal chemistry letters, 18(22), 5904–5908. [Link]

  • CD Bioparticles. (n.d.). Ligands for Target Protein for PROTAC. Retrieved from [Link]

  • Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-15. [Link]

  • Tuley, A., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(3), 354-365. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Ciulli, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 25(22), 5369. [Link]

  • Nabet, B., et al. (2018). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Nature Communications, 9(1), 2526. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. International Journal of Molecular Sciences, 25(10), 5432. [Link]

  • University of Dundee. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Discovery - the University of Dundee Research Portal. [Link]

  • Frontiers Media S.A. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology, 13, 936531. [Link]

  • Elsevier. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(11), 4567–4593. [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • ResearchGate. (2023). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • National Center for Biotechnology Information. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(18), 13248–13266. [Link]

  • National Center for Biotechnology Information. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(44), 24115–24127. [Link]

  • SpiroChem. (n.d.). Linker Design. Retrieved from [Link]

  • ChemRxiv. (2019). Structure-Based Design of a Macrocyclic PROTAC. [Link]

  • Royal Society of Chemistry. (n.d.). The CRL Degrader Discovery Toolbox. Retrieved from [Link]

  • Creative Biolabs. (2023). Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. [Link]

  • Creative Biolabs. (2022, April 22). Review of Protein Degrader Targeted Degradation of Protein Kinases. [Link]

  • National Institutes of Health. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13, 1792. [Link]

  • Diva-portal.org. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]

  • Expert Opinion on Drug Discovery. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. 14(4), 375-388. [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • MedChemComm. (2021). Current strategies for the design of PROTAC linkers: a critical review. 12(3), 354-365. [Link]

  • NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Chemical Society Reviews, 49(14), 4847–4877. [Link]

Sources

Application Notes & Protocols: The Role of Diazaspiro[3.5]nonane Derivatives in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality

For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. However, the growing need for drugs with higher selectivity, improved pharmacokinetic profiles, and novel mechanisms of action has propelled a strategic shift towards three-dimensional (3D) molecular architectures. This "Escape from Flatland" initiative champions the use of sp3-rich scaffolds that can better mimic natural ligands and interact with the complex, contoured binding sites of biological targets.[1]

Among the most promising of these 3D scaffolds are the diazaspiro[3.n]alkanes, particularly the diazaspiro[3.5]nonane framework. This unique structure, featuring two nitrogen atoms within a spirocyclic system that joins a four-membered azetidine ring and a six-membered piperidine ring, offers a compelling combination of structural rigidity and synthetic versatility.[2] Its constrained conformation limits metabolic liability and pre-organizes appended functional groups for optimal target engagement, leading to enhanced binding affinity and selectivity.[2][3]

This guide provides an in-depth exploration of the applications of diazaspiro[3.5]nonane derivatives in pharmaceutical development. We will delve into their role as bioisosteric replacements for traditional motifs, their function as core pharmacophoric elements, and the synthetic strategies that unlock their potential. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: A Superior Bioisostere: Enhancing Drug Properties through Scaffold Replacement

One of the most powerful applications of the diazaspiro[3.5]nonane scaffold is its use as a bioisostere for common heterocyclic rings like piperazine and piperidine. Bioisosteric replacement can dramatically improve a drug candidate's properties by altering its metabolism, reducing off-target effects, and enhancing target affinity, all while maintaining the core binding interactions.[1]

Causality Behind the Choice: Why Replace Piperazine?

The piperazine ring is a ubiquitous motif in medicinal chemistry. However, it is often associated with metabolic instability (e.g., N-dealkylation) and potential off-target activities, including interactions with CNS receptors. The diazaspiro[3.5]nonane core offers a structurally rigid alternative that shields the nitrogen atoms from metabolic enzymes and presents exit vectors in well-defined three-dimensional space, often leading to improved selectivity and a cleaner pharmacological profile.[4][5]

Application Case Study: Modulating PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, are critical in cancer therapy. Olaparib contains a piperazine ring that is key to its activity but also contributes to its overall pharmacological profile. In a landmark study, researchers replaced this piperazine core with various diazaspiro systems to investigate the impact on pharmacology.[4] The goal was to develop congeners with potentially reduced cytotoxicity, opening avenues for PARP inhibitors in non-cancer indications like cardiovascular disease or neurodegeneration.[4]

The results were compelling. While some diazaspiro[3.5]nonane analogues showed reduced PARP-1 affinity, specific modifications, such as coupling a cyclopropanecarbonyl group, yielded compounds with potent PARP-1 inhibition, demonstrating that the diazaspiro core can act as a viable and tunable structural surrogate for piperazine.[4]

cluster_0 Lead Compound Analysis cluster_1 Scaffold Hopping & Synthesis cluster_2 Pharmacological Evaluation Lead Lead Compound (e.g., Olaparib with Piperazine) Identify Identify Liability (Metabolism, Off-Target) Lead->Identify Pharmacology Data Replace Replace Piperazine with Diazaspiro[3.5]nonane Core Identify->Replace Design Hypothesis Synthesize Synthesize Analog Library Replace->Synthesize Assay In Vitro Assays (PARP-1 Inhibition, Cytotoxicity) Synthesize->Assay Test Compounds Profile ADME/PK Profiling Assay->Profile SAR Establish SAR & Select Optimized Candidate Profile->SAR Data Analysis

Caption: Workflow for bioisosteric replacement of a piperazine core.

The table below summarizes the inhibitory concentrations (IC₅₀) for Olaparib and a representative diazaspiro[3.5]nonane analogue, illustrating the scaffold's potential.

CompoundCore ScaffoldR-GroupPARP-1 IC₅₀ (nM)Reference
OlaparibPiperazineCyclopropanecarbonyl~5[4]
Analogue 17d2,7-Diazaspiro[3.5]nonaneCyclopropanecarbonyl44.3[4]

Note: Data is illustrative of trends reported in the cited literature.

This protocol outlines a common method for determining the IC₅₀ of test compounds against PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ onto a histone substrate by PARP-1. The biotinylated histone is then detected using a streptavidin-linked fluorophore. Inhibitors will reduce the amount of biotinylated histone, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 substrate

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-Europium conjugate

  • 96-well or 384-well microplates (black, low-volume)

  • Test compounds (diazaspiro[3.5]nonane derivatives) and reference inhibitor (Olaparib) dissolved in DMSO.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) into the microplate wells. For control wells, dispense DMSO only.

  • Enzyme/Substrate Preparation: Prepare a master mix containing PARP-1 enzyme, histone H1, and activated DNA in the assay buffer.

  • Enzyme Addition: Add the enzyme/substrate master mix to each well of the plate. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction initiation solution containing biotinylated NAD+ in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add the streptavidin-europium conjugate solution. This will stop the reaction and initiate the detection signal. Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a time-resolved fluorescence (TRF) plate reader.

  • Data Analysis:

    • Normalize the data using high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Trustworthiness Check: The protocol is self-validating by including positive (Olaparib) and negative (DMSO) controls. The Z'-factor should be calculated for each plate to ensure the assay quality is sufficient for inhibitor screening.

Part 2: A Core Pharmacophore: Driving Potency and Selectivity

Beyond bioisosterism, the diazaspiro[3.5]nonane moiety can serve as the central, activity-driving component of a novel therapeutic agent. Its defined 3D geometry is ideal for orienting functional groups to engage with specific pockets in a target protein.

Application Case Study: Covalent Inhibition of KRAS G12C

The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology.[6] Recent breakthroughs have involved designing covalent inhibitors that bind to the mutated cysteine residue. In this context, researchers developed a series of potent covalent inhibitors built around a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one core.[6]

The diazaspiro[3.5]nonane scaffold was critical. X-ray crystallography revealed that it precisely positions the reactive acryloyl moiety into the Switch-II pocket of KRAS G12C, facilitating the covalent bond formation.[6] Furthermore, this scaffold imparted favorable metabolic stability, a crucial property for any drug candidate. The lead compound from this series, 7b , demonstrated dose-dependent anti-tumor activity in a xenograft mouse model.[6]

cluster_pathway MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Diazaspiro[3.5]nonane Covalent Inhibitor (7b) Inhibitor->KRAS_GDP Covalently Binds to Cys12

Caption: Covalent inhibition of the oncogenic KRAS G12C signaling pathway.

Principle: This protocol measures the rate at which a compound is metabolized by the enzymes present in HLM, primarily Cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compound (e.g., compound 7b) and Control Compound (e.g., Verapamil - high clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for protein precipitation

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the HLM master mix at a final concentration of 1 µM. Vortex gently.

  • Pre-incubation: Pre-incubate the compound-HLM mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a well of the collection plate containing ice-cold acetonitrile with the internal standard. This immediately stops the reaction and precipitates the proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for the test compound and internal standard. The analysis will quantify the peak area ratio of the test compound to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Trustworthiness Check: A control compound with known high clearance (Verapamil) and a control reaction without the NADPH regenerating system (to check for non-enzymatic degradation) must be run in parallel. This validates that the observed degradation is enzymatic and the system is performing as expected.

Part 3: Foundational Chemistry: Synthesizing the Scaffold

The widespread adoption of any chemical scaffold is contingent upon its synthetic accessibility. Efficient, scalable, and modular synthetic routes are essential for creating the diverse libraries needed for a successful drug discovery campaign.

General Synthetic Strategy

The synthesis of diazaspiro[3.5]nonanes often involves multi-step sequences. A common approach involves the construction of the quaternary spirocyclic center followed by the formation of the azetidine and piperidine rings. The use of orthogonal protecting groups (e.g., Boc and Cbz) is critical, as it allows for selective functionalization of the two different nitrogen atoms, enabling the modular attachment of various pharmacophoric elements.[7]

cluster_deriv Selective Derivatization Start Piperidine-based Starting Material Quat Formation of Spiro-Quaternary Center Start->Quat Cyclize1 Azetidine Ring Formation/Closure Quat->Cyclize1 Protect Orthogonal Protection (Boc, Cbz) Cyclize1->Protect Core Protected Diazaspiro[3.5]nonane Core Protect->Core DeBoc Selective Boc-deprotection Core->DeBoc DeCbz Selective Cbz-deprotection Core->DeCbz Func1 Functionalization at N1 DeBoc->Func1 Final1 Final1 Func1->Final1 Final Compound A Func2 Functionalization at N2 DeCbz->Func2 Final2 Final2 Func2->Final2 Final Compound B

Caption: General workflow for synthesizing and derivatizing the core scaffold.

Principle: This protocol is a representative, multi-step synthesis adapted from procedures described in the literature for building the core scaffold.[4] It illustrates the key chemical transformations required. Note: This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • N-Boc-4-piperidone

  • TosMIC (Toluenesulfonylmethyl isocyanide)

  • Sodium Hydride (NaH)

  • Lithium aluminum hydride (LAH)

  • Benzyl chloroformate (Cbz-Cl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Appropriate solvents (e.g., THF, DME, Dichloromethane) and reagents for protection/deprotection steps.

Procedure:

Step 1: Spiro-annulation to form the Azetidine Precursor

  • To a cooled (0°C) solution of NaH in a suitable solvent like DME, add TosMIC portion-wise under an inert atmosphere (N₂).

  • Stir the mixture for 20 minutes, then add a solution of N-Boc-4-piperidone in DME dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting spiro-nitrile intermediate by flash chromatography.

Step 2: Reduction of the Nitrile to the Amine

  • Prepare a suspension of LAH in anhydrous THF under N₂ and cool to 0°C.

  • Add a solution of the spiro-nitrile from Step 1 in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction and quench sequentially with water, 15% NaOH solution, and more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate to yield the crude primary amine.

Step 3: Protection and Final Product Formation

  • The crude amine can be carried forward. Dissolve it in a solvent like dichloromethane.

  • Add a base (e.g., triethylamine) followed by the desired protecting group reagent (e.g., Benzyl chloroformate for a Cbz group, or Boc₂O for a second Boc group).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with aqueous solutions to remove excess reagents and purify by flash chromatography to yield the orthogonally protected 2,7-diazaspiro[3.5]nonane.

Trustworthiness Check: Each step must be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The structure and purity of the final product, and key intermediates, must be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

The diazaspiro[3.5]nonane scaffold has firmly established itself as a valuable tool in modern pharmaceutical development. Its unique three-dimensional structure provides a robust solution to many of the challenges associated with traditional flat-ring systems, offering improvements in metabolic stability, target selectivity, and overall drug-like properties.[1][2]

From its application as a bioisosteric replacement in PARP inhibitors to its role as a core pharmacophore in next-generation KRAS G12C covalent inhibitors, the versatility of this scaffold is evident.[4][6] As synthetic methodologies become more refined and our understanding of 3D pharmacology deepens, the integration of diazaspiro[3.5]nonane and other novel spirocyclic systems into drug discovery programs will undoubtedly continue to grow, paving the way for safer and more effective medicines.

References

  • Henchey, L.K., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • ResearchGate (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Yegorova, T., & Kirichok, A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Robust LC-MS Protocol for the Analysis of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. This spirocyclic compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel and expanding class of therapeutics.[1][2][3] The accurate and reliable quantification of this intermediate is crucial for ensuring the quality and efficacy of the final drug product. This protocol outlines a comprehensive workflow, from sample preparation to data acquisition, utilizing reversed-phase chromatography coupled with positive ion electrospray ionization tandem mass spectrometry. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles, ensuring its successful implementation and adaptation in research and drug development settings.

Introduction

This compound (CAS No. 1251002-00-2) is a heterocyclic compound featuring a spirocyclic core and a tert-butyl carbamate (Boc) protecting group.[3] Its unique three-dimensional structure makes it a valuable component in the linkers of PROTACs, influencing their conformational rigidity and binding properties.[4] Given the rising importance of PROTACs in targeted protein degradation, the development of reliable analytical methods for their building blocks is paramount. LC-MS is the technique of choice for this purpose, offering high sensitivity and selectivity for the analysis of complex mixtures.[1][2][5]

This application note addresses the need for a standardized analytical protocol for this compound, providing researchers and drug development professionals with a scientifically sound and readily implementable method.

Physicochemical Properties and Structural Considerations

To develop a robust LC-MS method, a thorough understanding of the analyte's physicochemical properties is essential.

PropertyValueSource/Justification
Molecular Formula C₁₂H₂₂N₂O₂[6]
Molecular Weight 226.32 g/mol [6]
Chemical Structure (See Figure 1)Deduced from nomenclature
Predicted pKa ~8.5-9.5Estimated for the secondary amine based on similar structures. The Boc-protected amine is non-basic.
Predicted Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO). Limited solubility in neutral water.Based on the presence of the hydrophobic tert-butyl group and the spirocyclic alkane framework.

Figure 1: Chemical Structure of this compound (Note: This structure is inferred from the IUPAC name, as a definitive published structure was not found in the initial search.)

Caption: Structure of this compound.

The presence of a basic secondary amine and the hydrophobic Boc group and spiroalkane core dictates the choice of a reversed-phase chromatographic method with an acidic mobile phase to ensure good peak shape and retention.

Experimental Protocol

Sample and Standard Preparation

Rationale: Accurate quantification relies on precise and reproducible sample and standard preparation. The choice of diluent is critical to ensure analyte stability and compatibility with the mobile phase.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 2.26 mg of this compound and dissolve it in 2.26 mL of methanol in a calibrated volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For in-process reaction monitoring, dilute the reaction mixture with the same diluent used for the standards to a concentration within the calibration range.

LC-MS/MS Method Parameters

Rationale: The selection of the LC column, mobile phase, and MS parameters is crucial for achieving optimal separation, sensitivity, and selectivity.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended SettingJustification
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and reproducibility.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)The non-polar stationary phase provides good retention for the hydrophobic regions of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the secondary amine, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutesA gradient elution is necessary to ensure the timely elution of the analyte with good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 2 µLA small injection volume minimizes potential matrix effects and peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of a basic nitrogen makes the molecule readily protonated in the positive ion mode.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.
Precursor Ion (Q1) m/z 227.2[M+H]⁺ of the analyte.
Product Ions (Q3) To be determined experimentally. Expected fragments could arise from the loss of the tert-butyl group (m/z 171.1) or other characteristic fragmentations.The most intense and stable fragment ions should be selected for quantification and qualification.
Capillary Voltage 3.5 kVOptimal voltage for efficient ionization.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Gas Flow 800 L/hrTo facilitate the evaporation of the mobile phase.
Cone Gas Flow 50 L/hrTo prevent solvent droplets from entering the mass analyzer.

LC-MS Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL in Methanol) standards 2. Create Calibration Standards (1-1000 ng/mL in ACN/H2O) stock->standards injection 4. Inject Sample (2 µL) standards->injection sample 3. Dilute Unknown Sample (in ACN/H2O) sample->injection column 5. C18 Reversed-Phase Column (Gradient Elution) injection->column ionization 6. ESI+ Source (Formation of [M+H]⁺) column->ionization quad1 7. Q1: Isolate Precursor Ion (m/z 227.2) ionization->quad1 collision 8. Q2: Collision-Induced Dissociation quad1->collision quad3 9. Q3: Detect Product Ions collision->quad3 chromatogram 10. Generate Chromatogram (MRM Transitions) quad3->chromatogram calibration_curve 11. Construct Calibration Curve chromatogram->calibration_curve quantification 12. Quantify Analyte calibration_curve->quantification

Caption: Workflow for the LC-MS analysis of this compound.

Discussion

The developed method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column in reversed-phase mode offers excellent retention and separation from potential impurities. The acidic mobile phase ensures the protonation of the secondary amine, leading to symmetrical peak shapes and reproducible retention times.

Electrospray ionization in the positive mode is highly effective for this compound due to the presence of the basic nitrogen atom, which is readily protonated to form the [M+H]⁺ ion. The use of tandem mass spectrometry with MRM provides the necessary selectivity and sensitivity for accurate quantification, even in complex matrices.

It is important to note that due to the presence of isomers (e.g., tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate), chromatographic separation is critical for unambiguous quantification. The provided gradient should be sufficient to separate common isomers, but further optimization may be required depending on the specific sample matrix.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound. The method is sensitive, selective, and robust, making it suitable for routine use in both research and industrial settings. By providing a detailed explanation of the experimental choices, this guide serves as a valuable resource for scientists and professionals involved in the development of PROTACs and other novel therapeutics.

References

  • Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 1, 6-diazaspiro[3.5]nonane-1-carboxylate, min 97%, 250 mg. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low yields in these intricate and vital synthetic transformations. As three-dimensional scaffolds, spirocycles are increasingly integral to modern medicinal chemistry, and mastering their synthesis is paramount.[1][2] This resource provides in-depth, experience-driven insights and actionable protocols to enhance your reaction outcomes.

Understanding the Spirocyclization Landscape

Spirocyclization reactions, which form two rings sharing a single carbon atom, are powerful tools for creating complex molecular architectures.[2] However, their success is often contingent on a delicate balance of factors. Low yields can stem from a multitude of issues, ranging from substrate reactivity and catalyst efficiency to suboptimal reaction conditions and unforeseen side reactions.[3][4][5] This guide will systematically address these potential pitfalls.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial questions and provides rapid diagnostic advice.

Q1: My spirocyclization reaction is not proceeding to completion, and I observe significant starting material. What should I investigate first?

A1: An incomplete reaction is a frequent issue.[3] Before making drastic changes, consider the following hierarchy of checks:

  • Reaction Time and Temperature: Are you certain the reaction has been given enough time to proceed? Monitor the reaction progress meticulously using techniques like TLC, LC-MS, or NMR at regular intervals.[3] If the reaction stalls, a modest increase in temperature or extended reaction time might be all that is needed. However, be cautious, as excessive heat can lead to decomposition.[3]

  • Reagent Stoichiometry: Double-check the calculations for all reagents. An insufficient amount of a key reagent or catalyst is a simple but common oversight.[6]

  • Catalyst Activity: If you are employing a catalyst, consider the possibility of deactivation.[7] This is especially relevant for transition-metal catalysts which can be sensitive to air, moisture, or impurities in the starting materials or solvent.[7][8]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

A2: The formation of byproducts is a clear indicator of competing reaction pathways. The nature of these side reactions is highly dependent on your specific transformation, but common culprits include:

  • Decomposition: Your starting materials or the desired spirocyclic product might be unstable under the reaction conditions.[3][6] Consider running the reaction at a lower temperature or using milder reagents.

  • Rearrangement Reactions: Spirocyclic systems, particularly those with strained rings, can be prone to rearrangement to form more stable products.[9]

  • Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions can begin to compete, leading to oligomers or polymers. This can sometimes be mitigated by running the reaction at a higher dilution.

Q3: My yield is low, and I suspect an issue with my catalyst. How can I troubleshoot catalyst-related problems?

A3: Catalyst deactivation is a significant concern in many spirocyclization reactions.[7][8][10] Here’s a systematic approach to troubleshooting:

  • Catalyst Loading: Ensure the catalyst loading is optimal. While higher loading can increase the reaction rate, it can also lead to more side reactions. A screening of catalyst loading is often a worthwhile experiment.

  • Catalyst Deactivation: The primary causes of deactivation are fouling (coking) and poisoning.[7] Fouling occurs when carbonaceous materials deposit on the active sites, while poisoning is due to strong adsorption of impurities.[7]

  • Catalyst Regeneration: In some cases, particularly with solid-supported catalysts, regeneration is possible. For example, coked zeolites can often be regenerated by calcination.[7][11]

  • Ligand Effects (for metal catalysis): The choice of ligand can profoundly impact the catalyst's activity and selectivity. If you are using a metal-ligand complex, consider screening different ligands.

Q4: Could my substrate be the reason for the low yield?

A4: Absolutely. The structure and electronic properties of your substrate are critical.

  • Steric Hindrance: Bulky substituents near the reacting centers can significantly slow down the desired cyclization.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups can influence the reactivity of the key functional groups involved in the cyclization.

  • Substrate Purity: Impurities in your starting material can interfere with the reaction, poison the catalyst, or lead to unwanted side products.[6] Always ensure the purity of your starting materials.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, structured approach to problem-solving, complete with workflow diagrams and experimental protocols.

Guide 1: Systematic Troubleshooting of Low Yield

This guide presents a logical workflow to diagnose the root cause of low yield.

Troubleshooting Workflow Diagram:

TroubleshootingWorkflow A Low Yield Observed B Step 1: Verify Reaction Setup & Purity A->B C Step 2: Monitor Reaction Profile B->C Purity Confirmed D Step 3: Analyze Reaction Mixture C->D E Incomplete Reaction D->E High SM remaining F Byproduct Formation D->F Multiple new spots G Decomposition D->G Complex mixture/baseline material H Optimize Reaction Conditions E->H I Troubleshoot Catalyst/Reagents E->I F->H J Modify Substrate F->J G->H K Improved Yield H->K I->K J->K

Caption: A systematic workflow for troubleshooting low yields in spirocyclization reactions.

Step-by-Step Troubleshooting Protocol:

  • Verify Reaction Setup and Purity:

    • Glassware: Ensure all glassware is meticulously cleaned and dried, especially for air- or moisture-sensitive reactions.[6]

    • Reagents and Solvents: Confirm the purity of all starting materials, reagents, and solvents.[6] Impurities can have a detrimental effect on the reaction.

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure a proper inert atmosphere (e.g., nitrogen or argon) is maintained throughout the setup and reaction.

  • Monitor the Reaction Profile:

    • Use an appropriate analytical technique (TLC, GC-MS, LC-MS, or NMR) to monitor the reaction's progress over time.

    • Take aliquots at regular intervals to understand the reaction kinetics. Is the reaction slow from the beginning, or does it start and then stop?

  • Analyze the Reaction Mixture:

    • At the end of the reaction, carefully analyze the crude reaction mixture.

    • High Starting Material Remaining: This indicates an incomplete reaction.[3]

    • Multiple, Well-Defined Spots/Peaks: This suggests the formation of specific byproducts.

    • Smearing or Baseline Material on TLC: This often points to decomposition or polymerization.[3]

  • Address the Identified Issue:

    • For Incomplete Reactions: Focus on optimizing reaction conditions (temperature, concentration, reaction time) and ensuring the activity of your catalyst and reagents.

    • For Byproduct Formation: Consider adjusting the reaction conditions to favor the desired pathway (e.g., lower temperature, different solvent). If possible, identify the byproducts to understand the competing reaction pathways.

    • For Decomposition: Employ milder reaction conditions (lower temperature, less harsh reagents).

Guide 2: Optimizing Reaction Conditions

Fine-tuning the reaction parameters is often crucial for achieving high yields.

Key Parameters for Optimization:

ParameterRationaleExperimental Approach
Temperature Reaction rates are highly temperature-dependent. Higher temperatures can increase the rate but may also promote side reactions or decomposition.[3]Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).
Solvent The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction mechanism.[3]Screen a panel of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).
Concentration For intramolecular reactions like spirocyclization, running the reaction at high dilution can favor the desired cyclization over competing intermolecular reactions.Perform the reaction at different concentrations (e.g., 0.1 M, 0.05 M, 0.01 M).

Protocol for a Parallel Reaction Screen to Optimize Conditions:

  • Set up a series of small-scale reactions in parallel, each with a single parameter varied (e.g., different solvents at the same temperature and concentration).

  • Ensure all other reaction parameters are kept constant across the screen.

  • Monitor each reaction by an appropriate analytical method.

  • Analyze the results to identify the optimal conditions.

Reaction Optimization Workflow Diagram:

OptimizationWorkflow A Initial Low Yield B Design Parallel Screen A->B C Vary Temperature B->C D Vary Solvent B->D E Vary Concentration B->E F Execute Parallel Reactions C->F D->F E->F G Analyze Results (LC-MS/NMR) F->G H Identify Optimal Conditions G->H I Scale-up Reaction H->I

Caption: A workflow for optimizing reaction conditions in a parallel manner.

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate. [Link]

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. [Link]

  • Optimization of the reaction conditions[a]. ResearchGate. [Link]

  • Optimization of the reaction conditions a. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PubMed Central. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Substrate scope for the spirocyclization–desilylation reaction of... ResearchGate. [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PubMed Central. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Substrate scope for the spirocyclization. All reactions were run on... ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]

  • On the deactivation mechanism of zeolite catalyst in ethanol to butadiene conversion. ScienceDirect. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed Central. [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. [Link]

  • Search Results for "spirocyclization". Beilstein Journal of Organic Chemistry. [Link]

  • Scheme 2. Substrate scope for the spirocyclization-desilylation... ResearchGate. [Link]

  • Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. [Link]

  • Catalyst deactivation. YouTube. [Link]

  • Catalyst deactivation and structure sensitivity. Catalysis Science & Technology. [Link]

  • Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. [Link]

  • Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary routes are commonly reported. The first is a multi-step synthesis commencing from ethyl malonate, which involves the formation of a diol intermediate, followed by tosylation and ring closure.[1] A second, more direct route involves the reaction of a piperidinone derivative with a suitable dielectrophile, followed by cyclization. A patented method describes a two-step process starting from a piperidine-derived precursor, which undergoes epoxidation and subsequent ring-enlargement to yield the desired spirodiamine with a high overall yield.[2]

Q2: What is a typical overall yield for this synthesis?

A2: The reported yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. A patented two-step method reports a high total yield of 70.7%, which is a good benchmark for an efficient synthesis.[2] Achieving such yields requires careful control over reaction parameters and purification procedures.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include the stoichiometry of reagents, reaction temperature, choice of solvent, and the nature of the base used in cyclization steps. For instance, in the patented route, the molar ratio of the intermediate to the oxidizing agent and the reaction temperature are crucial for maximizing the yield of the final product.[2] In multi-step syntheses, ensuring the complete conversion of each intermediate before proceeding to the next step is vital to avoid complex purification challenges later on.

Troubleshooting Guide

Low Overall Yield

Q4: My overall yield is significantly lower than the reported 70.7%. What are the likely causes and how can I improve it?

A4: A low overall yield in a multi-step synthesis can be due to incomplete reactions at each stage or losses during purification. Here’s a systematic approach to troubleshoot this issue:

  • Analyze Each Step Individually: Instead of focusing solely on the final yield, analyze the yield and purity of each intermediate. This will help pinpoint the problematic step.

  • Re-evaluate Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal for each step. Some reactions may require initial cooling (e.g., to 0°C) followed by warming to room temperature or heating.[2]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Insufficient reaction time is a common cause of low yields.

    • Reagent Quality: Verify the purity and reactivity of your starting materials and reagents. Degradation of reagents, especially bases and organometallic compounds, can significantly impact the reaction outcome.

  • Optimize the Cyclization Step: The formation of the spirocyclic ring is often the most challenging step. The choice of base and solvent is critical. If you are experiencing low yields in this step, consider screening different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, Acetonitrile) to find the optimal combination.[1][2]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_intermediates Analyze Yield and Purity of Intermediates start->check_intermediates problem_step Identify Problematic Step(s) check_intermediates->problem_step optimize_conditions Optimize Reaction Conditions (Temperature, Time, Reagents) problem_step->optimize_conditions Incomplete Reaction optimize_cyclization Optimize Cyclization (Base, Solvent) problem_step->optimize_cyclization Low Cyclization Yield purification_loss Investigate Purification Losses problem_step->purification_loss High Purity, Low Recovery solution Improved Yield optimize_conditions->solution optimize_cyclization->solution purification_loss->solution

Caption: A logical workflow for diagnosing and resolving low yield issues.

Side Product Formation

Q5: I am observing significant side product formation, especially during the Boc-protection step. How can I minimize this?

A5: The formation of di-Boc protected product is a common side reaction when working with diamines. To achieve selective mono-Boc protection, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the diamine relative to the Boc-anhydride. This will favor the formation of the mono-protected product.

  • In-situ HCl Generation: A highly effective method for selective mono-protection involves the in situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (Me3SiCl) or thionyl chloride (SOCl2) in anhydrous methanol.[3] The resulting hydrochloride salt of the diamine is less reactive, allowing for selective protection of the free amine.

  • Flow Chemistry: For precise control over stoichiometry and reaction time, flow chemistry can be an excellent approach to maximize the yield of the mono-Boc protected product while minimizing the formation of the di-protected species.[4]

Data on Mono-Boc Protection Strategies

StrategyKey ParametersExpected OutcomeReference
Stoichiometric ControlDiamine : (Boc)2O ratio > 1:1Reduced di-protection[5]
In-situ HCl Generation1 eq. of Me3SiCl or SOCl2High selectivity for mono-protection[3]
Flow ChemistryOptimized flow rate and concentrationHigh yield of mono-protected product[4]
Purification Challenges

Q6: The final product, this compound, is proving difficult to purify. What purification techniques are recommended?

A6: The polar nature of the final product can make purification by traditional silica gel chromatography challenging, often leading to streaking and poor separation.[6] Here are some recommended purification strategies:

  • Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[6]

  • Acid-Base Extraction: If the impurities are neutral or acidic, you can exploit the basicity of the amine product. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the desired amine into the aqueous phase. Then, basify the aqueous layer and extract the pure product back into an organic solvent.

  • Salt Formation and Recrystallization: Convert the product to its hydrochloride or another suitable salt, which may be more amenable to recrystallization.[6] The free base can then be regenerated after purification.

  • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful tool for purifying amines.

Detailed Experimental Protocols

Protocol 1: Synthesis via Epoxidation and Ring-Enlargement (Based on Patent CN102659678B)

This protocol is adapted from a patented procedure with a reported total yield of 70.7%.[2]

Step 1: Synthesis of the Intermediate Compound VI

  • To a solution of Compound V (1.0 eq.) in anhydrous THF, add sodium hydride (NaH) (2.4 eq.) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture and add Compound II (1.0 eq.).

  • Heat the mixture to reflux for 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Concentrate the mixture under reduced pressure and recrystallize the residue from ether to obtain Compound VI.

Step 2: Synthesis of this compound (Compound I)

  • Dissolve Compound VI (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA) (80% purity, 1.0 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir overnight at room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to obtain the final product as a white solid.

Reaction Scheme: Epoxidation and Ring-Enlargement Route

reaction_scheme cluster_0 Step 1 cluster_1 Step 2 Compound V Compound V Intermediate VI Intermediate VI Compound V->Intermediate VI  + Compound II  NaH, THF, Reflux Final Product This compound Intermediate VI->Final Product  mCPBA, DCM  0°C to RT

Caption: A simplified reaction scheme for the two-step synthesis.

References

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Taylor & Francis Online. Practical Synthesis of Structurally Important Spirodiamine Templates. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

Sources

Side reactions in diazaspirocycle synthesis and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Diazaspirocycle Synthesis

Diazaspirocycles are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigid, three-dimensional architecture provides unique conformational constraints, enabling precise interactions with biological targets. However, the construction of the defining quaternary spiro-carbon center, particularly one flanked by two nitrogen atoms, is a significant synthetic challenge. The convergence of multiple reactive functionalities in the precursor molecules often opens pathways to a host of undesired side reactions, leading to low yields, complex purification challenges, and ambiguous stereochemical outcomes.

This technical support guide is designed for researchers, medicinal chemists, and process development scientists who encounter these challenges. We move beyond simple procedural descriptions to provide a deeper understanding of the mechanistic origins of common side reactions. By diagnosing the root cause of a synthetic problem, more effective and robust solutions can be implemented. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to directly address the practical issues faced in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the diazaspirocycle-forming reaction is consistently low. Where should I begin troubleshooting?

Low yields in complex cyclizations are a common issue and can stem from multiple factors. A systematic approach is crucial.[1]

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are critical variables.[1] Small-scale trial reactions are highly recommended to empirically determine the optimal parameter space without committing large quantities of valuable starting materials.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for decomposition or side reactions. Ensure all reagents are of appropriate purity and that solvents are rigorously dried, as many cyclization reactions are sensitive to moisture.[1]

  • Atmospheric Contamination: If your reaction involves air-sensitive reagents or intermediates (e.g., organometallics, strong bases), the use of proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) is non-negotiable to prevent oxidative degradation.[1]

  • Product Instability: The target diazaspirocycle may be unstable under the reaction or workup conditions.[1] Monitor the reaction progress by TLC or LC-MS to check for the appearance of the desired product followed by its subsequent degradation. If instability is suspected, consider milder workup procedures or immediate purification at lower temperatures.

Q2: I've successfully synthesized my target diazaspirocycle, but purification is proving to be extremely difficult. What are the best strategies?

The purification of diazaspirocycles presents a unique set of challenges due to their structural properties.[2]

  • Separation of Stereoisomers: The primary difficulty often lies in separating diastereomers, which can have very similar physicochemical properties.[2]

    • Flash Column Chromatography: This is the most common first step. Achieving separation requires careful optimization of the solvent system. A gradient elution is often more effective than an isocratic one for resolving closely-eluting spots.[3]

    • Preparative HPLC: For particularly challenging separations, both normal-phase and reversed-phase preparative HPLC can offer the necessary resolution.[3]

  • Removal of Structurally Similar Impurities: Side reactions can produce byproducts with skeletons that closely resemble the target compound, making chromatographic separation difficult.[2] In these cases, derivatization of the crude mixture to alter the polarity of the target compound, followed by chromatography and subsequent removal of the derivatizing group, can sometimes be effective.

  • Crystallization: If the target compound is a solid, recrystallization can be a powerful technique for achieving high purity, as diastereomers often have different crystallization properties.[2][3]

Troubleshooting Guide: Common Side Reactions & Prevention

This section addresses specific experimental problems. Each entry describes the likely cause and provides actionable strategies for prevention.

Problem 1: My reaction is dominated by intermolecular reactions (dimerization, oligomerization) instead of the desired intramolecular cyclization.

Causality: The formation of a spirocycle is an intramolecular process that competes directly with intermolecular reactions between two or more precursor molecules. At high concentrations, the probability of two reactant molecules finding each other is much higher than the probability of the two ends of the same molecule reacting, thus favoring undesired oligomerization.[4]

Prevention Strategy: High-Dilution Conditions

The most effective way to favor intramolecular cyclization is to employ "pseudo-dilution" or "high-dilution" principles. This involves maintaining a very low steady-state concentration of the reactive precursor throughout the reaction.

  • Slow Addition: Instead of adding all reagents at once, add the cyclization precursor slowly (e.g., via a syringe pump over several hours) to a large volume of refluxing solvent. This ensures that at any given moment, a molecule of the precursor is more likely to encounter its own reactive tail than another molecule.

  • Solvent Volume: Using a large volume of solvent is critical. This helps to physically separate the precursor molecules, further reducing the rate of intermolecular reactions.[5] For intramolecular transesterifications leading to spirocycles, a high solvent volume was shown to be beneficial.[5]

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_outcome Desired Outcome P1 Dissolve cyclization precursor in anhydrous solvent (e.g., 20% of total volume) P2 Prepare reaction flask with large volume of refluxing anhydrous solvent (e.g., 80% of total volume) R1 Load precursor solution into a syringe pump P2->R1 Begin Reaction R2 Set syringe pump for very slow addition rate (e.g., 0.1 mL/min) R1->R2 R3 Add precursor solution dropwise into the refluxing solvent R2->R3 R4 Maintain reflux and inert atmosphere for the duration of the addition and for several hours after completion R3->R4 O1 Low steady-state concentration of reactive intermediate R4->O1 Mechanistic Consequence O2 Rate of Intramolecular Cyclization >> Rate of Intermolecular Reaction O1->O2 O3 Increased yield of Diazaspirocycle O2->O3

Caption: Workflow for High-Dilution Cyclization.

Problem 2: My reaction produces byproducts from an unintended Aza-Michael (conjugate) addition.

Causality: The aza-Michael addition is the 1,4-addition of a nitrogen nucleophile to an electron-deficient alkene (a Michael acceptor).[6][7][8] If your cyclization precursor contains both a nucleophilic amine and an α,β-unsaturated carbonyl or nitrile moiety, an unintended conjugate addition can occur, competing with the desired cyclization pathway. This is especially common in cascade reactions where an initial aza-Michael addition is supposed to be followed by a cyclization.[6][7] Sometimes, the wrong amine adds, or an intermolecular reaction occurs.

Prevention Strategies:

  • Orthogonal Protecting Groups: The most robust solution is to protect the nitrogen nucleophile that is not intended to participate in the key bond-forming step. The choice of protecting group is critical; it must be stable to the cyclization conditions and selectively removable later.[9][10] For example, if the key cyclization is base-catalyzed, an acid-labile Boc group would be an appropriate choice for a secondary amine that needs to be masked.

  • Modulating Reactivity:

    • pH Control: The nucleophilicity of amines is highly pH-dependent. Conducting the reaction under slightly acidic conditions can protonate the more basic amine, reducing its nucleophilicity and preventing it from participating in the aza-Michael addition.

    • Substrate Modification: If possible, modify the Michael acceptor to be less reactive. For instance, converting a more reactive acrylate ester to a less reactive amide can sometimes temper the rate of the undesired addition.

Protecting GroupStructureStable ToLabile To (Cleavage Conditions)
Boc (tert-Butoxycarbonyl)R-N(Boc)Base, Hydrogenolysis, NucleophilesStrong Acid (TFA, HCl in Dioxane)
Cbz (Benzyloxycarbonyl)R-N(Cbz)Mild Acid, Mild BaseCatalytic Hydrogenation (H₂, Pd/C), Strong Acid (HBr/AcOH)
Fmoc (9-Fluorenylmethyloxycarbonyl)R-N(Fmoc)Acid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)
Tos (p-Toluenesulfonyl)R-N(Tos)Strong Acid, OxidationStrong Reducing Agents (Na/liquid NH₃)
Data synthesized from sources[10][11][12].
Problem 3: The reaction is yielding a mixture of diastereomers with poor selectivity.

Causality: The formation of a new chiral center during spirocyclization often proceeds through a transition state whose energy is influenced by the surrounding environment. Factors that alter the geometry or stability of competing transition states will directly impact the diastereomeric ratio (d.r.) of the product.

Prevention & Optimization Strategies:

  • Solvent Screening: Solvent polarity can dramatically influence the transition state, thereby affecting diastereoselectivity.[13] It is highly advisable to screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile, Methanol).

  • Temperature Optimization: Lowering the reaction temperature often increases selectivity. As the thermal energy (kT) in the system decreases, the reaction is more likely to proceed through the lowest-energy transition state, leading to a higher population of a single diastereomer.

  • Catalyst/Reagent Choice: In catalyzed reactions, the steric and electronic properties of the catalyst are paramount. For example, in a phosphine-catalyzed [3+2] cycloaddition, switching from triphenylphosphine to a more sterically demanding or electronically different phosphine can significantly alter the stereochemical outcome.[13] For metal-catalyzed reactions, the choice of ligand is often the most critical factor for inducing stereoselectivity.

G Reactants Reactants TS_A Transition State A Reactants->TS_A TS_B Transition State B Reactants->TS_B Product_A Diastereomer A (Major) TS_A->Product_A ΔG‡ (low) Product_B Diastereomer B (Minor) TS_B->Product_B ΔG‡ (high) Factors Experimental Conditions (Solvent, Temp, Catalyst) Factors->TS_A Influences Energy Gap Factors->TS_B

Caption: Control of Diastereoselectivity.

Detailed Experimental Protocol

Protocol 1: Intramolecular Cyclization via Slow Addition (High Dilution)

This protocol provides a general framework for favoring an intramolecular reaction over intermolecular side reactions.

1. Materials & Equipment:

  • Cyclization precursor

  • High-purity, anhydrous reaction solvent (e.g., Toluene, THF)

  • Three-neck round-bottom flask, appropriately sized for the total solvent volume

  • Reflux condenser with an inert gas inlet (N₂ or Ar)

  • Syringe pump and gas-tight syringe

  • Heating mantle and magnetic stirrer

  • Standard glassware for workup and purification

2. Procedure:

  • System Setup: Assemble the three-neck flask with the reflux condenser, a rubber septum for the syringe needle, and a glass stopper. Flame-dry the entire apparatus under vacuum and backfill with inert gas.

  • Solvent Preparation: To the main reaction flask, add approximately 80% of the total calculated solvent volume via cannula. Begin stirring and heat the solvent to reflux.

  • Precursor Solution: In a separate, dry flask, dissolve the cyclization precursor (e.g., 1.0 mmol) in the remaining 20% of the anhydrous solvent.

  • Slow Addition: Load the precursor solution into the gas-tight syringe and mount it on the syringe pump. Pierce the septum on the reaction flask with the syringe needle.

  • Initiate Addition: Begin the slow addition of the precursor solution into the vigorously refluxing solvent. A typical addition time is 4-8 hours.

    • Calculation Example: For a 10 mL precursor solution to be added over 5 hours: Rate = 10 mL / 300 min = 0.033 mL/min.

  • Reaction Monitoring: After the addition is complete, allow the reaction to continue at reflux for an additional 2-12 hours, monitoring its progress periodically by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Proceed with the appropriate aqueous workup to quench the reaction and remove any catalysts or inorganic byproducts.

  • Purification: Concentrate the organic extract in vacuo and purify the crude product using flash column chromatography or recrystallization as determined during methods development.

References

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (2025). Benchchem.
  • Troubleshooting common issues in spirocyclic compound synthesis. (2025). Benchchem.
  • Gugiu, B., Drăghici, C., & Bartha, E. (2002). SIDE REACTIONS IN THE INTRAMOLECULAR CYCLIZATION OF 2-DIAZO-(5H-DIBENZO[A,D]CYCLOHEPTATRIEN-5-YL)-ETHANONE. Revue Roumaine de Chimie, 47(3–4), 291–296.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry, 20, 152.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Source unavailable.
  • Overcoming challenges in the purification of spirocyclic alcohols. (2025). Benchchem.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). National Institutes of Health (NIH).
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). National Institutes of Health (NIH).
  • "troubleshooting guide for the synthesis of heterocyclic compounds". (2025). Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Source unavailable.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Aza-Michael Reaction Insights. (n.d.). Scribd.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.

Sources

Technical Support Center: Purification Challenges of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges posed by this important class of molecules. The inherent basicity of the amine functionality, combined with the polarity and rigid three-dimensional structure of the spirocyclic core, often complicates standard purification workflows. This resource synthesizes technical knowledge with practical, field-proven insights to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons polar spirocyclic amines are so challenging to purify?

The purification difficulties stem from a combination of their physicochemical properties:

  • Strong Basicity: The amine group is basic and readily protonated. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel stationary phases, resulting in significant peak tailing, streaking, or complete retention on the column[1][2].

  • High Polarity: The presence of the amine and other potential polar functional groups makes these molecules highly polar. This leads to high water solubility, which complicates liquid-liquid extractions, and poor solubility in non-polar organic solvents commonly used in normal-phase chromatography[3][4].

  • Structural Rigidity & Stereoisomerism: The rigid spirocyclic framework can lead to poor solubility and a low propensity for crystallization[5]. Furthermore, these molecules often contain multiple chiral centers, leading to diastereomers and enantiomers with very similar properties, making their separation difficult[5].

  • Tendency to Chelate: Amines can chelate with metal ions, which can be an unexpected source of impurities or cause unusual behavior during purification.

Q2: I'm dealing with a crude reaction mixture containing my target polar amine. What is the best initial purification strategy?

For many amine-containing mixtures, a classic acid-base liquid-liquid extraction is the most effective first step.[6][7] This technique exploits the basicity of the amine. By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble salt (R₃N → R₃NH⁺Cl⁻). This salt partitions into the aqueous layer, while non-basic, neutral, or acidic organic impurities remain in the organic layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into a fresh organic solvent.[8] This method is excellent for removing a wide range of non-basic impurities.

Q3: How can I prevent my amine from streaking on a silica gel TLC plate or column?

Streaking is a classic sign of strong interaction between the basic amine and acidic silica gel.[4][9] To mitigate this, you must neutralize or compete with these acidic sites.

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. Typical choices include 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., DCM/MeOH/NH₄OH 80:18:2)[4][9]. The added base will preferentially interact with the acidic sites on the silica, allowing your polar amine to travel through the column more cleanly.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Amine-functionalized silica, which has a basic surface, is an excellent choice and often allows for purification with simple hexane/ethyl acetate gradients without any amine additives.[1][2][10] Basic alumina is another viable, though sometimes less predictable, alternative.[4]

Q4: My polar spirocyclic amine is highly soluble in most common solvents and refuses to crystallize. What should I do?

This is a common issue. When a compound is too soluble for single-solvent recrystallization, a solvent/anti-solvent system is often the answer.[11] Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., water, hexane, diethyl ether) until you observe persistent cloudiness. Gently warm the mixture to redissolve the solid, and then allow it to cool slowly. This controlled decrease in solubility is often effective at inducing crystallization.[11][12]

Q5: When is it appropriate to use a protecting group strategy for purification?

Consider a protecting group strategy when other methods have failed, particularly if your molecule has multiple amine groups or is exceptionally polar.[4] By converting the polar amine to a less polar derivative, such as a Boc-carbamate, you fundamentally change its properties.[8] The protected compound is often much less polar, non-basic, and behaves well in standard silica gel chromatography. After purification of the protected compound, the protecting group is cleaved (e.g., using trifluoroacetic acid for a Boc group) to yield the pure amine.[8] While this adds two steps to your synthesis, it can be a highly effective solution for otherwise intractable purification problems.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments in a direct question-and-answer format.

Section 1: Column Chromatography

Problem: My amine streaks badly or remains at the baseline on a silica gel column, even with polar eluents like 20% MeOH in DCM.

  • Probable Cause: Strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface. The high polarity of your compound also contributes to strong retention.

  • Solution Pathway:

    • Introduce a Basic Modifier: Immediately add a competing base to your eluent. Start with 1% triethylamine (Et₃N) or 1% ammonium hydroxide (25% NH₃ in water) and assess the Rf on a TLC plate.[4] A common and powerful eluent system for very polar amines is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2)[4].

    • Switch to a Basic Stationary Phase: If modifiers are ineffective or lead to other issues, switch to an amine-functionalized silica column.[1][10] This phase is designed specifically for basic compounds and often provides excellent separation with simple neutral eluents like Hexane/Ethyl Acetate. Basic alumina is another option.[4]

    • Consider HILIC: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be the best approach. HILIC uses a polar stationary phase (like silica or a diol phase) with a mobile phase high in organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[13][14] In this mode, water is the strong eluting solvent. This technique is excellent for retaining and separating compounds that are too polar for reversed-phase chromatography.[13]

Problem: My compound co-elutes with a structurally similar impurity.

  • Probable Cause: The impurity has very similar polarity and functional groups to your target compound, making separation difficult with the current method.

  • Solution Pathway:

    • Optimize Selectivity: Change the solvents in your mobile phase to alter the separation selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different solvent properties can alter the interactions with the stationary phase and improve separation.

    • Change the Stationary Phase: A different stationary phase will offer different separation mechanisms. If you are on silica, try C18 (reversed-phase), an amine-functionalized column, or a cyano-phase column. Reversed-phase chromatography, which separates based on hydrophobicity, is often complementary to normal-phase.[9]

    • Employ a Protecting Group: If the co-eluting impurity is not an amine, protecting your target amine (e.g., as a Boc-carbamate) will drastically change its polarity, likely allowing for easy separation from the impurity.

    • Try Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography and is often capable of separating very similar compounds.[15]

Section 2: Liquid-Liquid Extraction

Problem: A thick, stable emulsion has formed in my separatory funnel during an acid-base extraction.

  • Probable Cause: Emulsions are common when dealing with polar compounds that can act as surfactants. This can also be caused by vigorous shaking or the presence of fine solid particulates.

  • Solution Pathway:

    • Wait: Give the mixture time to settle. Sometimes, the layers will separate on their own if left undisturbed.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.[6]

    • Filter: Pass the entire mixture through a pad of Celite or glass wool in a funnel. This can break up the emulsion by removing particulate matter that may be stabilizing it.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the energy input that leads to emulsion formation.

Problem: My recovery is very low after back-extracting my amine from the basified aqueous layer.

  • Probable Cause: Your deprotonated polar amine still has significant solubility in the aqueous phase, even after basification.

  • Solution Pathway:

    • Increase Number of Extractions: Perform multiple extractions (5-7 times) with smaller volumes of organic solvent rather than one or two large extractions. This is more efficient at recovering compounds with partial water solubility.

    • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or hexane, switch to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane. A 3:1 mixture of Chloroform/Isopropanol is a powerful solvent system for extracting polar compounds from an aqueous phase.[16]

    • Salting Out: Before extracting, saturate the aqueous layer with NaCl or K₂CO₃. This significantly decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

Section 3: Crystallization

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Probable Cause: The compound is coming out of solution at a temperature above its melting point (or the melting point of the impure mixture). This can be caused by cooling the solution too quickly or the presence of impurities that depress the melting point.[11][17]

  • Solution Pathway:

    • Use More Solvent: The concentration of your compound may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly.

    • Change Solvent System: Your chosen solvent's boiling point may be too high. Choose a lower-boiling solvent or a different solvent/anti-solvent pair.

    • Purify Further: The presence of impurities is a common cause of oiling out.[11] Attempt to further purify the material by column chromatography or extraction before re-attempting crystallization.

Problem: No crystals form, even after the solution has cooled to room temperature and been placed in the freezer.

  • Probable Cause: The solution is not supersaturated, meaning either too much solvent was used or the compound is simply too soluble in the chosen solvent system even at low temperatures. Crystallization may also require a nucleation event to begin.

  • Solution Pathway:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

      • Seeding: If you have a few crystals from a previous attempt, add one or two "seed" crystals to the solution to initiate crystallization.[12]

    • Reduce Solvent Volume: The solution is likely too dilute. Gently evaporate some of the solvent under reduced pressure or by blowing a stream of nitrogen over the surface, then allow it to cool again.[17]

    • Change the Solvent System: Your compound may be too soluble in the current solvent. Try a different solvent or adjust the ratio in your solvent/anti-solvent system to decrease overall solubility.

Visualizations and Data

Diagrams and Workflows

A logical approach is critical for efficient purification. The following diagrams illustrate decision-making workflows for common purification challenges.

G start Crude Reaction Mixture (Polar Spirocyclic Amine) extraction Perform Acid-Base Liquid-Liquid Extraction? start->extraction extraction_yes Acid-Base Extraction extraction->extraction_yes Yes chromatography Flash Column Chromatography extraction->chromatography No/Impractical extraction_yes->chromatography crystallization Crystallization chromatography->crystallization protecting_group Protecting Group Strategy chromatography->protecting_group Separation Fails pure_product Pure Product chromatography->pure_product Purity OK crystallization->chromatography Impure crystallization->pure_product Purity OK protecting_group->chromatography

Caption: General workflow for selecting a purification strategy.

G start Amine Streaking/ No Elution on Silica add_base Add 1-2% Et3N or NH4OH to Mobile Phase start->add_base check_tlc Check Rf on TLC add_base->check_tlc resolved Problem Resolved check_tlc->resolved Good Rf not_resolved Still Poor Separation? check_tlc->not_resolved Streaking change_phase Switch to Amine-Functionalized Silica or Alumina not_resolved->change_phase Yes consider_rp Consider Reversed-Phase or HILIC not_resolved->consider_rp Yes change_phase->resolved consider_rp->resolved

Caption: Decision tree for troubleshooting column chromatography.

Data Tables

Table 1: Troubleshooting Guide for Amine Chromatography on Silica Gel

Problem Probable Cause(s) Recommended Solutions
Streaking / Tailing Strong acid-base interaction with silica. Add 0.5-2% triethylamine or NH₄OH to the eluent. Use an amine-functionalized or alumina column.[1][4][9]
No Elution (Rf = 0) Compound is too polar; strong adsorption. Increase eluent polarity (e.g., higher % MeOH). Add a basic modifier. Switch to HILIC or reversed-phase.[6][13]
Low Recovery Irreversible binding to silica. Deactivate silica by pre-flushing the column with eluent containing a basic modifier. Use a less acidic stationary phase like alumina or a functionalized silica.[1][9]

| Co-elution of Impurities | Similar polarity between product and impurity. | Change eluent system (e.g., EtOAc/Hex to DCM/MeOH) to alter selectivity. Switch stationary phase (e.g., normal-phase to reversed-phase).[9] |

Table 2: Common Solvents for Crystallization (Ordered by Polarity)

Solvent Polarity Index Boiling Point (°C) Notes
Water 10.2 100 Good for highly polar compounds; often used as an anti-solvent.
Methanol 5.1 65 Dissolves many polar compounds.
Ethanol 4.3 78 Similar to methanol, less volatile.
Isopropanol (IPA) 3.9 82 Good general-purpose polar solvent.
Acetonitrile 5.8 82 Polar aprotic, good for HILIC and some crystallizations.
Acetone 5.1 56 Volatile, dissolves a wide range of compounds.
Ethyl Acetate (EtOAc) 4.4 77 Medium polarity, excellent extraction and chromatography solvent.
Dichloromethane (DCM) 3.1 40 Good for less polar compounds, very volatile.
Diethyl Ether 2.8 35 Common anti-solvent for polar compounds.
Toluene 2.4 111 Aromatic, good for dissolving non-polar compounds.
Hexane / Heptane 0.1 69 / 98 Very non-polar, widely used as an anti-solvent.

Data compiled from various sources for relative comparison.[17]

Detailed Experimental Protocols

Protocol 1: Basic Workup and Acid-Base Extraction

This protocol is designed to isolate a polar amine from neutral or acidic organic impurities after a reaction.

  • Quench and Dilute: Quench the reaction mixture as appropriate (e.g., with water or saturated NH₄Cl). Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Initial Wash: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or acetonitrile, wash the organic layer several times with water and then brine to remove the bulk of the solvent.[16]

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.[8]

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your protonated amine salt. Keep the organic layer.

  • Repeat Acidic Extraction: Extract the organic layer two more times with 1M HCl, combining all aqueous extracts. The organic layer can now be discarded (it contains neutral/acidic impurities).

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M NaOH or saturated NaHCO₃ solution while stirring until the pH is >10 (check with pH paper). You may see your amine precipitate or the solution become cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract three times with a fresh organic solvent (e.g., DCM or ethyl acetate) to recover your free amine.

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified amine.

G cluster_org Organic Phase cluster_aq Aqueous Phase A Crude Mixture in Organic Solvent B Add 1M HCl A->B C Neutral/Acidic Impurities (Discard) B->C Impurities remain in Organic Phase D Amine Salt (R3NH+) in Aqueous Layer B->D Amine moves to Aqueous Phase E Add NaOH (pH > 10) D->E F Free Amine (R3N) in Aqueous Layer E->F G Extract with Fresh Organic Solvent F->G H Purified Amine in Organic Layer G->H

Caption: Protocol flow for acid-base extraction.

Protocol 2: Flash Chromatography on Silica Gel with an Amine-Modified Mobile Phase

This protocol is for purifying a polar amine that shows streaking with standard eluents.

  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., DCM/MeOH or EtOAc/Hexane) that gives your product an Rf value of ~0.2-0.4.

  • Modifier Addition: To the chosen solvent system, add 1% triethylamine (v/v). Re-run the TLC. The spot for your amine should be much sharper and likely have a higher Rf. Adjust the solvent polarity as needed to return the Rf to the 0.2-0.4 range.

  • Column Packing: Dry or slurry pack a silica gel column with your initial, non-modified eluent (e.g., 100% Hexane or DCM).

  • Equilibration: Flush the column with at least 3-5 column volumes of your final mobile phase containing the triethylamine modifier. This is a critical step to ensure the entire stationary phase is basified before you load your sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which is often preferable. Load the sample onto the top of the column.

  • Elution: Run the column using your amine-modified eluent, collecting fractions and monitoring by TLC.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. Note that removing the final traces of triethylamine (b.p. 89 °C) may require a high-vacuum pump or co-evaporation with another solvent like toluene.

References

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Reddit User Discussion. Chromotography with free amines?. r/chemhelp. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • Wroński, W., et al. (2019). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Molecules, 24(24), 4608. [Link]

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • Reddit User Discussion. Purification of strong polar and basic compounds. r/Chempros. [Link]

  • LibreTexts Chemistry. 4.3: Step-by-Step Procedures for Recrystallization. [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]

  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • Nature Communications. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Ilia, A. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section A, 72(a1), C132. [Link]

  • ResearchGate. (PDF) A series of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. [Link]

  • University of Fribourg. Guide for crystallization. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Reddit User Discussion. Amine workup. r/Chempros. [Link]

  • YouTube. Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • ResearchGate. (PDF) Organic amine flash purification using a novel stationary phase. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • Eli Lilly and Company. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the tert-butyloxycarbonyl (Boc) deprotection of diazaspirocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Diazaspirocycles are crucial scaffolds in medicinal chemistry, and mastering their synthesis, including the critical deprotection step, is paramount for advancing drug discovery programs.

Introduction: The Challenge of Deprotecting Diazaspirocycles

Diazaspirocycles, with their rigid, three-dimensional structures, present unique challenges in synthetic chemistry. The Boc protecting group is a workhorse for amines due to its stability and generally mild removal conditions. However, the specific steric and electronic environment of a diazaspirocyclic core can significantly influence the reactivity of the N-Boc group. Incomplete reactions, side-product formation, and degradation of the spirocyclic framework are common hurdles. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Boc deprotection of diazaspirocycles, offering explanations and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows significant amounts of remaining Boc-protected starting material even after extended reaction times.

Root Cause Analysis & Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process, and its rate often exhibits a second-order dependence on the acid concentration.[1][2][3] The unique steric hindrance of some diazaspirocycles may require more potent acidic conditions than simpler amines.

    • Solution 1: Increase Acid Concentration. If using 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the concentration.[1] For particularly stubborn substrates, neat TFA may be necessary.[4]

    • Solution 2: Switch to a Stronger Acid System. If increasing TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.[1][5] This is often a more potent combination for cleaving recalcitrant Boc groups.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient time or low temperatures can lead to incomplete conversion.[1]

    • Solution 1: Extend Reaction Time. Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction duration.[6]

    • Solution 2: Increase Reaction Temperature. Gentle warming (e.g., to 40-50 °C) can often accelerate the reaction.[6] However, be cautious as higher temperatures can also promote side reactions.

  • Solvent Issues: Proper solvation of both the substrate and the acidic reagent is crucial for an efficient reaction.[1]

    • Solution: Optimize the Solvent. Ensure your diazaspirocycle is fully soluble in the chosen solvent. While DCM is common, other solvents like 1,4-dioxane or even protic solvents like methanol (for HCl-based deprotections) can be effective.[6]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection acid Increase Acid Concentration (e.g., TFA in DCM) start->acid Check Acid time Extend Reaction Time start->time Check Time/ Temp solvent Optimize Solvent for Solubility start->solvent Check Solubility stronger_acid Switch to Stronger Acid System (e.g., 4M HCl/dioxane) acid->stronger_acid Still Incomplete complete Reaction Complete acid->complete Resolved stronger_acid->time Still Incomplete stronger_acid->complete Resolved temp Increase Reaction Temperature (Gently) time->temp Still Incomplete time->complete Resolved temp->complete Resolved solvent->complete Resolved

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Issue 2: Formation of Side Products

Symptom: LC-MS or NMR analysis reveals the presence of unexpected species, often with a mass corresponding to the addition of a tert-butyl group (+56 Da).

Root Cause Analysis & Solutions:

  • Alkylation by the tert-Butyl Cation: The primary cause of side product formation is the reactive tert-butyl cation generated during the deprotection.[7][8] This electrophile can attack nucleophilic sites on the diazaspirocycle or other functional groups present in the molecule.[8][9]

    • Solution 1: Employ Scavengers. The most effective way to mitigate this is by adding a scavenger to the reaction mixture to trap the tert-butyl cation.[6][9]

      • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), thioanisole, or anisole are frequently used.[6] TIS is particularly effective as it reduces the tert-butyl cation.

    • Solution 2: Lower the Reaction Temperature. Performing the deprotection at 0 °C can significantly reduce the rate of side reactions.[6]

  • Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by the trifluoroacetate anion, especially if the workup is not performed promptly.[10]

    • Solution: Use an Alternative Acid. Switching to HCl in dioxane or methanol can prevent this side reaction.[10]

Mechanism of Side Product Formation and Prevention

Boc_N N-Boc Diazaspirocycle tBu_cation tert-Butyl Cation (Reactive) Boc_N->tBu_cation + H+ Deprotected_Amine Deprotected Amine Boc_N->Deprotected_Amine + H+ H_plus H+ (e.g., TFA) Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Attacks Nucleophile Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Trapped by Deprotected_Amine->Alkylated_Product Nucleophilic Site Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Visualization of tert-butyl cation formation and its mitigation by scavengers.

Frequently Asked Questions (FAQs)

Q1: My diazaspirocycle contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?

A: This is a common challenge. The key is to find conditions that are acidic enough to cleave the Boc group but mild enough to leave other groups intact.

  • Milder Acidic Conditions: Try using weaker acids or more dilute solutions of strong acids. For example, instead of 50% TFA, you might try 10-20% TFA and monitor the reaction carefully.[11]

  • Alternative Deprotection Methods:

    • Thermal Deprotection: In some cases, N-Boc groups can be removed by heating, often in a high-boiling point solvent like toluene, 2,2,2-trifluoroethanol (TFE), or even water.[12][13][14] This method avoids acidic reagents altogether. Microwave-assisted thermal deprotection can significantly accelerate the process.[12]

    • Lewis Acid-Mediated Deprotection: Lewis acids such as ZnBr₂ or TMSI in a non-protic solvent can sometimes offer greater selectivity.[15]

    • Oxalyl Chloride/Methanol: A mild method using oxalyl chloride in methanol has been reported for the deprotection of various N-Boc compounds and may offer a high degree of functional group tolerance.[16][17]

Q2: What is the general mechanism of acid-catalyzed Boc deprotection?

A: The mechanism involves a few key steps[7][18]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.

  • Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

Q3: How do I properly work up a Boc deprotection reaction?

A: A proper workup is crucial to isolate your product in good purity and to remove residual acid.

  • Removal of Volatiles: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess volatile acid (like TFA).[1]

  • Azeotropic Removal of Acid: To remove trace amounts of acid, co-evaporate the residue with a solvent like toluene (3x).[1]

  • Neutralization: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize any remaining acid and liberate the free amine.[1] Be cautious of CO₂ evolution during this step.

  • Extraction and Drying: Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a good starting point for most diazaspirocycles.

  • Dissolve the Boc-protected diazaspirocycle in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20–50% (v/v).[1]

  • If your substrate is susceptible to alkylation, add triisopropylsilane (TIS) (2.5–5% v/v) as a scavenger.[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–4 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform the standard workup procedure as described in the FAQ section.

Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane

This protocol is suitable for more robust substrates or when TFA fails to provide complete deprotection.

  • Dissolve the Boc-protected diazaspirocycle in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane).

  • Stir the reaction at room temperature for 0.5–2 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with the standard neutralization and extraction workup.

Data Summary Table

ConditionReagentSolventTemp.Typical TimeKey Considerations
Standard Acidic 20-50% TFADCM0 °C to RT1-4 hGood starting point; use scavengers for sensitive substrates.[1]
Strongly Acidic 4M HCl1,4-DioxaneRT0.5-2 hFor sterically hindered or electron-deficient amines.[1][5]
Thermal NoneTFE, HFIP, TolueneReflux/High TempVariesAcid-free; suitable for substrates with acid-labile groups.[12]
Mild Lewis Acid ZnBr₂DCMRT12-24 hMay offer improved selectivity.[15]

This technical guide provides a comprehensive framework for optimizing the Boc deprotection of diazaspirocycles. By understanding the underlying chemical principles and systematically troubleshooting common issues, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diazaspiro[3.3]heptanes 146 by reaction of.... Retrieved from [Link]

  • Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Reddit. (2022). Boc deprotection --> Aza-Michael?. Retrieved from [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of complex molecules, particularly as a scaffold in drug discovery, understanding its stability and handling characteristics is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide moves beyond simple data sheets to provide in-depth, field-proven insights into the causality behind best practices, ensuring the integrity of your research.

Section 1: Compound Profile & Key Properties

This section provides a quick reference to the critical stability and storage parameters for this compound. These recommendations are synthesized from data on the general class of Boc-protected diamines and closely related diazaspiro[3.5]nonane isomers.

PropertyRecommendation & Rationale
Appearance Typically a white to off-white solid or liquid.[3][4]
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol [5]
Optimal Storage Long-term: 2-8°C (refrigerator) under an inert atmosphere (Argon or Nitrogen).[3] Short-term: Room temperature is acceptable if the container is tightly sealed and protected from moisture.[5]
Moisture Sensitivity Potentially hygroscopic.[6] Moisture can facilitate hydrolysis or introduce acidic contaminants (e.g., carbonic acid from atmospheric CO₂), which can compromise the Boc protecting group.
Thermal Stability The Boc group is thermally labile at elevated temperatures (typically >85°C), which can lead to deprotection.[7][8] Avoid unnecessary heating of the neat compound.
Acid Sensitivity HIGH. The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions (e.g., TFA, HCl).[7][9] This is the most common failure mode.
Base/Nucleophile Stability HIGH. The Boc group is generally stable to a wide range of basic and nucleophilic conditions.[7]
Known Incompatibilities Strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[10][11]

Section 2: Troubleshooting Guide

This guide addresses specific issues in a problem-cause-solution format.

Problem 1: Unexpected Deprotection & Appearance of Impurities
  • Symptoms: You observe a new, more polar spot by TLC analysis compared to your standard. Your LC-MS data shows a peak corresponding to the mass of the deprotected diamine (MW ≈ 126.21). Your ¹H NMR spectrum is complex or shows a diminished integral for the characteristic tert-butyl singlet at ~1.4 ppm.

  • Root Cause Analysis: The primary culprit is the acid lability of the Boc group.[9] The tert-butyl carbocation formed upon cleavage is highly stable, making this deprotection pathway energetically favorable even with trace amounts of acid.

    • Causality: Protic acids protonate the carbonyl oxygen of the Boc group, initiating its collapse and the release of isobutylene and CO₂.[9]

  • Solutions & Preventative Actions:

    • Solvent Purity: Use only anhydrous, high-purity solvents. Stabilizers in certain solvents (e.g., chloroform) can be acidic. It is best to use freshly distilled or inhibitor-free grades.

    • Glassware Preparation: Ensure all glassware is free of acidic residue. Wash with a base (e.g., dilute NH₄OH), rinse thoroughly with deionized water, and oven-dry immediately before use.

    • Inert Atmosphere: When handling and storing, use an inert atmosphere (argon or nitrogen) to protect against atmospheric moisture and CO₂, which can form carbonic acid.

Problem 2: Inconsistent or Low Yields in Coupling Reactions
  • Symptoms: You are performing a reaction at the free secondary amine (position 1), such as an amidation or reductive amination, and experience inconsistent or lower-than-expected yields.

  • Root Cause Analysis: This often points to a compromised starting material. If a fraction of the compound has been deprotected (loss of the Boc group), you now have a mixture of the desired mono-protected starting material and the highly reactive, unprotected 1,6-diazaspiro[3.5]nonane. This free diamine can compete in the reaction, leading to undesired side products and consumption of reagents.

  • Solutions & Preventative Actions:

    • Pre-Use Quality Control: Before committing your material to a large-scale or critical reaction, perform a quick quality control check. This is a self-validating step that ensures the integrity of your starting material. See Protocol 1 for a detailed procedure.

    • Reagent Stoichiometry: If you suspect partial deprotection, you cannot rely on the mass of the material to calculate an accurate molar quantity. A QC check is essential for adjusting stoichiometry.

Section 3: Experimental Protocols & Workflows

Protocol 1: Pre-Use Quality Control (QC) Check for Material Integrity

This protocol provides a trustworthy method to validate the purity of your this compound before use.

Objective: To confirm the presence of the Boc protecting group and the absence of significant deprotection.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a fresh, sealed bottle to minimize water and acid contamination.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm Identity: Look for the sharp, large singlet corresponding to the nine protons of the tert-butyl group, typically found around δ 1.4-1.5 ppm.

    • Check for Purity: The absence of significant peaks in the amine region (variable, but often δ 1-3 ppm for the free amine) and a clean spectrum overall indicates good quality material.

    • Quantify (Optional): If an internal standard is used, you can determine the precise purity of the material.

Workflow Diagram: Compound Handling

The following diagram outlines the best-practice workflow from receiving the compound to its use in an experiment.

G cluster_0 Receiving & Storage cluster_1 Pre-Experiment Preparation Receive Receive Compound (Verify CoA) Transfer Transfer to Inert Atmosphere Vial Receive->Transfer Store Store at 2-8°C (Tightly Sealed) Transfer->Store Equilibrate Equilibrate to RT Under Inert Gas Store->Equilibrate QC Perform QC Check (Protocol 1) Equilibrate->QC QC->Store If Failed (Re-evaluate) Weigh Weigh Material (Under Inert Gas) QC->Weigh QC->Weigh If Passed Use Use in Experiment Weigh->Use

Caption: Best-practice workflow for handling the compound.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: The material safety data sheet (MSDS) for a similar compound lists room temperature storage. Why do you recommend refrigeration?

    • A: While the compound may be stable at room temperature for short periods, chemical degradation is a kinetic process.[5] Lowering the temperature to 2-8°C significantly slows down potential degradation pathways, including thermal deprotection and hydrolysis, ensuring the long-term integrity and shelf-life of this valuable reagent.[3][7]

  • Q2: Can I store this compound as a solution?

    • A: It is not recommended for long-term storage. If you must store a solution for a few days, use a high-purity, anhydrous, aprotic solvent (e.g., Dichloromethane, THF) in a tightly sealed vial with an inert atmosphere headspace at 2-8°C. Solutions are more susceptible to degradation than the neat material.

  • Q3: What is the primary degradation pathway I should be concerned about?

    • A: Acid-catalyzed deprotection of the Boc group is the most common and critical degradation pathway.[7][9] This process can be initiated by trace acidic impurities in solvents, on glassware, or from the atmosphere. The diagram below illustrates this key vulnerability.

Diagram: Acid-Catalyzed Deprotection Pathway

G Start Boc-Protected Amine (Stable) Protonated Protonated Carbonyl (Activated Intermediate) Start->Protonated Acid H⁺ (Trace Acid Contaminant) Acid->Protonated Deprotected Free Diamine (Product) Protonated->Deprotected Spontaneous Collapse Byproducts CO₂ + Isobutylene (Volatile Byproducts) Deprotected->Byproducts

Caption: The mechanism of Boc group cleavage by acid.

References

  • Benchchem. Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • CP Lab Safety. tert-butyl 1, 6-diazaspiro[3.
  • Apollo Scientific. tert-Butyl 2,7-diazaspiro[3.
  • AK Scientific, Inc. Tert-butyl 2,6-diazaspiro[3.
  • ResearchGate.
  • PubMed Central (PMC). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Sigma-Aldrich. tert-Butyl 2,7-diazaspiro[3.
  • MedChemExpress. tert-Butyl 2,7-diazaspiro[3.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • MSDS of tert-butyl 2-oxo-6-azaspiro[3.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • MedChemExpress. tert-Butyl 2,7-diazaspiro[3.

Sources

Technical Support Center: Synthesis of 1,6-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,6-diazaspiro[3.5]nonane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this increasingly important scaffold. Here, we address common challenges and frequently encountered byproducts in a practical question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1,6-diazaspiro[3.5]nonane core?

A1: The construction of the 1,6-diazaspiro[3.5]nonane core typically involves the formation of two key rings: the azetidine and the piperidine ring, joined at a spirocyclic center. Two prevalent strategies have emerged in the literature:

  • Strategy A: Reductive Amination Approach. This is arguably the most common and direct approach. It involves the reaction of a protected 4-piperidone derivative, very often N-Boc-4-piperidone, with a C2-building block containing two nitrogen atoms. A classic example is the reaction with aminoacetonitrile followed by reduction of the nitrile and subsequent cyclization.

  • Strategy B: Multi-step Cyclization from Acyclic or Monocyclic Precursors. These routes can offer more control over stereochemistry but are often longer. An example could involve starting with a precursor that already contains the quaternary carbon, followed by sequential cyclizations to form the azetidine and piperidine rings.

Q2: I am seeing a significant amount of a high molecular weight byproduct in my reaction mixture. What could it be?

A2: A common high molecular weight byproduct, especially when using starting materials like ethylenediamine or its equivalents, is a dimeric or oligomeric species. For instance, if you are reacting a 4-piperidone derivative with a diamine, it's possible for two piperidone molecules to react with one diamine molecule, leading to a "dimer." Careful control of stoichiometry and slow addition of reagents can help minimize this.

Q3: My final product is difficult to purify by standard column chromatography. What are some alternative purification strategies?

A3: Due to the polar nature of diamines, purification can be challenging. If your product is the free base, it may streak on silica gel. Consider the following:

  • Acid/Base Extraction: Convert the diamine product to its salt (e.g., dihydrochloride) to facilitate extraction and removal of non-basic impurities. You can then liberate the free base just before use.

  • Reverse-Phase Chromatography: If silica gel chromatography is problematic, reverse-phase (C18) chromatography can be an effective alternative for polar compounds.

  • Crystallization: Formation of a crystalline salt (e.g., HCl, fumarate, or tartrate salt) is an excellent method for purification, especially on a larger scale.

Troubleshooting Guide: The Reductive Amination Route

A highly utilized route to the 1,6-diazaspiro[3.5]nonane scaffold starts from N-Boc-4-piperidone and a suitable amine, followed by cyclization. A common variant involves a Strecker-type reaction with aminoacetonitrile followed by reduction and cyclization. Below, we troubleshoot common byproducts encountered in this pathway.

Core Reaction Pathway

cluster_0 Main Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone Iminonitrile Iminonitrile N-Boc-4-piperidone->Iminonitrile  + Aminoacetonitrile  (Ti(OiPr)4) Aminonitrile Aminonitrile Iminonitrile->Aminonitrile  HCN addition  (Strecker Reaction) Diamino Intermediate Diamino Intermediate Aminonitrile->Diamino Intermediate  Nitrile Reduction  (e.g., H2/Raney Ni) 1,6-Diazaspiro[3.5]nonane 1,6-Diazaspiro[3.5]nonane Diamino Intermediate->1,6-Diazaspiro[3.5]nonane  Intramolecular  Cyclization

Caption: A common synthetic route to 1,6-diazaspiro[3.5]nonane.

Problem 1: Presence of an Incompletely Reduced Imine or Nitrile

Question: My mass spectrometry analysis shows a peak corresponding to the loss of water or ammonia from my expected intermediate, and my NMR shows residual imine or nitrile signals. What is happening?

Answer: This indicates an incomplete reaction at one of two key stages: the formation of the initial imine from the piperidone or, more commonly, the incomplete reduction of the nitrile group to the primary amine.

Mechanistic Insight: The reduction of a nitrile to a primary amine, especially with catalytic hydrogenation (e.g., Raney Nickel, Palladium on Carbon), can sometimes be sluggish. The catalyst activity can be reduced by impurities, or the reaction conditions (pressure, temperature, time) may be insufficient.

Troubleshooting Steps:

  • Catalyst Choice and Handling:

    • Ensure your catalyst is fresh and active. Raney Nickel, for example, is often stored under water and its activity can vary.

    • Use a sufficient catalyst loading (typically 5-20 wt%).

  • Reaction Conditions:

    • Increase hydrogen pressure. Reactions that are slow at atmospheric pressure can often be driven to completion at 50-100 psi.

    • Increase reaction temperature, but with caution, as this can sometimes lead to other side reactions.

    • Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

  • Alternative Reducing Agents:

    • If catalytic hydrogenation is problematic, consider chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). Note that these are less functional group tolerant.

Problem 2: Formation of a Piperidine Dimer

Question: I am observing a significant byproduct with a mass corresponding to two piperidine units linked together. How can I avoid this?

Answer: This is a common issue arising from the intermolecular reaction between two molecules of your piperidine starting material or intermediate, rather than the desired intramolecular cyclization.

Mechanistic Insight: This side reaction is governed by reaction kinetics. Intermolecular reactions are favored at higher concentrations, while intramolecular cyclizations are favored at lower concentrations (high dilution).

cluster_main Desired Pathway cluster_side Side Reaction A Diamino Intermediate B 1,6-Diazaspiro[3.5]nonane A->B Intramolecular Cyclization (Favored at High Dilution) C Diamino Intermediate D Piperidine Dimer C->D Intermolecular Reaction (Favored at High Concentration)

Caption: Competing intramolecular vs. intermolecular reactions.

Troubleshooting Steps:

  • High Dilution Principle: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution conditions. This typically means substrate concentrations in the range of 0.01-0.05 M.

  • Slow Addition: Add the precursor that undergoes cyclization slowly, via syringe pump, to a heated solvent. This keeps the instantaneous concentration of the reactive intermediate very low, further promoting the intramolecular pathway.

  • Solvent Choice: The choice of solvent can influence the conformation of the acyclic precursor, which in turn can affect the rate of cyclization. Experiment with different solvents if dimerization persists.

Problem 3: Unwanted Boc-Deprotection or Migration

Question: During my synthesis, I am seeing byproducts that appear to have lost the N-Boc protecting group, or in some cases, I suspect it may have migrated. Why does this happen?

Answer: The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions. However, it can also be removed under certain thermal or unexpectedly harsh conditions.

Mechanistic Insight: The Boc group is cleaved by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. While robust, prolonged heating or the presence of even trace acidic impurities can initiate this process. The use of certain reagents, like Lewis acids (e.g., Ti(OiPr)₄), can also weaken the Boc group.[1]

Troubleshooting Steps:

  • Control of pH: Ensure that all reagents and solvents are free from acidic impurities. If necessary, include a non-nucleophilic base like triethylamine or diisopropylethylamine in your reaction mixture to scavenge any adventitious acid.

  • Temperature Management: Avoid unnecessarily high reaction temperatures or prolonged heating times. The stability of the Boc group is temperature-dependent.

  • Reagent Choice: Be mindful that some reagents used in reductive amination, particularly Lewis acids used to activate the carbonyl, can compromise the Boc group. If this is a persistent issue, consider alternative methods that do not require harsh Lewis acids.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct Potential Cause Identification Mitigation Strategy
Incompletely reduced intermediateInsufficient reduction conditions; inactive catalyst.MS, NMR (presence of C=N or C≡N signals).Use fresh catalyst, increase H₂ pressure/temperature, or switch to a chemical reductant.
Piperidine DimerHigh reaction concentration.MS (mass ~2x intermediate), NMR.Employ high dilution conditions; use slow addition of the cyclization precursor.
Boc-deprotected speciesPresence of acid; high temperature.MS (loss of 100 amu), TLC (more polar spot).Maintain neutral or basic pH; avoid excessive heat; purify reagents.
Self-condensation of PiperidoneBasic or acidic conditions.MS, NMR.Use milder reaction conditions; control pH carefully.[2]

Experimental Protocols

Protocol: Identification of Byproducts by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to approximately 1 mg/mL.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Analysis: Correlate the observed m/z values with the expected masses of the starting materials, product, and potential byproducts listed in the table above. Look for [M+H]⁺ adducts.

References

  • Kim Y. & Hall D. G. "Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines." Organic & Biomolecular Chemistry, Vol. 14, No. 20 (2016), pp. 4739-4748. [Link]

  • "Nitrogen-Containing 1,5-Diketones Based on N-Boc-Piperidin-4-one, Synthesis, Intramolecular Cyclization, and Reaction with o-Phenylenediamine." Russian Journal of Organic Chemistry, Vol. 51, (2015), pp. 1621–1628. [Link]

  • Vink, M. K. S., et al. "Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals." Advanced Synthesis & Catalysis, Vol. 345, No. 3 (2003), pp. 337-341. [Link]

  • "Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes." NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of spirocyclic compounds. Spirocycles, with their inherent three-dimensionality and structural rigidity, are increasingly vital scaffolds in drug discovery.[1][2] Their unique topology can lead to improved physicochemical properties like solubility and metabolic stability compared to their flatter aromatic counterparts.[1][3] However, transitioning their synthesis from the milligram scale of a discovery lab to the multi-gram or kilogram scale required for preclinical and clinical development presents a formidable set of challenges.[4]

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific, practical issues encountered during the scale-up of these complex molecules.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses common failures and unexpected outcomes during the scale-up process. The causality behind each troubleshooting step is explained to empower you to make informed decisions for your specific system.

Q1: My reaction yield dropped significantly when I increased the scale from 1g to 50g. What are the most likely causes and how can I fix it?

This is one of the most common and frustrating issues in process chemistry. A successful bench-scale reaction does not guarantee success at a larger scale due to non-linear effects. The primary culprits are often related to mass and heat transfer.

Potential Causes & Solutions:

  • Inefficient Mixing: At the 1g scale, a simple magnetic stir bar provides adequate mixing. In a larger flask, this is insufficient, leading to localized "hot spots," concentration gradients, and poor reagent contact.

    • Solution: Switch to overhead mechanical stirring. Ensure the impeller type (e.g., anchor, pitched-blade turbine) and stirring speed are optimized to create a vortex and ensure homogeneity without splashing.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[5][6] This means an exothermic reaction that was easily controlled at 1g can now generate heat faster than it can be dissipated, leading to thermal runaway, side product formation, and decomposition.[6][7]

    • Solution:

      • Monitor Internal Temperature: Do not rely on the oil bath temperature. Use a thermocouple probe to measure the internal reaction temperature accurately.[7]

      • Control Reagent Addition: Add highly reactive or exothermic reagents slowly via a syringe pump or an addition funnel. This allows the cooling system to keep pace with heat generation.

      • Improve Cooling: Ensure your cooling bath has sufficient capacity. For larger scales, consider a cryostat or a jacketed reactor vessel for more precise temperature control.

  • Reagent Purity and Stoichiometry: The impact of impurities in a starting material is magnified at scale. A 1% impurity in a 1g starting material is only 10mg; in 50g, it's 500mg, which can significantly interfere with the reaction.

    • Solution: Re-analyze all starting materials and solvents before use at scale. Ensure they meet the required specifications. For moisture-sensitive reactions, rigorously dry all reagents and solvents.

Logical Troubleshooting Workflow for Poor Yield on Scale-Up

G start Low Yield at Scale check_mixing 1. Assess Mixing Efficiency start->check_mixing check_temp 2. Analyze Thermal Profile check_mixing->check_temp Mixing OK resolve_mixing Implement Overhead Stirring Optimize Impeller & RPM check_mixing->resolve_mixing Issue Found check_reagents 3. Verify Reagent Quality check_temp->check_reagents Thermal Profile OK resolve_temp Monitor Internal Temp Control Addition Rate Upgrade Cooling System check_temp->resolve_temp Issue Found resolve_reagents Re-analyze Starting Materials Rigorously Dry Solvents Confirm Stoichiometry check_reagents->resolve_reagents Issue Found success Yield Restored resolve_mixing->success resolve_temp->success resolve_reagents->success

Caption: Troubleshooting workflow for poor yield.

Q2: I'm losing stereocontrol (diastereoselectivity or enantioselectivity) at a larger scale. How can I regain it?

Loss of stereocontrol is often linked to changes in the reaction's energy profile due to temperature fluctuations or solvent effects. The delicate balance between the kinetic and thermodynamic pathways can be easily disrupted.[8]

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: Many stereoselective reactions are run at low temperatures to favor the kinetically formed product. As discussed above, poor heat transfer at scale can lead to localized warming, allowing the reaction to equilibrate to the more stable, but undesired, thermodynamic product.[8]

    • Solution: Strict internal temperature control is paramount. Slower addition of reagents and more efficient cooling are essential. If the desired product is the thermodynamic one, higher temperatures and longer reaction times might be beneficial, but this must be carefully controlled.

  • Catalyst Activity and Concentration: The efficiency of a chiral catalyst can be highly sensitive to concentration and the presence of impurities.

    • Solution:

      • Catalyst Loading: Re-evaluate the catalyst loading. Sometimes a slightly higher loading is needed at scale to maintain the reaction rate and selectivity.

      • Impurities: Ensure reagents and solvents are free from catalyst poisons (e.g., water, oxygen, coordinating impurities).

      • Choice of Catalyst: Some catalysts are simply not robust enough for scale-up. It may be necessary to screen for more stable chiral catalysts or auxiliaries. Chiral iridium complexes, for instance, have been used for robust enantioselective spiroketalization.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state, thereby affecting stereoselectivity.[8]

    • Solution: A solvent screen is highly recommended during process development. Sometimes a switch to a less polar or non-coordinating solvent can enhance stereocontrol by promoting a more ordered transition state.

Q3: My spirocyclic product is a nightmare to purify at scale. What are my options?

Purification is a major bottleneck in process chemistry, especially for complex molecules like spirocycles which may have closely-related diastereomers or regioisomers.[8][9] Standard flash chromatography, while effective at the bench, can become incredibly costly and time-consuming at scale.

Potential Causes & Solutions:

  • Poor Separation on Silica: Diastereomers of spirocycles can have very similar polarities, making them difficult to separate by standard flash chromatography.

    • Solution:

      • Optimize Chromatography: Systematically screen solvent systems. A gradient elution is almost always more effective than an isocratic one for complex mixtures.[8] Consider switching to a different stationary phase (e.g., alumina, C18 reversed-phase).

      • Preparative HPLC/SFC: For high-value compounds and very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer much higher resolution.[8][10][11] While expensive, they can be the only viable option.

  • Product is an Oil or Amorphous Solid: Many spirocycles do not crystallize easily, precluding this highly efficient purification method.

    • Solution:

      • Crystallization: Even if the final product is an oil, an earlier intermediate may be a crystalline solid. Purifying an intermediate can be a very effective strategy to remove impurities before they are carried through to the final step. Experiment with a wide range of solvent systems for crystallization.

      • Salt Formation: If your molecule has a basic or acidic handle (e.g., an amine or carboxylic acid), forming a salt can induce crystallization and provide excellent purification.

      • Solid-Phase Extraction (SPE): SPE can be a powerful and scalable alternative to chromatography for removing specific classes of impurities.[9]

Decision Tree for Purification Strategy

G start Crude Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes is_ionizable Is it ionizable? is_solid->is_ionizable No (Oil) is_cryst_succ Successful? try_cryst->is_cryst_succ pure_product Pure Product is_cryst_succ->pure_product Yes is_cryst_succ->is_ionizable No salt_form Attempt Salt Formation & Crystallization is_ionizable->salt_form Yes chromatography Chromatography Needed is_ionizable->chromatography No is_salt_succ Successful? salt_form->is_salt_succ is_salt_succ->pure_product Yes is_salt_succ->chromatography No sep_diff Separation Difficulty? chromatography->sep_diff flash_chrom Optimize Flash Chromatography sep_diff->flash_chrom Easy / Moderate prep_hplc Use Preparative HPLC / SFC sep_diff->prep_hplc Difficult flash_chrom->pure_product prep_hplc->pure_product

Caption: Decision tree for selecting a purification strategy.

Q4: My reaction is incredibly sensitive to ring strain. How do I manage this during scale-up?

The synthesis of spirocycles often involves the creation of strained ring systems, particularly those containing three- or four-membered rings.[3][12] The relief of this strain can be a powerful driving force for reactions, but it can also lead to instability and unexpected side reactions, especially under the thermal stress of a large-scale reaction.[13][14]

Potential Causes & Solutions:

  • Thermal Instability: Strained molecules can decompose at temperatures that were stable on a small scale due to prolonged heating times or temperature overshoots in large reactors.

    • Solution: Perform thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to understand the decomposition onset temperature and energy release.[6] This data is critical for defining a Maximum Safe Operating Temperature.

  • Unwanted Rearrangements: Ring strain can drive desired transformations but also unwanted ones, such as pinacol-like rearrangements of spiro-epoxides to cyclobutanones.[12] These side reactions can become dominant if reaction conditions are not precisely controlled.

    • Solution: Maintain strict control over reaction parameters (temperature, pH, reagent concentration). A Lewis acid used to promote a desired ring-opening might catalyze an undesired rearrangement if the temperature rises. Slower addition and efficient cooling are key.

  • High-Energy Intermediates: Reactions proceeding through high-energy intermediates need to be carefully managed to avoid runaway conditions.

    • Solution: Design the reaction so that the fragmentation or rearrangement step is highly exergonic and forms stable products, providing a strong thermodynamic sink to drive the reaction forward cleanly.[13]

Frequently Asked Questions (FAQs)

Q1: How does catalyst selection change from bench to pilot scale for spirocyclization?

Moving from bench to pilot scale requires a shift in priorities for catalyst selection. While novelty and high enantioselectivity are key for discovery, robustness, cost, and safety are paramount for scale-up.

FeatureBench Scale (Discovery)Pilot Scale (Process)Rationale
Primary Goal Proof of concept, high stereoselectivityRobustness, cost-effectiveness, safetyThe process must be repeatable, economically viable, and safe for operators.
Cost High cost is often acceptableMust be economically viableCatalyst cost can be a major driver of the final product's price.
Air/Moisture Sensitivity Manageable with Schlenk/gloveboxProblematic; requires specialized equipmentRobust catalysts that are air- and moisture-tolerant simplify operations and reduce costs.[15]
Catalyst Loading Often high (1-10 mol%)As low as possible (<0.1 mol%)Reduces cost and minimizes residual metal in the final product.
Toxicity Less of a primary concernCritical; must be removableHeavy metals (e.g., Pd, Au, Rh) must be removed to ppm levels for APIs.
Availability Small quantities are sufficientMust be available at kg scaleThe catalyst and its ligands must be commercially available from reliable suppliers.

Q2: What are the key considerations for process safety when scaling up spirocyclic compound synthesis?

Process safety is the most critical consideration. A reaction that is safe at 10g can become explosive at 1kg if not properly understood.[7]

  • Thermal Hazard Assessment: Always perform a thorough thermal hazard evaluation before any scale-up.[5][16] This involves identifying the heat of reaction, the onset temperature for decomposition, and the potential for gas generation.[6]

  • Incremental Scale-Up: Never jump directly from a 1g to a 1kg scale. A common rule is to never scale a reaction by more than a factor of 3-5x the previous run without a full safety reassessment.[7]

  • Engineering Controls: Ensure proper engineering controls are in place. This includes a reactor appropriately sized for the reaction volume (never more than 50-70% full), an efficient cooling system, pressure relief valves, and secondary containment.[7]

  • "What If" Scenarios: Conduct a Hazard and Operability Study (HAZOP) to consider "what if" scenarios, such as a cooling failure, stirrer failure, or accidental overcharging of a reagent.[5][16] Develop mitigation plans for each credible failure mode.

Process Safety Workflow for Scale-Up

G start Proposed Scale-Up hazard_screen 1. Hazard Screening (DSC, TSu) start->hazard_screen reaction_cal 2. Reaction Calorimetry (Determine Heat of Reaction) hazard_screen->reaction_cal assess_risk 3. Risk Assessment (HAZOP, MTSR Calculation) reaction_cal->assess_risk define_controls 4. Define Controls (Cooling, Addition Rate, PPE) assess_risk->define_controls pilot_run 5. Incremental Pilot Run (e.g., 3x Scale) define_controls->pilot_run monitor Monitor Internal Temp & Pressure Continuously pilot_run->monitor review Review Data monitor->review proceed Proceed to Full Scale review->proceed Parameters Match Model stop STOP Re-evaluate Process review->stop Deviation Observed

Caption: A systematic process safety workflow for scale-up.

Experimental Protocols

Protocol 1: Method Development for Preparative HPLC Purification

This protocol outlines a systematic approach for developing a preparative HPLC method for a challenging mixture of spirocyclic diastereomers.

Objective: To achieve baseline separation of two diastereomers (D1, D2) for purification at the >10g scale.

Methodology:

  • Analytical Method Development (UPLC/HPLC):

    • Step 1.1 (Scouting): Using a small amount of the crude mixture, screen various C18 analytical columns with a fast, generic gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 5 minutes).

    • Step 1.2 (Optimization): Once initial separation is observed, optimize the gradient slope around the elution point of the isomers. If separation is poor, screen different mobile phase modifiers (e.g., TFA, Ammonium Acetate) and organic solvents (e.g., Methanol instead of Acetonitrile).

    • Step 1.3 (Column Screening): If C18 is insufficient, screen alternative stationary phases (e.g., Phenyl-Hexyl, Chiral columns). Chiral separations are an absolute requirement for enantiomers and often beneficial for diastereomers.[10]

  • Scale-Up Calculation:

    • Step 2.1 (Loading Study): Using the optimized analytical method, perform injections with increasing concentrations to determine the maximum loading capacity before resolution is lost.

    • Step 2.2 (Geometric Scaling): Use the following formula to scale the flow rate from the analytical to the preparative column, keeping the linear flow rate constant:

      • Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

      • Where ID is the internal diameter of the column. This ensures the residence time and separation are maintained.[17]

  • Preparative Run:

    • Step 3.1 (Setup): Equilibrate the preparative column with the initial mobile phase conditions.

    • Step 3.2 (Injection): Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and inject onto the column.

    • Step 3.3 (Fraction Collection): Use a fraction collector triggered by UV absorbance to collect the peaks corresponding to D1 and D2.

    • Step 3.4 (Post-Processing): Combine the pure fractions, analyze by analytical HPLC to confirm purity, and remove the solvent via rotary evaporation or lyophilization.

References
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). ResearchGate. [Link]

  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (n.d.). PubMed Central. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (n.d.). PubMed Central. [Link]

  • Streocontrolled Construction of Six Vicinal Stereogenic Centers on Spiropyrazolones via Organocascade Michael/Michael/1,2-Addition Reactions. (2014). National Institutes of Health. [Link]

  • Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. (n.d.). PubMed Central. [Link]

  • Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. (n.d.). York Research Database. [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. (n.d.). ACS Publications. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Lilly. [Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. (2022). ACS Publications. [Link]

  • Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. [Link]

  • Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (n.d.). RSC Publishing. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (n.d.). MDPI. [Link]

  • Strategies for the Enantioselective Synthesis of Spirooxindoles. (2012). ACS Publications. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). RSC Publishing. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PubMed Central. [Link]

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020). AZoM.com. [Link]

  • Safety Guidelines for Chemical Product Scaling. (2024). Capital Resin Corporation. [Link]

  • Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). PubMed Central. [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). ACS Publications. [Link]

  • Process Safety and Scale-up. (n.d.). H.E.L Group. [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). National Institutes of Health. [Link]

  • About Purification. (n.d.). University of Rochester. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (n.d.). MDPI. [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (n.d.). American Chemical Society. [Link]

  • Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. (2024). RSC Publishing. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PubMed Central. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (n.d.). UK-CPI.com. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. [Link]

  • Ring expansion strategies driven by the relief of ring strain. (n.d.). ResearchGate. [Link]

  • Strained cyclophane macrocycles: impact of progressive ring size reduction on synthesis and structure. (n.d.). Semantic Scholar. [Link]

  • Strained cyclophane macrocycles: impact of progressive ring size reduction on synthesis and structure. (2012). PubMed. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this valuable spirocyclic diamine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges and ensure the high purity of your compound, which is critical for subsequent synthetic steps and the integrity of your final products.[1]

Understanding the Impurity Profile

The purification strategy for this compound is intrinsically linked to its synthetic route. A common pathway to this class of compounds involves a multi-step sequence that may include tosylation of a diol, nucleophilic displacement to form the spirocyclic core, Boc protection of one of the secondary amines, and a final deprotection or modification step.[2] Impurities can be introduced at any of these stages.

Common Impurities May Include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the carryover of precursors.

  • Partially Reacted Intermediates: Such as mono-tosylated species or the uncyclized amino-alcohol.

  • Byproducts of Boc Protection: Including di-tert-butyl dicarbonate (Boc₂O) and tert-butanol.

  • Di-Boc Protected Species: Over-protection of the diamine.

  • Solvent and Reagent Residues: Residual solvents and reagents used throughout the synthesis.

The following sections will address specific questions and troubleshooting scenarios you may encounter during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My crude product is an oil/waxy solid and difficult to handle. What is the first step I should take?

Answer:

It is common for crude Boc-protected amines to be oils or low-melting solids, often due to the presence of residual solvents and byproducts like tert-butanol.[3] A preliminary workup is highly recommended before attempting more rigorous purification methods.

Recommended Initial Workup:

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:

    • A weak acid (e.g., 5% citric acid solution) to remove any unreacted basic starting materials.

    • A weak base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Causality: This acid-base extraction leverages the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases. The Boc-protected diamine, being neutral, will remain in the organic layer, while ionic impurities will be partitioned into the aqueous phase.

FAQ 2: I am seeing multiple spots on my TLC after the initial workup. How do I choose the best purification method?

Answer:

The choice between column chromatography, recrystallization, or acid-base extraction depends on the nature of the impurities. Thin Layer Chromatography (TLC) is an invaluable tool for diagnosing the impurity profile and guiding your purification strategy.

Purification Method When to Use Advantages Disadvantages
Flash Column Chromatography Multiple impurities with different polarities.High resolution for complex mixtures.[1]Can be time-consuming and require significant solvent volumes.
Recrystallization A major crystalline product with minor impurities.Highly efficient for obtaining high-purity crystalline solids.[1]Not suitable for oils or amorphous solids; requires finding a suitable solvent system.
Acid-Base Extraction Acidic or basic impurities.Quick and efficient for removing ionic impurities.Not effective for neutral impurities with similar polarity to the product.

Workflow for Method Selection:

purification_selection start Crude Product TLC Analysis multi_spots Multiple Spots with Good Separation? start->multi_spots single_major_spot One Major Spot? multi_spots->single_major_spot No column_chrom Flash Column Chromatography multi_spots->column_chrom Yes acidic_basic_impurities Acidic/Basic Impurities Suspected? single_major_spot->acidic_basic_impurities No recrystallization Attempt Recrystallization single_major_spot->recrystallization Yes acidic_basic_impurities->column_chrom No acid_base_extraction Acid-Base Extraction acidic_basic_impurities->acid_base_extraction Yes further_purification Proceed to Further Purification column_chrom->further_purification recrystallization->further_purification acid_base_extraction->further_purification

Caption: Decision workflow for selecting a purification method.

FAQ 3: I've decided on flash column chromatography. What are the recommended conditions?

Answer:

Flash column chromatography is a highly effective method for purifying this compound.[1]

Stationary Phase: Silica gel is the most common choice.

Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point.

  • Initial Elution: Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) to elute non-polar impurities.

  • Gradient Increase: Gradually increase the polarity (e.g., to 30-50% EtOAc in hexanes) to elute your product.

  • TLC Monitoring: It is crucial to first determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column. For Boc-protected amines, a common eluent system is a mixture of hexanes and ethyl acetate.[4]

Protocol: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column in your chosen initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the initial mobile phase and load it onto the column.[1]

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient: Gradually increase the percentage of ethyl acetate in the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 4: My product is streaking on the TLC plate and column. What can I do?

Answer:

Streaking is a common issue when purifying amines on silica gel, which is acidic. The basic amine can interact strongly with the silica, leading to poor separation.

Troubleshooting Streaking:

  • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia solution to your eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the elution of your basic product.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase if streaking persists.

FAQ 5: I am trying to recrystallize my product, but it keeps oiling out. What are some suitable solvent systems?

Answer:

Finding the right solvent system is key to successful recrystallization. For Boc-protected amines, which have both polar (carbamate) and non-polar (tert-butyl and spirocyclic core) regions, a binary solvent system often works well.

Recommended Solvent Systems to Try:

  • Ethyl acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Then, allow it to cool slowly.

  • Dichloromethane/Hexanes: Similar to the above, using DCM as the primary solvent.

  • Ether/Hexanes: Diethyl ether or methyl tert-butyl ether (MTBE) can also be effective primary solvents.[5]

Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot, more polar solvent.

  • Induce Crystallization: Slowly add the less polar "anti-solvent" until you observe persistent cloudiness. Add a drop or two of the more polar solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

FAQ 6: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and structure of your this compound.

Analytical Techniques for Purity and Identity Confirmation:

Technique Information Provided Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the spirocyclic protons (typically δ 3.2–4.4 ppm) and a characteristic singlet for the tert-butyl group (around δ 1.3–1.4 ppm).[2] The integration of these signals should be consistent with the structure.
¹³C NMR Confirmation of the carbon framework.Signals for the carbamate carbonyl, the quaternary spiro carbon, and the carbons of the azetidine and piperidine rings, as well as the tert-butyl group.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight.
FTIR Presence of key functional groups.A strong absorption band for the carbamate carbonyl (C=O) stretch, typically around 1690 cm⁻¹.[2]
HRMS High-resolution mass spectrometry for exact mass determination.Confirms the elemental composition of the molecule.[2]

Purity Assessment Workflow:

purity_assessment start Purified Product nmr ¹H and ¹³C NMR start->nmr lcms LC-MS start->lcms nmr->lcms ftir FTIR lcms->ftir hrms HRMS ftir->hrms pure Product is Pure and Correct hrms->pure All data consistent impure Further Purification Needed hrms->impure Inconsistencies found

Caption: Workflow for analytical confirmation of purity.

References

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Beilstein Journals. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 1, 6-diazaspiro[3.5]nonane-1-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • ChemSrc. (n.d.). 1251005-45-4 | TERT-BUTYL 1,6-DIAZASPIRO[3.5]NONANE-1-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Spiroannulation of Phenolic Substrates: Synthesis of (±)-2-tert-Butyl-6-methoxy-1-oxaspiro[1][6]deca-6,9- diene-8-one. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • YouTube. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Column Chromatography of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the column chromatography of diazaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique and valuable molecules. Diazaspiro compounds, with their rigid, three-dimensional structures and basic nitrogen centers, present specific challenges in chromatographic purification that require a nuanced approach.[1]

This document moves beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Here, you will find a structured approach to diagnosing and solving common purification problems, ensuring the integrity and success of your separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent and frustrating issues encountered during the column chromatography of diazaspiro compounds in a question-and-answer format.

Q1: My diazaspiro compound is streaking badly on the TLC plate and I'm getting severe peak tailing from my column. What's happening and how do I fix it?

A1: The Root of the Problem: Acid-Base Interactions

This is the most common issue when purifying basic compounds like diazaspiro heterocycles on standard silica gel.[2][3] Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[2] Your basic diazaspiro compound, which contains amine functionalities, can form strong acid-base interactions with these silanol groups.[2][3] This leads to a non-ideal equilibrium where a portion of your compound is strongly, and sometimes irreversibly, adsorbed to the stationary phase.[4] This causes the observed streaking (tailing), poor resolution, and in severe cases, loss of your compound.[3][4]

Solutions: From Mobile Phase Modification to Alternative Stationary Phases

Your primary goal is to disrupt this detrimental interaction. Here are several effective strategies, starting with the simplest:

1. Add a Basic Modifier to the Mobile Phase: By introducing a small amount of a competing base into your eluent, you can "neutralize" the acidic silanol sites on the silica gel.[3][4] This competing base will preferentially interact with the silica, allowing your diazaspiro compound to elute symmetrically.

  • Triethylamine (TEA): This is the most common and effective modifier.[5][6] Start by adding 0.1-2% (v/v) of TEA to your chosen solvent system.[4] You will need to re-optimize your solvent system on TLC with the added TEA, as it can affect the Rf of your compound.[7]

  • Ammonia: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your eluent system (e.g., in dichloromethane).[8][9][10] This is particularly useful for very polar amines that are difficult to elute.[9][11]

Table 1: Common Mobile Phase Modifiers for Amine Purification

ModifierTypical ConcentrationRecommended Solvent SystemNotes
Triethylamine (TEA)0.1 - 2% (v/v)Hexane/Ethyl Acetate or Dichloromethane/MethanolHighly effective for reducing tailing.[4][5] Volatile and generally easy to remove.
Ammonium Hydroxide1 - 10% of a 10% NH4OH in MeOH solutionDichloromethaneUseful for very polar or stubborn amines that won't elute with TEA.[9][10]
Diethylamine (DEA)1 - 3% (v/v)Hexane/Ethyl Acetate or Dichloromethane/MethanolCan be more basic and effective than TEA in some cases.[5] Ensure it doesn't react with your compound.[10]

2. Use an Alternative Stationary Phase: If mobile phase modifiers are insufficient or if your compound is particularly sensitive to the acidity of silica gel, changing your stationary phase is the next logical step.[3][8]

  • Basic or Neutral Alumina: Alumina is a polar adsorbent that can be obtained in acidic, neutral, or basic forms.[8] For diazaspiro compounds, basic or neutral alumina is an excellent choice as it minimizes the strong acid-base interactions.[9][12][13]

  • Amine-Functionalized Silica: This is a specialty stationary phase where amine groups are chemically bonded to the silica surface.[2][3][4] This creates a "basic" surface environment, which is ideal for purifying basic compounds and often allows for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic modifiers.[2][3]

Q2: My diazaspiro compound won't come off the column, even with a highly polar solvent system like 10% methanol in dichloromethane. What should I do?

A2: Addressing Irreversible Adsorption or Degradation

This situation suggests either an extremely strong interaction with the silica gel or that your compound may be degrading on the column.[14]

Troubleshooting Steps:

  • Test for Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a significant decrease in the intensity of the original spot, your compound is likely unstable on silica.[14]

  • Increase Modifier Concentration: If using a modifier like TEA or ammonia, you can try incrementally increasing the concentration. For very stubborn compounds, a higher percentage of a methanolic ammonia solution may be required.[9][11]

  • Switch to a Less Acidic Stationary Phase: As mentioned in A1, basic alumina or amine-functionalized silica are excellent alternatives for acid-sensitive compounds that bind irreversibly to silica.[3][4]

  • Consider Reverse-Phase Chromatography: For highly polar diazaspiro compounds, reverse-phase chromatography can be a powerful tool. In this technique, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8][9] The most polar compounds will elute first in this system.

Q3: I have two diazaspiro diastereomers that are co-eluting. How can I improve their separation?

A3: Enhancing Selectivity

Separating diastereomers requires maximizing the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Optimize the Solvent System: The choice of solvent is critical.[15][16] A common mistake is to use a solvent system that is too polar, causing the compounds to move too quickly up the column and not allowing for sufficient interaction with the stationary phase.[16] Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate.[16]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[7] Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This will allow the less polar compounds to elute first, while the more polar compounds will begin to move only when the solvent polarity is high enough, leading to better separation.[15][17]

  • Change the Solvent System Composition: Don't just vary the ratio of your two solvents; try different solvent combinations. For example, if a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol system. Different solvents interact with your compounds and the stationary phase in unique ways, which can sometimes dramatically improve selectivity.

  • Dry Loading the Sample: If your sample is not very soluble in the initial, non-polar eluent, it can precipitate at the top of the column, leading to broad bands and poor separation. In this case, use the dry loading technique.

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine

This protocol is useful for acid-sensitive compounds when an alternative stationary phase is not available.[7]

  • Prepare the Slurry: In a fume hood, prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Triethylamine: Add triethylamine to the slurry to make a 1-3% (v/v) solution.

  • Pack the Column: Pack your column with this slurry as you normally would.

  • Equilibrate: Flush the packed column with at least one column volume of your starting eluent (which should also contain 1-3% TEA). Discard this initial eluent.

  • Load and Run: Your silica gel is now deactivated and ready for you to load your sample and run the column with your TEA-containing mobile phase.[7]

Protocol 2: Dry Loading a Sample

This method is ideal for samples that have poor solubility in the initial eluent.[18]

  • Dissolve the Sample: Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Add Silica Gel: To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude sample).

  • Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica gel.

  • Load the Column: Carefully add this powder to the top of your packed and equilibrated column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when you add the eluent.[18]

  • Begin Elution: Proceed with running your column as usual.

Visualizing the Mechanism

The following diagram illustrates the fundamental problem of amine interaction with silica and how a basic modifier resolves it.

Chromatography_Interaction cluster_0 Standard Silica Gel Chromatography cluster_1 Modified Chromatography Diazaspiro Diazaspiro (Basic) Strong_Interaction Strong Acid-Base Interaction Diazaspiro->Strong_Interaction Silica Silica Gel (Acidic Si-OH) Silica->Strong_Interaction Result1 Peak Tailing & Poor Separation Strong_Interaction->Result1 Diazaspiro_Mod Diazaspiro (Basic) Result2 Symmetrical Peaks & Good Separation Diazaspiro_Mod->Result2 elutes cleanly Silica_Mod Silica Gel (Acidic Si-OH) Blocked_Sites Blocked Silanol Sites Silica_Mod->Blocked_Sites TEA Triethylamine (TEA) TEA->Blocked_Sites competes for acidic sites Blocked_Sites->Diazaspiro_Mod minimal interaction

Caption: Mechanism of peak tailing and its resolution using a basic modifier.

Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value I should aim for when developing a solvent system on TLC? A: For optimal separation on a column, the desired compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[16] This range provides the best balance between moving the compound down the column and allowing for sufficient interaction with the stationary phase to separate it from impurities.

Q: Can I use methanol concentrations higher than 10% with silica gel? A: It is generally advised to keep the methanol concentration at or below 10%. Higher concentrations of methanol can start to dissolve the silica gel stationary phase, which can compromise the integrity of your column and contaminate your fractions.[11]

Q: How much stationary phase should I use? A: A general rule of thumb is to use a weight of stationary phase that is 20 to 50 times the weight of your crude sample.[17] For more difficult separations, a higher ratio (closer to 50:1 or even 100:1) is recommended.

Q: My compound is a salt (e.g., a hydrochloride salt). Can I still purify it on silica gel? A: Purifying salts on silica gel is very challenging because they are highly polar and will likely stick to the top of the column. It is often better to neutralize the salt to the freebase form before attempting chromatography. If this is not possible, using a highly polar mobile phase (e.g., with a high percentage of methanol and an ammonia modifier) may work, but reverse-phase chromatography is often a better option.

References

  • Benchchem. Troubleshooting column chromatography purification of polar ketone compounds.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. Column Chromatography Notes.
  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Quora. (2017, June 10). What is the role of alumina in column chromatography?
  • MicroSolv. (2012, September 7). Can I use triethylamine TEA with a Cogent Silica-C column - FAQ.
  • ResearchGate. (2017, March 27). How to prevent smearing in a column?
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Phenomenex. LC Technical Tip.
  • Chromatography Forum. (2005, December 30). use of Triethylamine.
  • Benchchem. Troubleshooting purification of tertiary amine compounds by column chromatography.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Sigma-Aldrich. ALUMINA For column chromatography.
  • Column chromatography.
  • ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography?
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine?
  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography?
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?
  • Benchchem. Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one.
  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • European Patent Office. Azaspiro compounds, their production and use.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Springer Nature Experiments. Isolation by Low-Pressure Column Chromatography.
  • PubMed. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • PubMed. Isolation of natural products by low-pressure column chromatography.
  • Benchchem. The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.

Sources

Validation & Comparative

Beyond the Flatland: A Comparative Guide to Diazaspiro[3.5]nonane and Piperidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, the piperidine ring has been a cornerstone of medicinal chemistry, celebrated as a privileged scaffold due to its ubiquitous presence in approved pharmaceuticals.[1][2] Its synthetic tractability and well-understood structure-activity relationships have made it a reliable choice for drug designers. However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven chemists to explore beyond this "flatland" of traditional scaffolds. This guide provides an in-depth comparison of the classical piperidine motif with the diazaspiro[3.5]nonane scaffold, a modern, three-dimensional alternative that offers compelling advantages in overcoming common drug discovery hurdles, particularly metabolic instability.[3] We will dissect their comparative physicochemical properties, conformational landscapes, and provide practical experimental protocols to empower researchers in making informed scaffold selection decisions.

Introduction: The Old Guard and the New Challenger

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a dominant feature in the landscape of small molecule drugs.[4] Its prevalence is a testament to its ability to confer favorable properties like aqueous solubility and to act as a versatile synthetic handle for molecular elaboration.[2] However, its conformational flexibility and the presence of metabolically labile C-H bonds, particularly those adjacent to the nitrogen atom, often present significant challenges, leading to poor metabolic stability and potential off-target effects.[3]

In response to these limitations, medicinal chemists have increasingly turned to "scaffold hopping" — the replacement of a core molecular structure with a bioisosteric equivalent that possesses improved properties.[5] The diazaspiro[3.5]nonane scaffold has emerged as a powerful bioisostere for piperidine and piperazine motifs.[3] Its defining feature is a spirocyclic junction, where two rings share a single carbon atom. This arrangement locks the molecule into a rigid, three-dimensional conformation, offering a distinct departure from the more planar nature of simple heterocycles and providing a solution to many of the liabilities associated with the piperidine core.

Section 1: A Tale of Two Scaffolds - Comparative Analysis

The decision to employ one scaffold over another is rooted in a deep understanding of their intrinsic properties. The fundamental differences between piperidine and diazaspiro[3.5]nonane manifest in their three-dimensional shape, physicochemical parameters, and ultimately, their behavior in biological systems.

Conformational Landscape: Rigidity vs. Flexibility

The piperidine ring predominantly exists in a dynamic equilibrium between two low-energy chair conformations, with higher-energy boat and twist-boat conformations also accessible.[1] This flexibility, while sometimes beneficial for target adaptation, can also be a liability, as the energetic cost of adopting a specific bioactive conformation can reduce binding affinity.

The diazaspiro[3.5]nonane scaffold, by contrast, possesses a rigid, spirocyclic core. This inherent rigidity reduces the entropic penalty upon binding to a target protein, which can translate to higher potency. Furthermore, the defined three-dimensional arrangement of the exit vectors—the points from which substituents can be attached—allows for more precise and predictable exploration of the chemical space around the scaffold.

Caption: Conformational and metabolic properties of piperidine vs. diazaspiro[3.5]nonane.

Physicochemical Properties: A Quantitative Comparison

The physicochemical profiles of these two scaffolds reveal key differences that have profound implications for drug development. The introduction of a spirocyclic center and an additional nitrogen atom in the diazaspiro[3.5]nonane core alters properties such as lipophilicity (logP), basicity (pKa), and the fraction of sp³ hybridized carbons (Fsp³).

PropertyPiperidine2,7-Diazaspiro[3.5]nonaneImplication in Drug Design
Molecular Weight 85.15 g/mol 126.20 g/mol DSN has a higher molecular weight, a factor to consider in lead optimization.
XLogP3 (Lipophilicity) 0.8-0.3DSN is significantly less lipophilic, which can lead to improved aqueous solubility and reduced off-target toxicity.[6]
pKa (Strongest Basic) ~11.2~10.5 (predicted)The pKa values are comparable, allowing DSN to serve as a bioisosteric replacement where a basic nitrogen is crucial for target interaction.
Fraction of sp³ Carbons (Fsp³) 1.01.0Both scaffolds are fully saturated, contributing to a desirable three-dimensional character. A higher Fsp³ is often correlated with higher clinical success rates.[2]
Topological Polar Surface Area (TPSA) 12.0 Ų24.1 ŲThe higher TPSA of DSN can contribute to better solubility and altered permeability characteristics.
Aqueous Solubility MisciblePredicted to be higherThe lower lipophilicity and higher TPSA of DSN suggest improved aqueous solubility, a key factor for bioavailability.[7]

Data for Piperidine and 2,7-Diazaspiro[3.5]nonane sourced from PubChem.[8][9] Predicted pKa for DSN from commercial vendor data.

Expert Insight: The marked decrease in lipophilicity (logP) for the diazaspiro[3.5]nonane scaffold is a significant advantage. High lipophilicity is often associated with promiscuous binding to off-targets and increased metabolic clearance. By replacing a piperidine with a diazaspiro[3.5]nonane, a medicinal chemist can strategically reduce a molecule's logP, potentially improving its overall ADMET profile without sacrificing necessary interactions with the primary target.

Section 2: Case Study - Enhancing PARP Inhibitor Profiles

While a direct replacement of piperidine with diazaspiro[3.5]nonane in a late-stage clinical candidate is not prominently published, a compelling study on the PARP inhibitor Olaparib provides a strong case for the utility of diazaspiro cores as bioisosteres for six-membered diamine rings like piperazine.[3] In this study, researchers replaced the piperazine ring of Olaparib with various diazaspiro systems, including a 2,6-diazaspiro[3.3]heptane, which is structurally analogous to the diazaspiro[3.5]nonane.

The results were striking. One of the diazaspiro analogues (compound 10e) retained high affinity for the PARP-1 enzyme (IC₅₀ = 12.6 nM), comparable to the parent drug.[2] Critically, this analogue did not induce DNA damage at similar concentrations, a key cytotoxic effect of Olaparib.[3] This suggests that the rigid, three-dimensional nature of the diazaspiro scaffold can maintain on-target potency while potentially mitigating mechanism-based toxicities. This work provides strong evidence that diazaspiro cores can serve as effective structural surrogates for traditional six-membered heterocycles, leading to compounds with differentiated and potentially superior pharmacological profiles.[2]

Section 3: Experimental Protocols

To translate theory into practice, this section provides detailed, validated protocols for the synthesis of a key diazaspiro[3.5]nonane building block and for a crucial experiment to compare the metabolic stability of compounds containing either scaffold.

Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

This protocol describes the synthesis of a versatile, mono-Boc-protected diazaspiro[3.5]nonane intermediate, which can be readily functionalized at the unprotected secondary amine. This procedure is a synthesized representation based on common routes described in the patent literature.[8]

SynthesisWorkflow cluster_workflow Synthesis Workflow A Step 1: Cyclization (Compound II + Compound V) B Step 2: Epoxidation (Compound VI -> Epoxide) A->B NaH, THF C Step 3: Ring Expansion (Epoxide -> Ketone) B->C mCPBA, DCM D Step 4: Reductive Amination & Protection (Ketone -> Final Product) C->D LiBF4, Toluene

Caption: Synthetic workflow for a diazaspiro[3.5]nonane intermediate.

Step-by-Step Protocol:

  • Preparation of Compound VI: To a solution of Compound II (1.0 eq) and Compound V (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.5 - 4.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-120 °C until completion as monitored by TLC.

  • Epoxidation: Dissolve the resulting Compound VI (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (mCPBA, 1.0 - 1.5 eq). Stir the reaction at room temperature overnight.

  • Ring Expansion to Ketone: The crude epoxide is then subjected to a ring-enlargement reaction to yield the corresponding ketone intermediate.

  • Final Product Formation: The ketone intermediate undergoes further steps including reductive amination and Boc-protection to yield the final product, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The crude product is purified by column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and workup procedures may vary and should be optimized.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is essential for directly comparing the metabolic liabilities of a piperidine-containing compound versus its diazaspiro[3.5]nonane analogue. The rate of disappearance of the parent compound when incubated with liver microsomes provides a measure of its intrinsic clearance.[1]

MetabolicStabilityAssay cluster_assay Metabolic Stability Assay Workflow A Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) B Initiate Reaction (Add NADPH, 37°C) A->B C Time Point Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile + Internal Standard) C->D E Analyze Samples (LC-MS/MS) D->E F Calculate Half-Life (t½) and Intrinsic Clearance (Clint) E->F

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare 10 mM stock solutions of the test compounds (piperidine analogue and diazaspiro[3.5]nonane analogue) and a positive control (e.g., testosterone or midazolam) in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add human liver microsomes (final concentration 0.5 mg/mL).

    • Add the test compound (final concentration 1 µM). The final DMSO concentration should be ≤ 0.5%.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Self-Validation: The inclusion of a known positive control compound with well-characterized metabolic properties is crucial. The calculated clearance for the control should fall within a historically accepted range, thereby validating the assay's performance. A negative control incubation without the NADPH regenerating system should also be performed to assess for any non-enzymatic degradation of the compound.

Conclusion and Future Outlook

The piperidine scaffold will undoubtedly remain an important tool in the medicinal chemist's arsenal. However, the data and concepts presented in this guide demonstrate that the diazaspiro[3.5]nonane scaffold offers a compelling, modern alternative for overcoming well-known drug design challenges. Its rigid three-dimensional structure, favorable physicochemical properties—particularly its lower lipophilicity and potential for improved metabolic stability—make it an attractive option for escaping the "flatland" of traditional heterocycles. By strategically employing this spirocyclic scaffold, researchers can unlock new chemical space, generate novel intellectual property, and ultimately design drug candidates with a higher probability of clinical success. As synthetic methodologies for these complex scaffolds become more accessible, we anticipate a significant increase in the application of diazaspiro[3.5]nonanes and related three-dimensional structures in the next generation of therapeutics.

References

  • Reilly, S., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Thangamani, A., et al. (Date not available). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Vitaku, E., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4490. [Link]

  • Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 827-833. [Link]

  • Lovering, F., et al. (2012). Escape from flatland: the current need for new synthetic methods to access sp3-rich fragments. Future Medicinal Chemistry, 4(12), 1467-1470. [Link]

  • Google Patents. (Date not available). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Yan, L., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(11), 1961-1966. [Link]

  • PubChem. (Date not available). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. [Link]

  • Stepan, A. F., et al. (2012). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Organic Letters, 14(1), 178-181. [Link]

  • Sun, D., et al. (2017). Scaffold Hopping in Drug Discovery. Journal of Medicinal Chemistry, 60(21), 8645-8660. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. LibreTexts Chemistry. [Link]

  • Moore, T. W., & Newhouse, T. R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 18-29. [Link]

  • Lagorce, D., et al. (2017). FAF-Drugs3: a web server for compound property calculation and chemical library design. Nucleic Acids Research, 45(W1), W201–W208. [Link]

  • Proctor, R. S., & Thomson, R. J. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 23(15), 5945–5949. [Link]

  • Hughes, J. D., et al. (2008). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 18(17), 4888-4892. [Link]

  • Britton, D. R., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 57(40), 13197-13201. [Link]

  • Schneider, G. (2013). Scaffold Hopping in Medicinal Chemistry. Wiley-VCH. [Link]

  • PubChem. (Date not available). Piperidine. PubChem. [Link]

Sources

A Comparative Spectroscopic Guide to Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Spirocyclic scaffolds, such as the 1,6-diazaspiro[3.5]nonane core, are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional diversity, which can lead to improved pharmacological properties.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy in the synthesis of such molecules, necessitating precise analytical methods for its positional verification.[3][4]

This guide provides an in-depth interpretation of the expected spectroscopic data for tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate and compares it with its structural isomers and related spirocyclic diamines. By understanding the subtle yet significant differences in their NMR and mass spectra, researchers can confidently distinguish between these closely related compounds.

The Significance of Spectroscopic Data in Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. MS determines the molecular weight and can offer insights into the molecule's fragmentation patterns, further confirming its structure.

Predicted Spectroscopic Data for this compound

Structure:

(A simplified 2D representation)

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the Boc group and the spirocyclic framework. The presence of the electron-withdrawing carbamate group on N6 will deshield adjacent protons.

Key Predicted ¹H NMR Signals:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(CH ₃)₃ (Boc)~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group characteristically appear as a sharp singlet in a relatively upfield and uncongested region of the spectrum.[3][5]
C5-H ₂, C7-H ₂ (Piperidine Ring)~3.4-3.6Multiplet (m)4HProtons on the carbons alpha to the Boc-protected nitrogen (N6) are deshielded by the carbamate group.
C2-H ₂, C4-H ₂ (Azetidine Ring)~3.0-3.3Multiplet (m)4HProtons on the azetidine ring adjacent to the spirocenter.
C8-H ₂, C9-H ₂ (Piperidine Ring)~2.7-2.9Multiplet (m)4HProtons on the carbons adjacent to the unprotected nitrogen (N1).
N1-H ~1.5-2.5Broad Singlet (br s)1HThe chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and potential hydrogen bonding.

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Key Predicted ¹³C NMR Signals:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C =O (Boc)~155The carbonyl carbon of the Boc group typically resonates in this downfield region.[6][7]
-C (CH₃)₃ (Boc)~79-80The quaternary carbon of the tert-butyl group.[5][6]
Spirocenter~60-70The quaternary spirocyclic carbon atom, being bonded to four other carbons, will have a unique chemical shift.
C 5, C 7 (Piperidine Ring)~45-50Carbons alpha to the Boc-protected nitrogen.
C 2, C 4 (Azetidine Ring)~40-45Carbons of the azetidine ring.
C 8, C 9 (Piperidine Ring)~40-45Carbons adjacent to the unprotected nitrogen.
-C(C H₃)₃ (Boc)~28.5The three equivalent methyl carbons of the Boc group.[5][6]

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable for analyzing this compound.

  • Molecular Ion (M⁺): For a molecular formula of C₁₂H₂₂N₂O₂, the expected exact mass is approximately 226.1681 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm this elemental composition.

  • Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu), and the loss of the entire Boc group (-101 amu).

Comparative Analysis with Structural Isomers

The precise location of the Boc group significantly influences the spectroscopic data. Let's compare the predicted data for our target compound with a known isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.[8][9]

Table of Comparative Spectroscopic Features:

Feature This compound (Predicted) Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Known/Predicted) Key Differentiator
¹H NMR: Protons α to N-Boc Protons on C5 and C7 of the piperidine ring (~3.4-3.6 ppm)Protons on C1 and C3 of the azetidine ringThe chemical shift and splitting patterns of the protons adjacent to the protected nitrogen will differ due to the different ring sizes and environments.
¹H NMR: Protons α to N-H Protons on C8 and C9 of the piperidine ring (~2.7-2.9 ppm)Protons on C6 and C8 of the piperidine ringThe electronic environment of the protons near the unprotected amine will be distinct.
¹³C NMR: Carbons α to N-Boc C5 and C7 of the piperidine ring (~45-50 ppm)C1 and C3 of the azetidine ringThe chemical shifts of the carbons adjacent to the Boc-protected nitrogen will be different.
Symmetry The molecule possesses a plane of symmetry.The molecule possesses a plane of symmetry.Both isomers have similar symmetry, leading to a comparable number of unique signals, but their chemical shifts will differ.

This comparative approach highlights how NMR spectroscopy can be used as a powerful tool to distinguish between positional isomers.

Experimental Protocols

This protocol describes a general method for the protection of an amine with a Boc group.

  • Dissolve the diamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure N-Boc protected amine.[4]

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution into a clean NMR tube.

  • Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Compound purification Purify via Chromatography synthesis->purification nmr Acquire 1H & 13C NMR Spectra purification->nmr ms Acquire Mass Spectrum purification->ms interpret_nmr Assign NMR Peaks nmr->interpret_nmr interpret_ms Analyze MS Fragmentation ms->interpret_ms compare Compare with Isomers/Analogs interpret_nmr->compare interpret_ms->compare structure Confirm Structure compare->structure

Caption: Workflow for Structural Elucidation.

Conclusion

The structural elucidation of this compound relies on a detailed analysis of its ¹H NMR, ¹³C NMR, and mass spectra. By predicting the chemical shifts and fragmentation patterns and comparing them with those of its structural isomers, researchers can unambiguously confirm the position of the Boc protecting group. This guide provides a framework for such an analysis, emphasizing the importance of a multi-technique approach to structural verification in modern drug discovery and chemical research.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Spirocyclic Diaminocarbenes: Synthesis, Coordination Chemistry, and Investigation of Their Dimerization Behavior. PubMed. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

  • 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

  • Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz) - ResearchGate. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. Available at: [Link]

  • Supporting Information: - The Royal Society of Chemistry. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available at: [Link]

  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed. Available at: [Link]

  • tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | 1251005-45-4 - J&K Scientific. Available at: [Link]

  • tert-butyl 1, 6-diazaspiro[3.5]nonane-1-carboxylate, min 97%, 250 mg - CP Lab Safety. Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. Available at: [Link]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935. PubChem. Available at: [Link]

  • 1251005-45-4 | TERT-BUTYL 1,6-DIAZASPIRO[3.5]NONANE-1-CARBOXYLATE. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F. Available at: [Link]

  • 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione - the NIST WebBook. Available at: [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH. Available at: [Link]

Sources

A Researcher's Comparative Guide to the X-ray Crystallography of Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Diazaspiro[3.5]nonane Scaffolds

The diazaspiro[3.5]nonane core, a unique bicyclic system featuring a four-membered azetidine ring and a six-membered piperidine ring sharing a single carbon atom, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides an exceptional framework for the spatial presentation of functional groups, making it a cornerstone for designing novel therapeutic agents targeting a range of biological targets. The precise control over stereochemistry and conformation is paramount in modulating biological activity, selectivity, and pharmacokinetic properties.

X-ray crystallography stands as the definitive technique for elucidating the three-dimensional structure of these molecules at atomic resolution.[1][2][3] It provides unequivocal data on bond lengths, bond angles, absolute stereochemistry, and the subtle conformational nuances of the spirocyclic system. Furthermore, analysis of the crystal packing reveals the intricate network of intermolecular interactions that govern the solid-state properties of these compounds. This guide offers a comparative analysis of crystallographic strategies for diazaspiro[3.5]nonane derivatives, providing field-proven insights and detailed protocols to aid researchers in obtaining high-quality single crystals suitable for structural analysis.

The Crystallization Challenge: From Synthesis to Diffraction-Quality Crystals

The journey to a high-resolution crystal structure begins long before the X-ray diffractometer. The synthesis and purification of the diazaspiro[3.5]nonane derivative are critical preliminary steps. Synthetic routes often involve multi-step processes, including cyclization reactions to form the core structure.[4][5][6] A purity of at least 90% is recommended before attempting crystallization to avoid interferences from impurities that can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[7]

The primary bottleneck in structural analysis is often the growth of single crystals of suitable size and quality (ideally 0.2–0.4 mm in at least two dimensions).[8] The process is often described as more of an art than a science, requiring patience and systematic screening of various conditions.[8][9]

Comparative Analysis of Crystallization Techniques

The selection of an appropriate crystallization method is contingent on the physicochemical properties of the specific diazaspiro[3.5]nonane derivative (e.g., solubility, stability, quantity). Below is a comparison of the most effective techniques for small organic molecules.

Technique Description Best Suited For Advantages Disadvantages
Slow Evaporation A nearly saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, thereby increasing the solute concentration to the point of supersaturation and crystallization.[8][10][11]Air-stable compounds where several milligrams of material are available. Effective for a wide range of solvent systems.Simple to set up, requires minimal equipment.[10] Can produce large, high-quality crystals.Not suitable for highly volatile solvents or unstable compounds.[8] Can sometimes lead to the formation of a crust or multiple small crystals.[12]
Vapor Diffusion A concentrated solution of the compound in a primary solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[1][9][12][13]Milligram quantities of material.[9][13] Particularly effective when other methods fail. Considered one of the most successful methods.[12]High success rate, excellent control over the rate of crystallization, ideal for small sample quantities.[7][9]Requires careful selection of a miscible solvent/anti-solvent pair with appropriate volatility differences.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[10][14] This can be achieved by placing the solution in a Dewar of hot water or by moving it to a colder environment (e.g., a refrigerator).[10]Compounds that exhibit a significant change in solubility with temperature.Simple, rapid, and effective for moderately soluble substances.[10]Can sometimes lead to rapid nucleation and the formation of many small crystals. Less effective for highly soluble compounds.
Solvent Layering (Liquid-Liquid Diffusion) A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids as they diffuse into one another.[7][13]Air- and solvent-sensitive compounds, as the system is sealed. Milligram quantities.[13]Provides a very slow and controlled approach to reducing solubility.The interface can be easily disturbed, disrupting crystal growth.[13] Requires solvents with different densities.

Experimental Workflow & Methodologies

A systematic approach is crucial for successfully obtaining and analyzing the crystal structure of a diazaspiro[3.5]nonane derivative. The following workflow outlines the key stages from sample preparation to structural refinement.

Sources

A Head-to-Head Comparison of Diazaspiro[3.5]nonane Isomers: Unraveling Structure-Activity Relationships for Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of "flat" aromatic scaffolds. In this pursuit, spirocyclic systems, particularly diazaspiro[3.5]nonane and its isomers, have emerged as a compelling structural motif. Their inherent three-dimensionality and conformational rigidity offer a unique platform for the precise spatial arrangement of pharmacophoric features, leading to improved interactions with biological targets. This guide provides an in-depth, objective comparison of the biological activities of various diazaspiro[3.5]nonane isomers, supported by experimental data, to empower researchers in drug discovery and development.

The Strategic Advantage of the Diazaspiro[3.5]nonane Scaffold

The diazaspiro[3.5]nonane framework, characterized by a central spiro-carbon connecting a four-membered azetidine ring and a six-membered piperidine ring, offers several advantages in drug design. The nitrogen atoms can act as key hydrogen bond donors or acceptors, or as basic centers for salt formation, enhancing solubility and bioavailability. The constrained nature of this scaffold pre-organizes appended functional groups, minimizing the entropic penalty upon binding to a target protein and potentially leading to higher affinity.[1] Furthermore, the specific orientation of the nitrogen atoms and the exit vectors for substituents are dictated by the isomeric form of the diazaspiro[3.5]nonane core, providing a powerful tool to fine-tune biological activity.

This guide will delve into a direct comparison of diazaspiro[3.5]nonane isomers in the context of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, a critical target in oncology. Subsequently, we will explore the distinct biological activities of specific isomers as G protein-coupled receptor 119 (GPR119) agonists and KRAS G12C inhibitors, showcasing the versatility of this scaffold.

Comparative Analysis of Diazaspiro[3.5]nonane Isomers as PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks.[2][3] Inhibition of PARP-1 has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A pivotal study investigated the replacement of the piperazine core in the FDA-approved PARP inhibitor Olaparib with various diazaspiro systems, providing a direct comparison of their inhibitory activities.[2]

The study synthesized and evaluated a series of Olaparib analogs where the piperazine moiety was replaced with different diazaspiro[3.5]nonane cores. The results, summarized in the table below, highlight the profound impact of the isomeric substitution on PARP-1 affinity.

Compound IDDiazaspiro[3.5]nonane CoreR GroupPARP-1 IC50 (nM)[2]
Olaparib PiperazineH5.0
10a 2,7-Diazaspiro[3.5]nonaneH33.9
10c 2,7-Diazaspiro[3.5]nonaneBoc551.6
15a 2,6-Diazaspiro[3.5]nonaneHNot Reported
15b 2,6-Diazaspiro[3.5]nonaneBoc4,397
12a 2,7-Diazaspiro[3.5]nonaneH65.4
12b 2,7-Diazaspiro[3.5]nonaneBoc3,118
17b 2,7-Diazaspiro[3.5]nonaneBoc452.8
17d 2,7-Diazaspiro[3.5]nonaneH44.3

Key Insights from the Comparative Data:

  • Impact of Isomerism: The positioning of the nitrogen atoms within the spirocyclic scaffold significantly influences PARP-1 inhibition. While a direct IC50 for the unprotected 2,6-diazaspiro[3.5]nonane analog was not provided, the Boc-protected version (15b) showed a dramatic ~85-fold decrease in PARP-1 inhibition compared to its piperazine counterpart in a similar chemical context.[2] In contrast, the 2,7-diazaspiro[3.5]nonane analogs (10a, 12a, 17d) retained nanomolar potency, albeit lower than Olaparib.[2] This suggests that the geometry and vectoral projection of the substituents from the 2,7-isomer are more favorable for binding within the PARP-1 active site.

  • Influence of Protecting Groups: The presence of a bulky tert-butyloxycarbonyl (Boc) protecting group on the diazaspiro nitrogen consistently led to a drastic reduction in PARP-1 affinity. For instance, compound 10c, the Boc-protected version of 10a, exhibited a ~16-fold lower affinity.[2] This highlights the importance of a free nitrogen for optimal interaction with the target enzyme.

  • Therapeutic Implications: Interestingly, some of the diazaspiro[3.5]nonane-containing compounds with high PARP-1 affinity, such as 10a and 12a, were found to be non-cytotoxic and did not induce DNA damage, unlike Olaparib.[2] This suggests that the diazaspiro scaffold can be utilized to develop PARP-1 inhibitors with a differentiated and potentially safer pharmacological profile, which could be advantageous for non-oncology indications where PARP-1 inhibition is beneficial, such as in preventing harmful inflammation.[2]

Experimental Protocol: PARP-1 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP-1, based on methodologies described in the cited literature.[2][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

  • Test compounds dissolved in DMSO

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well streptavidin plate with biotinylated NAD+.

  • Reaction Mixture Preparation: In a separate plate, prepare a reaction mixture containing PARP-1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), and histones in the assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds (and a DMSO vehicle control) to the reaction mixture.

  • Initiation of Reaction: Transfer the reaction mixture to the NAD+-coated plate to initiate the PARP-1 enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add an anti-PAR antibody-HRP conjugate and incubate. After another wash step, add the TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Distinct Biological Activities of Diazaspiro[3.5]nonane Isomers: Case Studies

While the PARP-1 study provides a valuable comparative insight, different diazaspiro[3.5]nonane isomers have been explored for a variety of other biological targets, demonstrating the scaffold's versatility.

7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[6][7][8] Researchers have successfully designed and synthesized a novel class of potent GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold.[6][9]

In this series, optimization of the substituents on the piperidine nitrogen and an appended aryl group led to the identification of highly potent agonists. For example, compound 54g from one such study emerged as a potent GPR119 agonist with a desirable pharmacokinetic profile and a favorable glucose-lowering effect in diabetic rats.[6] The rigid 7-azaspiro[3.5]nonane core was crucial for orienting the key interacting moieties for optimal binding to the GPR119 receptor.[9][10]

Signaling Pathway of GPR119 Agonists

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane Derivative GPR119 GPR119 Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 KRAS_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation Start Scaffold Hopping & Structural Optimization Synthesis Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives Start->Synthesis Biochem_Assay Biochemical Assay (KRAS G12C Inhibition) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., NCI-H1373) Biochem_Assay->Cell_Assay Metabolic_Stability Microsomal Stability Assay Cell_Assay->Metabolic_Stability PK_Study Pharmacokinetic Studies in Mice Metabolic_Stability->PK_Study Efficacy_Study Xenograft Model (e.g., NCI-H1373) PK_Study->Efficacy_Study

Caption: A generalized workflow for the discovery and development of 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitors.

Conclusion and Future Directions

The comparative analysis of diazaspiro[3.5]nonane isomers reveals the profound impact of nitrogen positioning on biological activity. The direct comparison of 2,6- and 2,7-diazaspiro[3.5]nonane cores in the context of PARP-1 inhibition underscores the importance of precise geometric control for optimal target engagement. Furthermore, the successful development of potent and selective GPR119 agonists and KRAS G12C inhibitors based on the 7-azaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane scaffolds, respectively, showcases the versatility of this structural motif.

Future research should focus on a more systematic and direct comparison of a wider range of diazaspiro[3.5]nonane isomers (e.g., 1,6-, 1,7-, 2,6-, and 2,7-) against a panel of diverse biological targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships governing this promising scaffold and pave the way for the rational design of next-generation therapeutics with superior efficacy and safety profiles. The strategic incorporation of diazaspiro[3.5]nonane isomers into drug discovery programs holds significant promise for addressing unmet medical needs across various therapeutic areas.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. ResearchGate. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link]

  • Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target. MDPI. [Link]

  • 7,9-Diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones: readily accessible and highly potent anticancer compounds. PubMed. [Link]

  • PARP inhibition: PARP1 and beyond. PubMed Central. [Link]

  • Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. PubMed Central. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The demand for molecules with greater three-dimensionality to enhance target engagement and improve physicochemical properties has brought spirocyclic systems to the forefront of drug design. Among these, Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate has emerged as a versatile and advantageous building block. This guide provides an in-depth comparison of this diazaspirocycle with common alternatives, supported by structural analysis and representative experimental data, to inform its strategic application in pharmaceutical research and development.

The Imperative for Three-Dimensionality in Drug Discovery

The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving high target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of spirocyclic scaffolds, which feature two rings joined by a single common atom, imparts a rigid, well-defined three-dimensional geometry to a molecule. This structural feature offers several key advantages:

  • Enhanced Target Affinity and Selectivity: The rigid nature of spirocycles allows for the precise spatial orientation of substituents, enabling more specific and potent interactions with the complex three-dimensional binding sites of biological targets.

  • Improved Physicochemical Properties: Shifting from planar, sp2-rich structures to sp3-rich spirocycles generally leads to improved physicochemical properties. This includes increased aqueous solubility, decreased lipophilicity, and enhanced metabolic stability, all of which are critical for the development of successful drug candidates.[1]

  • Increased Fsp3 Character: The fraction of sp3-hybridized carbons (Fsp3) is a key metric in modern drug design, with higher values correlating with improved clinical success rates. Spirocycles are an excellent way to increase the Fsp3 character of a molecule.[2]

  • Novel Chemical Space: The use of spirocyclic building blocks allows for the exploration of novel chemical space, providing opportunities for the development of compounds with unique pharmacological profiles and strong intellectual property positions.

Unveiling this compound: A Profile

This compound is a bifunctional building block featuring a spirocyclic core composed of an azetidine and a piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization of the azetidine nitrogen, making it a highly valuable intermediate in multi-step syntheses.

Comparative Analysis: The Azaspiro[3.5]nonane Scaffold vs. Common Alternatives

The true value of a building block is best understood through comparison. Here, we evaluate the performance of the 1,6-diazaspiro[3.5]nonane scaffold against a common non-spirocyclic alternative, piperazine, and another spirocyclic system, azaspiro[4.4]octane.

Against the Standard: Piperazine

Piperazine is a ubiquitous six-membered heterocycle in medicinal chemistry. However, its conformational flexibility and relatively high lipophilicity can be disadvantageous. The rigid 1,6-diazaspiro[3.5]nonane scaffold offers distinct improvements.

PropertyTert-butyl piperazine-1-carboxylateThis compound (Estimated)Advantage of Spirocycle
Molecular Weight 186.25 g/mol [3]226.32 g/mol Increased complexity and scaffolding potential.
XLogP3-AA 0.5[3]1.75 (isomer)[4]Potential for nuanced lipophilicity modulation.
Topological Polar Surface Area (TPSA) 41.6 Ų[3]41.6 Ų (isomer)[4]Similar polarity with added 3D structure.
Metabolic Stability Prone to oxidationGenerally enhanced due to steric hindrance around nitrogen atoms.[1]Improved pharmacokinetic profile.
Aqueous Solubility ModerateGenerally higher for azaspirocycles.[1]Better formulation and bioavailability prospects.
Basicity (pKa) ~9.8 (free amine)Expected to be slightly higher.Modulated target engagement and off-target effects.

The key takeaway is that while maintaining a similar polar surface area, the diazaspiro[3.5]nonane scaffold introduces a rigid, three-dimensional structure that can lead to improved metabolic stability and aqueous solubility compared to piperazine.[1]

A Tale of Two Spirocycles: Azaspiro[3.5]nonane vs. Azaspiro[4.4]octane

Within the class of spirocycles, subtle changes in ring size can have a significant impact on molecular properties and synthetic accessibility.

Property7-Azaspiro[3.5]nonane (Parent Scaffold)1-Azaspiro[4.4]nonane (Parent Scaffold)Comparative Insights
Predicted Basicity Slightly lowerSlightly higherOffers options for tuning basicity.
Predicted Lipophilicity Slightly lowerSlightly higherFiner control over lipophilicity.
Predicted Aqueous Solubility Slightly higherSlightly lowerMay be preferable for targets requiring better solubility.

Data for the parent scaffolds are based on a head-to-head comparison study.[5]

This comparison highlights that the azaspiro[3.5]nonane scaffold, with its slightly higher predicted aqueous solubility, may be a preferred choice for targeting metabolic diseases.[5] The choice between these scaffolds allows chemists to fine-tune the physicochemical properties of their lead compounds.

Experimental Showcase: Synthesis and Application

The utility of this compound is best demonstrated through its application in a common and critical reaction in medicinal chemistry: the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide and this compound to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient oxidative addition of the aryl bromide and subsequent reductive elimination to form the C-N bond.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the palladium center.[7]

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

Case Study: Azaspiro[3.5]nonane in GPR119 Agonist Development

A compelling example of the successful application of the azaspiro[3.5]nonane scaffold is in the development of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[7] In this study, optimization of a lead series incorporating a 7-azaspiro[3.5]nonane core led to the identification of a compound with a desirable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model. This real-world example underscores the potential of this spirocyclic building block to yield drug candidates with favorable biological and ADME properties.

Visualizing the Synthetic Workflow

G cluster_0 Buchwald-Hartwig Amination Workflow reagents Reactants: - this compound - Aryl Bromide reaction Reaction at 100 °C under Inert Atmosphere reagents->reaction catalyst Catalyst System: - Pd₂(dba)₃ - XPhos - NaOtBu catalyst->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-1,6-diazaspiro[3.5]nonane Product purification->product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Logical Relationships in Scaffold Selection

G cluster_1 Scaffold Selection Logic need Need for: - Increased 3D character - Improved ADME properties spirocycle Spirocyclic Scaffolds need->spirocycle leads to azaspiro_nonane Azaspiro[3.5]nonane spirocycle->azaspiro_nonane e.g. outcome Improved Drug Candidate Profile: - Potency - Selectivity - Pharmacokinetics azaspiro_nonane->outcome contributes to piperazine Piperazine (Alternative) piperazine->need limitations

Caption: Decision logic for selecting spirocyclic scaffolds.

Conclusion

This compound represents a significant advancement in the repertoire of building blocks available to medicinal chemists. Its inherent three-dimensionality, coupled with the potential for improved physicochemical properties compared to traditional flat-ring systems, makes it a highly attractive scaffold for modern drug discovery. The ability to fine-tune properties such as solubility and lipophilicity through the selection of specific spirocyclic systems provides a powerful tool for lead optimization. As the demand for novel, effective, and safe therapeutics continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Available at: [Link]

  • Diversity-oriented synthesis of azaspirocycles. PubMed. Available at: [Link]

  • Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

Sources

A Comparative Guide to the Metabolic Stability of Spirocyclic Compounds Versus Non-Spirocyclic Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Robustness in Drug Discovery

In the intricate journey of drug discovery, a candidate molecule's success is not solely dictated by its potency against a biological target. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is equally critical. Of these, metabolism, the body's process of chemically altering a drug, is a primary determinant of a compound's efficacy and safety profile.[1] Metabolic stability refers to a drug's ability to resist this biotransformation, primarily mediated by enzymes in the liver, such as the cytochrome P450 (CYP) family.[1][2]

A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and potentially requiring higher or more frequent doses. Conversely, high metabolic stability can prolong a drug's therapeutic action, improving patient compliance and overall outcomes.[1] Furthermore, drug metabolism can produce metabolites that are inactive, active, or even toxic.[1][3] Therefore, medicinal chemists employ various strategies to enhance metabolic stability, a key one being the strategic modification of a molecule's chemical structure to block or slow down enzymatic degradation.[1]

One increasingly successful strategy is the incorporation of spirocyclic scaffolds—three-dimensional structures where two rings are joined by a single common atom.[4] This guide provides an in-depth comparison of the metabolic stability of spirocyclic compounds against their more conventional non-spirocyclic analogues, supported by mechanistic rationale and experimental data.

The Structural Advantage of Spirocycles: Why Rigidity Resists Metabolism

The enhanced metabolic stability often observed in spirocyclic compounds is not an accident but a direct consequence of their unique three-dimensional and conformationally restricted nature. Shifting from planar, aromatic (sp2-rich) structures to saturated, three-dimensional (sp3-rich) scaffolds generally correlates with improved physicochemical and pharmacokinetic properties.[4][5]

  • Conformational Rigidity and Enzyme Evasion : The primary family of enzymes responsible for Phase I metabolism is the cytochrome P450 (CYP) superfamily.[2] These enzymes have defined active sites, and for a substrate (drug) to be metabolized, it must adopt a specific conformation to fit within this site. Non-spirocyclic compounds, particularly those with rotatable bonds, are flexible and can readily adopt the necessary conformation for efficient binding and subsequent metabolism. Spirocycles, by contrast, introduce conformational rigidity.[4][6] This "pre-locked" conformation may be sterically incompatible with the enzyme's active site, preventing optimal binding and thereby reducing the rate of metabolism. This strategy can improve not only potency by locking in a bioactive conformation but also selectivity by reducing off-target interactions.[5]

  • Steric Shielding of Metabolic "Soft Spots" : Metabolism often occurs at specific, chemically vulnerable sites on a molecule, known as "soft spots" (e.g., benzylic carbons, electron-rich aromatic rings). The rigid, three-dimensional architecture of a spirocycle can act as a steric shield, physically blocking the access of metabolic enzymes to these labile positions. By replacing a flexible moiety prone to metabolism with a spirocyclic group, chemists can effectively protect the rest of the molecule from degradation.

  • Modulation of Physicochemical Properties : The introduction of spirocyclic scaffolds can favorably alter key properties like lipophilicity and solubility. Often, replacing a flat, greasy aromatic ring with a more saturated spirocycle can decrease lipophilicity (LogP/LogD). Since highly lipophilic compounds tend to be better substrates for CYP enzymes, this reduction can contribute to improved metabolic stability.[7] Studies on azaspirocycles, for example, have shown they possess higher solubility, decreased lipophilicity, and better metabolic stability compared to their traditional six-membered ring counterparts like piperazines and morpholines.[4][5]

The following diagram illustrates the mechanistic difference in how flexible and rigid molecules interact with a metabolizing enzyme.

G cluster_0 Non-Spirocyclic Analogue (Flexible) cluster_1 Spirocyclic Compound (Rigid) Mol_Flex Flexible Molecule Rotatable Bonds Binding_Flex Conformational Change Adapts to Active Site Mol_Flex->Binding_Flex Enters Active Site Enzyme CYP450 Enzyme Active Site Metabolism Metabolite Formation Rapid Clearance Binding_Flex->Metabolism Optimal Fit Mol_Rigid Spirocyclic Molecule Conformational Rigidity Binding_Rigid Poor Binding Steric Hindrance Mol_Rigid->Binding_Rigid Enters Active Site Stability Parent Drug Remains Enhanced Stability Binding_Rigid->Stability Suboptimal Fit

Caption: Enzyme interaction model for flexible vs. rigid compounds.

Experimental Data: Spirocycles in Action

The theoretical advantages of spirocycles are consistently validated by experimental data. The replacement of metabolically labile groups with spirocyclic bioisosteres is a proven strategy in drug optimization.[8][9][10][11]

A compelling case study involves an inhibitor of Polo-like kinase 4 (PLK4). The initial lead compound, containing a configurationally unstable alkene, suffered from poor pharmacokinetic properties.[5] Replacing this alkene with a spirocyclopropyl group led to a dramatic improvement.[5] Similarly, in the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspirocycles not only improved metabolic stability but also lowered lipophilicity and enhanced selectivity against the hERG channel.

Table 1: Comparative Metabolic Stability Data

Compound Pair / SeriesNon-Spirocyclic AnalogueSpirocyclic AnalogueKey ImprovementReference
PLK4 Inhibitors Compound 1 (with alkene)Compound 2 (with spirocyclopropane)Showed better metabolic stability and up to 100-fold higher plasma exposure in mice.[5]
MCHr1 Antagonists Morpholine-containing leadAzaspiro[3.3]heptane analogueImproved metabolic stability, lowered logD, and enhanced selectivity over hERG.
PARP Inhibitors Olaparib (contains piperazine)Analogue with diazaspiro[3.3]heptaneSignificantly increased selectivity for PARP-1 and reduced cytotoxicity.
pks13 Inhibitors Compound 3 (with piperidine)Compound 4 (with oxa-azaspiro octane)Reduced hERG activity, lower lipophilicity, and improved ADME profile.[5]

Experimental Protocol: Assessing Metabolic Stability In Vitro

To experimentally determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[12][13] This assay measures the rate at which a compound is metabolized by enzymes—primarily CYPs—present in microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[14][15]

Principle

A test compound is incubated with liver microsomes (e.g., human, rat, mouse) and a necessary cofactor, NADPH, which fuels the oxidative reactions catalyzed by CYPs.[14] The concentration of the parent compound is measured at various time points. A rapid decrease in concentration indicates low metabolic stability, while a slow decrease signifies high stability. From this data, key parameters like half-life (t½) and intrinsic clearance (CLint) are calculated.[12]

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the spirocyclic compound, its non-spirocyclic analogue, and positive control compounds (with known low, medium, and high clearance) in DMSO.

    • Liver Microsomes: On ice, thaw a vial of pooled liver microsomes (e.g., human, 20 mg/mL). Dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[14][15]

    • NADPH Regenerating System (or Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16] This system ensures a constant supply of NADPH throughout the incubation.

  • Incubation Procedure:

    • Dispense the diluted microsomal solution into a 96-well plate.

    • Add the test and control compounds to the wells to achieve a final concentration of 1 µM.[14] Include a negative control incubation without the NADPH cofactor to check for non-CYP-mediated degradation.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the negative controls). This is your T=0 time point.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding an ice-cold "stop solution," typically acetonitrile containing an internal standard.[14][16] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully transfer the supernatant from each well to a new 96-well plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][17] This technique provides the sensitivity and specificity required to accurately quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

The following diagram outlines this experimental workflow.

G prep 1. Reagent Preparation (Microsomes, Compound, NADPH) incubate 2. Incubation Setup (Mix Compound + Microsomes) prep->incubate start 3. Initiate Reaction (Add NADPH, Start Timer at 37°C) incubate->start sample 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) start->sample quench 5. Quench Reaction (Add Acetonitrile + Internal Std) sample->quench At each time point centrifuge 6. Protein Precipitation (Centrifuge Plate) quench->centrifuge analyze 7. LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->analyze data 8. Data Calculation (Calculate t½ and CLint) analyze->data

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds is a powerful and validated approach for enhancing the metabolic stability of drug candidates.[6][18] By enforcing conformational rigidity and providing steric shielding, spirocycles can effectively reduce a molecule's susceptibility to metabolism by CYP450 enzymes. This often translates to superior pharmacokinetic profiles, including longer half-lives and greater in vivo exposure, compared to their more flexible, non-spirocyclic analogues.[5] The experimental data from numerous drug discovery programs underscore the value of this design strategy. As synthetic methodologies for creating diverse and novel spirocycles continue to advance, their application in medicinal chemistry is set to expand, providing an essential tool for overcoming the persistent challenge of metabolic instability and designing the safer, more effective medicines of the future.[19][20]

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • BioAgilytix. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioAgilytix. [Link]

  • Thompson, R. A., et al. (2018). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Omega. [Link]

  • Nguyen, T-A. M., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science. [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]

  • Nguyen, T-A. M., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. PubMed Central. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Carreira, E. M., & Fessard, T. C. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library. [Link]

  • Nguyen, T-A. M., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. PubMed. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • ResearchGate. (2025). (PDF) Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. ResearchGate. [Link]

  • Chemical Communications. (2025). Strained spiro heterocycles as potential bioisosteres. RSC Publishing. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. drugdiscovery.pro. [Link]

  • Wikipedia. (n.d.). Bioisostere. Wikipedia. [Link]

  • Marzorati, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Varela, J. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Conkey, D. B., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PubMed Central. [Link]

  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Shah, R. R., & Shah, Z. P. (2021). Mechanisms of CYP450 Inhibition. NIH. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Guengerich, F. P. (2014). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PubMed Central. [Link]

Sources

Confirming the Structure of Synthesized Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensional complexity is paramount for developing next-generation therapeutics. Spirocycles, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent rigidity and unique spatial arrangement of functional groups.[1][2] This defined topology can lead to improved potency, selectivity, and pharmacokinetic properties compared to more traditional flat aromatic systems.[2][3] Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable building block in this class, offering a versatile scaffold for the synthesis of novel drug candidates.[1]

The precise confirmation of its structure following synthesis is a critical step in the drug development pipeline. The potential for isomeric impurities, such as 1,7-, 2,6-, or 2,7-diazaspiro[3.5]nonane derivatives, necessitates a multi-faceted analytical approach to unequivocally verify the desired 1,6-connectivity. This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of this compound, offering a comparative analysis against potential isomeric alternatives.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a multi-step sequence, which may involve the formation of a key azetidine or piperidine precursor followed by a spirocyclization step. While various synthetic routes exist, a common strategy involves the reaction of a suitably protected piperidine derivative with a bifunctional azetidine precursor.

A Generalized Synthetic Workflow is outlined below:

cluster_0 Synthesis & Purification Precursor_A Protected Piperidine Derivative Reaction Spirocyclization Precursor_A->Reaction Precursor_B Azetidine Precursor Precursor_B->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Flash Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product cluster_1 Isomer Comparison Target 1,6-Diazaspiro[3.5]nonane (Target Structure) Analysis Spectroscopic Differentiation Target->Analysis Isomer_1 1,7-Diazaspiro[3.5]nonane Isomer_1->Analysis Isomer_2 2,6-Diazaspiro[3.5]nonane Isomer_2->Analysis Isomer_3 2,7-Diazaspiro[3.5]nonane Isomer_3->Analysis

Sources

A Researcher's Guide to Confident Diaspirocycle Validation: Cross-Referencing NMR and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the intricate world of synthetic chemistry and drug development, the confident structural validation of novel molecules is paramount. This is particularly true for complex scaffolds like diazaspirocycles, a class of nitrogen-containing heterocyclic compounds whose unique three-dimensional architecture imparts significant potential in medicinal chemistry.[1][2] However, this structural complexity also presents a formidable challenge for unambiguous characterization. Relying on a single analytical technique is often insufficient, paving the way for potential misinterpretation and costly downstream failures.

This guide provides a comprehensive framework for the robust validation of diazaspirocycles by strategically cross-referencing data from two of the most powerful analytical techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4][5] We will delve into the causality behind experimental choices, offering field-proven insights to ensure that your analytical workflow is a self-validating system.

The Imperative of Orthogonal Data for Complex Structures

The non-planar and often rigid nature of diazaspirocycles can lead to complex and overlapping signals in NMR spectra, while their susceptibility to rearrangement during ionization can complicate mass spectral interpretation. By synergistically employing NMR and MS, we leverage their orthogonal yet complementary nature.[3][5] MS provides the high-level view—the precise molecular weight and elemental composition—while NMR offers the intricate details of the atomic-level connectivity and spatial arrangement.[5][6] This dual approach creates a powerful system of checks and balances, dramatically increasing the confidence in a proposed structure.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

The first step in the validation process should always be to establish the molecular formula with high confidence. High-Resolution Mass Spectrometry (HRMS) is the undisputed tool for this purpose.

Why HRMS is Critical: Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.[7][8] This precision is crucial because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu).[8] This allows for the unambiguous determination of the elemental composition from a list of possible formulas generated by software. An accuracy of less than 5 parts per million (ppm) is the industry standard for publication and regulatory submission.[9]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified diazaspirocycle (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile. To promote protonation for positive ion mode analysis, the solvent may be acidified with a small amount of formic acid (0.1%).[10]

  • Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in diazaspirocycles are readily protonated.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Utilize the instrument's software to calculate the elemental composition based on the accurate mass.

    • Verify that the isotopic pattern of the molecular ion peak matches the theoretically calculated pattern for the proposed formula. This provides an additional layer of confirmation.[9]

ParameterObjectiveRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in diazaspirocycles are readily protonated, making ESI a soft and efficient ionization technique for these molecules.
Mass Analyzer Time-of-Flight (TOF) or OrbitrapThese analyzers provide the high resolution and mass accuracy (<5 ppm) required to confidently determine the elemental composition.[9]
Data Output Accurate m/z of [M+H]⁺This value is the cornerstone for calculating the molecular formula.
Isotopic Pattern Match to theoreticalConfirms the elemental composition, especially the number of carbon atoms.
Unraveling the Skeleton: A Multi-dimensional NMR Approach

With the molecular formula in hand, the next phase is to piece together the intricate puzzle of the diazaspirocycle's structure using NMR. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[11]

The Causality Behind the NMR Experiment Selection:

  • ¹H NMR: Provides the initial overview of the proton environment, including chemical shifts, integration (proton count), and coupling patterns (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts provide clues about the functional groups present.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds.[12][13] It is the primary tool for tracing out proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[14][15] It is the definitive way to link the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[12][14] HMBC is the key to connecting the spin systems identified in the COSY experiment and for identifying the positions of quaternary carbons (carbons with no attached protons).

Workflow for NMR Data Acquisition and Interpretation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Interpretation H1 ¹H NMR Identify_Spins Identify ¹H Spin Systems H1->Identify_Spins C13 ¹³C NMR & DEPT-135 Assign_CHn Assign CH, CH₂, CH₃ C13->Assign_CHn COSY COSY COSY->Identify_Spins HSQC HSQC HSQC->Assign_CHn HMBC HMBC Connect_Fragments Connect Structural Fragments & Quaternary Carbons HMBC->Connect_Fragments Identify_Spins->Connect_Fragments Assign_CHn->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diazaspirocycle in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire 2D Spectra:

    • COSY: To establish proton-proton connectivities.

    • HSQC: To correlate protons with their directly attached carbons.[10]

    • HMBC: To identify long-range proton-carbon correlations, which are crucial for piecing together the molecular framework.[10]

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software.

    • Begin by identifying distinct spin systems from the COSY spectrum.

    • Use the HSQC spectrum to assign the carbon signals for all protonated carbons.

    • Systematically analyze the HMBC spectrum to find correlations that link the different spin systems and to place quaternary carbons and heteroatoms. For example, a correlation from a proton to a carbon three bonds away across a nitrogen atom can definitively place that protonated fragment next to the nitrogen.

The Cross-Referencing Checkpoint: Where NMR and MS Converge

This is the most critical phase of the validation process. Here, we ensure that the structure proposed from the detailed NMR analysis is fully consistent with the high-level information provided by the HRMS.

Validation_Logic HRMS HRMS Data (Molecular Formula) Proposed_Structure Proposed Structure HRMS->Proposed_Structure NMR NMR Data (Connectivity & Stereochemistry) NMR->Proposed_Structure Validation_Check Consistency Check Proposed_Structure->Validation_Check Validated_Structure Validated Structure Validation_Check->Validated_Structure Consistent Re_evaluate Re-evaluate Data Validation_Check->Re_evaluate Inconsistent Re_evaluate->HRMS Re_evaluate->NMR

Self-Validating Questions:

  • Molecular Formula Match: Does the molecular formula of the structure derived from NMR analysis match the elemental composition determined by HRMS? This is a non-negotiable checkpoint. Count every carbon, hydrogen, nitrogen, and any other heteroatom from your proposed structure and ensure it matches the HRMS result.

  • Degree of Unsaturation: Calculate the degree of unsaturation (double bond equivalents) from the HRMS-derived molecular formula. Does this value match the number of rings and double bonds in your NMR-derived structure? For a diazaspirocycle, remember to account for the two rings inherent to the spirocyclic system.

  • Nitrogen Rule Consistency: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16] Conversely, a molecule with an even number of nitrogen atoms (like a diazaspirocycle) will have an even nominal molecular weight. Does your HRMS data adhere to this rule?

Advanced Validation: Tandem Mass Spectrometry (MS/MS)

For an even higher level of confidence, tandem mass spectrometry (MS/MS) can be employed to cross-reference key structural features elucidated by NMR. In an MS/MS experiment, the molecular ion ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID).[17][18] The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[18][19]

How MS/MS Complements NMR:

While NMR reveals the complete structure, MS/MS can confirm the presence of specific substructures.[17] For instance, if your NMR analysis indicates a specific substituent on one of the rings, you should be able to observe a characteristic fragmentation pathway in the MS/MS spectrum corresponding to the loss of that substituent. The fragmentation of the spirocyclic core itself can also yield diagnostic product ions.[20]

Experimental Protocol: Tandem MS (MS/MS) Analysis

  • Instrumentation: Use a mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

  • Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the [M+H]⁺ ion of your diazaspirocycle.

  • Fragmentation: Subject the isolated precursor ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation.

  • Product Ion Analysis: Scan the second stage of the mass spectrometer to detect the resulting fragment (product) ions.

  • Interpretation: Analyze the fragmentation pattern. Propose logical fragmentation pathways for the major product ions observed and ensure these pathways are consistent with the structure determined by NMR.

TechniqueInformation ProvidedKey Question Answered
HRMS Elemental CompositionWhat is the exact molecular formula?
¹H, ¹³C, DEPT NMR Proton/Carbon EnvironmentsHow many types of H and C are there, and what are their electronic environments?
COSY NMR ¹H-¹H ConnectivityWhich protons are adjacent to each other?
HSQC NMR ¹H-¹³C One-Bond ConnectivityWhich proton is attached to which carbon?
HMBC NMR ¹H-¹³C Long-Range ConnectivityHow are the different parts of the molecule connected?
MS/MS Fragmentation PathwaysWhat are the key substructures and how are they linked?
Conclusion

The structural validation of complex molecules like diazaspirocycles demands a rigorous, multi-faceted analytical approach. By systematically acquiring and, most importantly, cross-referencing high-resolution mass spectrometry and a comprehensive suite of 2D NMR experiments, researchers can build an unshakeable foundation of evidence. This integrated workflow not only ensures the scientific integrity of the data but also provides the high level of confidence required for publication, patent applications, and advancing promising compounds through the drug development pipeline.[21][22][23]

References

  • Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Characterization of Spiro[3.4]octan-6-ol and Related Cyclic Alcohols.
  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. Retrieved from [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.
  • (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure.
  • (n.d.). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Retrieved from [Link]

  • Khalilov, L. M., et al. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. Retrieved from [Link]

  • (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • SciSpace. (n.d.). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Retrieved from [Link]

  • (n.d.). NMR Metabolomics Protocols for Drug Discovery. PubMed Central. Retrieved from [Link]

  • (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central. Retrieved from [Link]

  • Maged, A. G. A. (2023). Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. ResearchGate. Retrieved from [Link]

  • (2021). High Resolution Mass Spectrometry (HRMS) and nitrogen rule. YouTube. Retrieved from [Link]

  • (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Catalent. Retrieved from [Link]

  • (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Retrieved from [Link]

  • (n.d.). (PDF) The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. ResearchGate. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Molecular Pharmaceutics Vol. 23 No. 1. Retrieved from [Link]

  • (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (n.d.). The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • (n.d.). Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • (2024). Combined LC/MS and NMR for Automated Verification of Chemical Structures. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Sci-Hub. (n.d.). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. Retrieved from [Link]

  • (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. Retrieved from [Link]

  • (n.d.). Native metabolomics for mass spectrometry-based siderophore discovery. PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. As a specialized heterocyclic compound often utilized as a building block in medicinal chemistry and drug development, its unique structure necessitates a rigorous and informed approach to waste management.[1][2][3][4] This guide is designed for researchers, scientists, and laboratory professionals, offering procedural steps grounded in established safety principles to ensure personnel safety and environmental compliance.

The causality behind these protocols is rooted in the precautionary principle. While comprehensive toxicological and environmental fate data for this specific isomer may not be widely published, information from structurally similar compounds indicates potential hazards such as skin, eye, and respiratory irritation, as well as oral toxicity.[5][6][7] Therefore, treating the compound with a high degree of caution is paramount.

Part 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is mandatory. The primary source for this information should always be the Safety Data Sheet (SDS) provided by the chemical supplier. In the absence of a specific SDS for the 1,6-isomer, data from analogous compounds should be used to infer potential hazards.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Hazard StatementPrecautionary Measures & Rationale
Acute Oral Toxicity H302: Harmful if swallowed[5][7][8]P270: Do not eat, drink or smoke when using this product. Accidental ingestion is a primary route of exposure in a lab setting.
Skin Corrosion/Irritation H315: Causes skin irritation[5][6][7]P280: Wear protective gloves/protective clothing. The nitrogen-containing spirocyclic structure can interact with skin, causing local irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[5][6][7]P280: Wear eye protection/face protection. The eyes are highly sensitive, and direct contact can lead to significant injury.
Respiratory Irritation H335: May cause respiratory irritation[5][6][7]P261: Avoid breathing dust/fumes.[6][7] Fine powders or aerosols can be easily inhaled, irritating the respiratory tract.

Note: This table is based on data for similar diazaspiro[3.5]nonane structures. Always refer to the supplier-specific SDS for definitive information.

Part 2: Pre-Disposal Operations: Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially hazardous reactions within a waste container.

  • Waste Identification: This compound should be classified as a non-halogenated organic solid waste.

  • Container Selection: Use only chemically compatible, sealable containers provided by your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.[9] The container must be in good condition, free from cracks or leaks.

  • Segregation Causality: Never mix this waste with other chemical classes. Incompatible materials, such as strong oxidizing agents or acids, could potentially react with the amine functionalities of the diazaspiro-nonane ring, leading to an uncontrolled release of energy or toxic fumes. All waste streams must be kept separate.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing the compound for final disposal.

1. Personal Protective Equipment (PPE) Check:

  • Confirm proper PPE is worn before handling the waste material. This includes:

    • Eye Protection: Safety glasses with side shields or goggles.[7]

    • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A standard laboratory coat.

2. Waste Collection at the Satellite Accumulation Area (SAA):

  • All waste must be collected at or near the point of generation in a designated SAA, which is under the direct control of the laboratory personnel.[9]

  • Carefully transfer waste solids into the designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.[10]

  • For residual amounts in original containers, the empty container is also considered hazardous waste and should be disposed of as such. Do not rinse the container into the sink.

  • Keep the waste container closed at all times except when adding waste.[9] Leaving a funnel in the container is a common violation and safety hazard.

3. Labeling the Waste Container:

  • Proper labeling is a legal requirement and critical for safe handling by waste management personnel.

  • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste".[9]

    • The full, unabbreviated chemical name: "this compound".

    • The CAS Number, if available from your supplier.

    • An accurate estimation of the percentage concentration.

    • The associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

4. Arranging for Professional Disposal:

  • Once the container is 90% full, or if work on the project is complete, arrange for pickup.

  • Contact your institution's EH&S office or a licensed professional waste disposal service to schedule a collection.[9][10]

  • Store the sealed and labeled container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.

The following diagram illustrates the procedural flow for proper disposal.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Containment cluster_disposal Phase 3: Final Disposition Assess Assess Hazards (Consult SDS) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Based on Risk Collect Collect Waste in Compatible Container PPE->Collect Label Label Container with Full Chemical Name & Hazards Collect->Label Immediately After Adding Waste Store Store Safely in Secondary Containment Label->Store Contact Contact EH&S for Pickup Store->Contact When Full or Project Ends Disposal Licensed Professional Disposal (e.g., Incineration) Contact->Disposal

Caption: Disposal workflow for this compound.

Part 4: Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Avoid creating dust.[10]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

    • Label the container as "Spill Debris containing this compound."

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

    • Report the incident to your laboratory supervisor.

  • For Large Spills or Uncontrolled Releases:

    • Evacuate the area immediately.

    • Alert others to stay away and activate the nearest fire alarm if there is a fire or significant inhalation risk.

    • Contact your institution's emergency number (e.g., EH&S emergency line or campus police) from a safe location.[11]

    • Provide the chemical name and any relevant hazard information to the emergency responders.

Part 5: Regulatory Context and Final Disposal Method

All chemical waste disposal is governed by strict regulations from agencies like the U.S. Environmental Protection Agency (EPA). The procedures outlined in this guide are designed to meet these requirements, ensuring that hazardous materials do not contaminate the environment.

The ultimate disposal of this compound will be handled by a licensed waste management facility. The most probable method is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers.[10] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then treated by the scrubber systems to prevent release of harmful pollutants. Landfilling is not an appropriate method for this type of organic chemical waste.[12]

By adhering to this structured disposal plan, you contribute to a safe laboratory environment, protect our ecosystem, and ensure your institution remains in full regulatory compliance.

References

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR317165_msds.pdf]
  • tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate - Safety Data Sheet. BOC Sciences. [URL: https://www.bocsci.com/msds/87627-1359704-84-9.pdf]
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate - Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23282935]
  • Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/AK544436.pdf]
  • Safety Data Sheet. Sigma-Aldrich (Product: T6687). [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/t6687]
  • Safety Data Sheet. Sigma-Aldrich (Product: C6152). [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/c6152]
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate - Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Disposal_Guideline_E_V1357321.pdf]
  • Safety Data Sheet. Hempel's Underwater Primer 26030. [URL: https://www.svb24.com/media/120023/downloads/safety-data-sheet--hempels-underwater-primer-26030-en-20210217-101708.pdf]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines]
  • Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/1023301-84-9.pdf]
  • tert-butyl 1, 6-diazaspiro[3.5]nonane-1-carboxylate, min 97%, 250 mg. CP Lab Safety. [URL: https://www.cplabsafety.
  • NIH Waste Disposal Guide 2022. National Institutes of Health. [URL: https://www.orf.od.nih.gov/EnvironmentalProtection/WasteDisposal/Documents/NIH-Waste-Disposal-Guide-508.pdf]
  • tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. J&K Scientific. [URL: https://www.jk-scientific.com/en/chem/1251005-45-4.html]
  • tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Combi-Blocks. [URL: https://combi-blocks.com/chemicals/OR-9279.html]
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents (CN111620869A). [URL: https://patents.google.
  • tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1). BLDpharm. [URL: https://www.bldpharm.com/products/1523571-07-4.html]
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. MedChemExpress. [URL: https://www.medchemexpress.com/tert-butyl-2-7-diazaspiro-3.

Sources

Navigating the Spirocyclic Scaffold: A Senior Scientist's Guide to Handling Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive operational guide for the safe handling of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS No. 1251005-45-4).[1][2] In modern drug discovery and development, spirocyclic diamines are invaluable building blocks. Their rigid, three-dimensional structures offer unique advantages in medicinal chemistry. However, this structural complexity necessitates a robust and informed approach to laboratory safety.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and scientists, with the causal logic behind each safety recommendation. By understanding why a specific precaution is necessary, we elevate our safety culture from rote compliance to an active, informed practice of risk mitigation.

Author's Note: Specific safety data for this compound is not extensively published. Therefore, the following guidance is synthesized from the hazard profiles of its structural isomers (e.g., 2,6- and 2,7-diazaspiro[3.5]nonane derivatives) and the established principles for handling N-Boc protected heterocyclic amines. This conservative approach is adopted to ensure the highest degree of safety.

Hazard Profile: Understanding the Adversary

The primary hazards associated with diazaspiro[3.5]nonane derivatives are consistent across various isomers and point to a clear set of risks we must control.[3][4][5]

  • Skin Irritation (H315): Like many amines, this compound can cause skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation or damage.[3]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosol may lead to irritation of the respiratory tract.[3]

  • Potential for Harm if Swallowed (H302): Some isomers are classified as harmful if ingested, a risk we must assume for the 1,6-isomer as a precaution.[4][5]

The tert-butoxycarbonyl (Boc) protecting group mitigates the reactivity of one of the amine functionalities. However, the molecule retains a secondary amine that dictates its fundamental chemical hazards. Simple N-Boc protected diamines, such as N-BOC-ethylenediamine, are known to be corrosive and can cause severe skin burns and eye damage, reinforcing the need for stringent protective measures.[6][7]

The Core of Control: Engineering and Ventilation

Personal Protective Equipment (PPE) is the final barrier. Our first line of defense is always to engineer the hazard out of our immediate workspace.

Mandatory Use of a Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The causality is twofold:

  • Containment of Aerosols: Weighing and transferring the solid can generate fine dust particles that are easily inhaled. A fume hood provides a constant laminar airflow that captures these particulates at the source.

  • Vapor Control: While the compound is a solid at room temperature, any subsequent dissolution in solvents will create solutions with a vapor pressure that can lead to inhalation exposure.

Ensure the fume hood sash is kept as low as practicable to maximize airflow efficiency.

Personal Protective Equipment (PPE): The Last Line of Defense

Your PPE is your personal shield. It must be selected and worn correctly for every operation.

Hand Protection: Glove Selection

The choice of glove is critical. Not all materials offer the same level of protection against amines. For this compound, a dual-gloving strategy is recommended.

  • Inner Glove: A thinner nitrile glove provides a good baseline of splash protection and dexterity.

  • Outer Glove: A heavier-duty neoprene or PVC glove should be worn over the nitrile glove. Neoprene and PVC show good resistance to amines.[8]

Why this configuration? Nitrile gloves offer excellent dexterity for fine tasks but can have poor resistance to certain amines and solvents.[9] The outer, more robust glove provides the primary chemical barrier, while the inner glove offers protection during the doffing (removal) of the more contaminated outer glove. Always inspect gloves for tears or punctures before use.[8]

Table 1: General Glove Compatibility for Handling Amines

Glove Material Performance with Amines Advantages Disadvantages
Nitrile Fair to Good Good for incidental splash contact; good dexterity.[8] Can degrade with prolonged exposure to some amines and solvents.[9]
Neoprene Very Good Good for acids, bases, and amines.[8] Less dexterity than thin nitrile.
PVC (Polyvinyl chloride) Good Good resistance to amines, acids, and bases.[8] Poor resistance to most organic solvents.[8]

| Latex | Poor to Fair | High elasticity. | Poor resistance to many solvents; can cause allergies.[10] |

Note: This table provides general guidance. It is imperative to consult the glove manufacturer's specific compatibility charts for the solvents being used in your procedure.

Eye and Face Protection
  • Safety Goggles: At a minimum, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields do not provide adequate protection against splashes.

  • Face Shield: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a full-face shield must be worn in addition to safety goggles. This protects the entire face from splashes and is a critical control measure.

Body Protection

A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned and the sleeves are not rolled up. For procedures with a higher risk of spills, a chemically-resistant apron worn over the lab coat provides an additional layer of protection. Do not wear shorts or open-toed shoes in the laboratory.[3]

Respiratory Protection

Work within a fume hood should be sufficient to control airborne concentrations. However, in the event of a significant spill or a failure of engineering controls, respiratory protection will be necessary. A full-face respirator with an organic vapor/acid gas/particulate (ABEK-P2/P3) cartridge would be appropriate.[7] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the disposal of all waste generated.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a specific area within the fume hood for the work. Ensure an emergency eyewash and shower are accessible and unobstructed. Prepare all necessary equipment (spatulas, glassware, solvents).

  • Donning PPE: Put on your lab coat, then inner nitrile gloves, followed by outer neoprene/PVC gloves. Finally, don your safety goggles and face shield if required.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula to gently transfer the solid to avoid creating dust. Close the container immediately after use.

  • Dissolution: If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling Decontamination: After the procedure is complete, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or isopropanol) in the fume hood. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the face shield and lab coat. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.

Spill Management

In case of a spill:

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or outside of the fume hood, evacuate the area.

  • Control: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the area with a suitable solvent.

Waste Disposal

All waste containing this compound, whether solid, in solution, or as contaminated materials (gloves, absorbent), must be disposed of as hazardous chemical waste.[3]

  • Labeling: Use a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.

  • Segregation: Do not mix this waste with incompatible materials. Follow your institution's specific waste disposal guidelines.[11]

Visualizing the Workflow

The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase (in Fume Hood) cluster_cleanup 3. Decontamination Phase cluster_disposal 4. Disposal & Final Steps prep_area Designate Fume Hood Area verify_safety Verify Eyewash/Shower Access prep_area->verify_safety gather_equip Gather All Equipment verify_safety->gather_equip don_ppe Don Full PPE (Dual Gloves, Goggles, Lab Coat) gather_equip->don_ppe weigh Weigh & Transfer Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction/Use dissolve->reaction decon_equip Decontaminate Equipment reaction->decon_equip decon_hood Wipe Down Hood Surface decon_equip->decon_hood dispose_waste Dispose of Hazardous Waste (Solid, Liquid, Contaminated PPE) decon_hood->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Occupational Exposure Limits (OELs): A Note on Air Quality

No specific Occupational Exposure Limit (OEL) has been established for this compound.[3] However, OELs exist for other amine compounds and serve as a guide for understanding the levels of airborne contaminants that are considered safe for workplace exposure over a specified period. Adherence to mandatory fume hood use is the primary method to ensure that airborne concentrations remain well below any theoretical exposure limit.

Table 2: Example Occupational Exposure Limits for Related Amine Compounds

Compound Type of Limit Exposure Value Issuing Body
Triethylamine TLV-TWA (8-hr) 1 ppm ACGIH
2-Propanamine TLV-TWA (8-hr) 5 ppm ACGIH
Triethylamine TLV-STEL (15-min) 2 ppm ACGIH

| 2-Propanamine | TLV-STEL (15-min) | 10 ppm | ACGIH |

Source: American Conference of Governmental Industrial Hygienists (ACGIH) via NICNAS.[12] This data is illustrative and does not represent established limits for the topic compound.

By understanding the nature of this compound and implementing these multi-layered controls, we can confidently utilize its unique chemical properties while upholding the highest standards of laboratory safety.

References

  • CP Lab Safety. tert-butyl 1, 6-diazaspiro[3.5]nonane-1-carboxylate, min 97%, 250 mg. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. N-BOC-ethylenediamine. National Center for Biotechnology Information. [Link]

  • Hempel. Safety Data Sheet - Hempel's Underwater Primer 26030. [Link]

  • University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Toxicology MSDT. Occupational (Workplace) Exposure Standards/Guidelines/Approaches. [Link]

  • Japan Society for Occupational Health. Recommendation of occupational exposure limits (2025–2026). Journal of Occupational Health. [Link]

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • U.S. Nuclear Regulatory Commission. 10 CFR Part 20 Subpart C -- Occupational Dose Limits. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • International Enviroguard. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.